Product packaging for 1,1-Cyclohexanediethanol(Cat. No.:CAS No. 3187-27-7)

1,1-Cyclohexanediethanol

Cat. No.: B184287
CAS No.: 3187-27-7
M. Wt: 172.26 g/mol
InChI Key: WFUUAJVRMXKBBI-UHFFFAOYSA-N
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Description

1,1-Cyclohexanediethanol is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B184287 1,1-Cyclohexanediethanol CAS No. 3187-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(2-hydroxyethyl)cyclohexyl]ethanol
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InChI

InChI=1S/C10H20O2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h11-12H,1-9H2
Source PubChem
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InChI Key

WFUUAJVRMXKBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20185727
Record name Cyclohexane-1,1-diethanol
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Molecular Weight

172.26 g/mol
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CAS No.

3187-27-7
Record name 1,1-Cyclohexanediethanol
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Record name 1,1-Cyclohexanediethanol
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Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 1,1-Cyclohexanediethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediethanol is a diol featuring a cyclohexane ring with two hydroxyethyl groups geminally substituted on the same carbon atom. This structure presents unique steric and electronic properties that are of interest in organic synthesis and materials science. However, publicly available data on this compound is exceptionally scarce.

In contrast, its structural isomers, particularly 1,4-Cyclohexanedimethanol (CHDM), are well-characterized, industrially significant compounds used extensively in polymer manufacturing.[1][2] This guide provides the known information for this compound and supplements it with a comprehensive overview of the properties and protocols of the closely related and better-documented isomers, 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol. This comparative approach offers a valuable contextual understanding for researchers exploring this class of compounds.

Chemical Identity and Structure

The key distinction between these compounds lies in the length of the alcohol-bearing side chain and the substitution pattern on the cyclohexane ring. "Diethanol" signifies a two-carbon chain for each alcohol group (-CH₂CH₂OH), whereas "dimethanol" indicates a one-carbon chain (-CH₂OH).

Caption: Chemical structures of cyclohexanediol derivatives.

The table below summarizes the key identifiers for these compounds.

PropertyThis compound1,1-Cyclohexanedimethanol1,4-Cyclohexanedimethanol (CHDM)
CAS Number Not Available2658-60-8105-08-8
Molecular Formula C₁₀H₂₀O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 172.27 g/mol 144.21 g/mol 144.21 g/mol [1]
InChIKey WFUUAJVRMXKBBI-UHFFFAOYSA-NNot AvailableYIMQCDZDWXUDCA-UHFFFAOYSA-N[3]

Physical Properties

Quantitative physical data for this compound and 1,1-Cyclohexanedimethanol are largely unavailable. The properties of 1,4-Cyclohexanedimethanol (CHDM), which exist as a mixture of cis and trans isomers, are well-documented and presented here for comparison. Commercial CHDM is typically a white, waxy solid at room temperature with a cis/trans ratio of approximately 30:70.[1]

PropertyThis compound1,1-Cyclohexanedimethanol1,4-Cyclohexanedimethanol (CHDM)
Appearance Data not availableData not availableWhite waxy solid[1]
Melting Point Data not availableData not available41 to 61 °C (mixture)[1]
43 °C (cis-isomer)[4]
67 °C (trans-isomer)[4]
Boiling Point Data not availableData not available284 to 288 °C[1]
Density Data not availableData not available~1.04 g/cm³[5]
Solubility Data not availableData not availableMiscible with water and alcohol[5]
Flash Point Data not availableData not available166 °C[4]
Vapor Density Data not availableData not available5 (vs. air)[5]

Chemical Properties and Reactivity

The chemical behavior of these diols is primarily dictated by their two hydroxyl (-OH) groups. These functional groups serve as reactive sites for various chemical transformations, most notably esterification and etherification.[6]

Polycondensation Reactions: A key reaction for diols like CHDM is polycondensation with dicarboxylic acids or their derivatives to form polyesters.[7] This step-growth polymerization proceeds through the formation of ester linkages with the elimination of a small molecule, such as water.[8][9] The rigid cyclohexane ring of CHDM, when incorporated into a polymer backbone, enhances the resulting material's thermal stability, strength, clarity, and chemical resistance.[1][10] This makes it a crucial comonomer in the production of specialty polyesters like PETG (glycol-modified polyethylene terephthalate).[1]

Polycondensation Diol Diol (e.g., CHDM) Oligomer Ester Oligomer + H₂O Diol->Oligomer + Catalyst, Heat (Esterification) Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->Oligomer Polyester High Molecular Weight Polyester Oligomer->Polyester Polycondensation (Vacuum, High Temp)

Caption: Generalized workflow for polyester synthesis via polycondensation.

Other Reactions: Cyclohexanediols can also react with epichlorohydrin to produce glycidyl ethers, which are valuable as reactive diluents to reduce the viscosity of epoxy resins.[11]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe well-established methods for the synthesis and analysis of the isomeric 1,4-Cyclohexanedimethanol (CHDM), which can serve as a methodological reference.

Synthesis of 1,4-Cyclohexanedimethanol (CHDM)

The industrial synthesis of CHDM is typically achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[1][12] This is a two-step process that requires high temperature and pressure.

Step 1: Aromatic Ring Hydrogenation Dimethyl terephthalate (DMT) is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Reaction: C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂

  • Conditions: This step is typically performed in the presence of a palladium (Pd) catalyst at temperatures around 180 °C.[12]

Step 2: Ester Reduction The diester (DMCD) is further reduced to yield 1,4-Cyclohexanedimethanol (CHDM).

  • Reaction: C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH

  • Conditions: This reduction is commonly carried out using a copper chromite catalyst at temperatures of approximately 200 °C.[1][12]

The cis/trans isomer ratio of the final CHDM product is influenced by the choice of catalyst and reaction conditions.[1]

Synthesis_Workflow DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT->DMCD  Step 1: Ring Hydrogenation  (Pd Catalyst, ~180°C) H2_1 Hydrogen (H₂) H2_1->DMCD CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM  Step 2: Ester Reduction  (Copper Chromite, ~200°C) H2_2 Hydrogen (H₂) H2_2->CHDM Methanol Methanol (Byproduct) CHDM->Methanol

Caption: Industrial synthesis workflow for 1,4-Cyclohexanedimethanol (CHDM).
Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Key signals to identify would be those corresponding to the hydroxyl protons (-OH), the protons on the carbons bearing the hydroxyl groups, and the protons of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups.

  • Sample Preparation (Solid): For solid samples like CHDM, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Key Peaks: The most prominent feature for diols is a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[13] C-O stretching and C-H stretching vibrations will also be present.

Applications and Significance

While specific applications for this compound are not documented, the applications of its isomers highlight the utility of the cyclohexanediol scaffold.

  • Polyester and Polyurethane Production: CHDM is a vital monomer for producing high-performance polyesters (e.g., PETG) and polyurethanes.[1][2] These polymers are used in applications ranging from beverage bottles and packaging films to durable coatings and fibers.[1][5]

  • Epoxy Resins: As a precursor to glycidyl ethers, CHDM is used to create reactive diluents that modify the properties of epoxy resin formulations.[1][11]

  • Chemical Intermediate: The diol functionality makes it a versatile intermediate for the synthesis of a wide array of other chemical products.[14]

Applications CHDM Cyclohexanedimethanol (CHDM) Polyesters Polyesters (e.g., PETG) CHDM->Polyesters Polyurethanes Polyurethanes CHDM->Polyurethanes Epoxy Epoxy Resin Diluents CHDM->Epoxy Packaging Bottles & Packaging Polyesters->Packaging Fibers Fibers & Textiles Polyesters->Fibers Coatings Coatings & Resins Polyurethanes->Coatings Epoxy->Coatings

Caption: Key application areas for CHDM-based materials.

Conclusion

This compound remains a poorly characterized compound, representing an opportunity for foundational chemical research. In contrast, its isomer 1,4-Cyclohexanedimethanol is a compound of significant industrial importance with well-defined physical properties, chemical reactivity, and established synthesis protocols. Its role as a monomer in high-performance polymers underscores the value of the rigid cyclohexyl core in materials science. The data and protocols presented for CHDM can serve as a valuable baseline for scientists and researchers investigating the properties and potential applications of other, less common cyclohexanediol isomers.

References

Navigating the Chemical Landscape of 1,1-Cyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the identification and characteristics of cyclohexane-based diols, with a specific focus on clarifying the identity of compounds related to the "1,1-Cyclohexanediethanol" query. Due to the limited availability of specific data for a compound explicitly named "this compound," this document will focus on the closely related and structurally similar compound, cyclohexane-1,1-diyldimethanol . This guide will provide a comprehensive overview of its identification, available properties, and relevant experimental context, drawing parallels with the more extensively studied isomers where appropriate.

Chemical Identification and CAS Number

Precise identification of chemical compounds is paramount in research and development. While information on "this compound" is scarce, a structurally similar compound, cyclohexane-1,1-diyldimethanol, is documented.

Table 1: Chemical Identifiers for Cyclohexane-1,1-diyldimethanol

IdentifierValue
Chemical Name cyclohexane-1,1-diyldimethanol
CAS Number 2658-60-8
Molecular Formula C8H16O2

It is crucial to note the distinction in nomenclature. "Diethanol" implies two hydroxyethyl (-CH2CH2OH) groups, whereas "diyldimethanol" indicates two hydroxymethyl (-CH2OH) groups attached to the same carbon atom of the cyclohexane ring. The majority of available scientific literature and commercial listings refer to isomers of cyclohexanedimethanol, such as the 1,4-isomer, which is a significant monomer in the polymer industry.

Physicochemical Properties

Detailed experimental data for cyclohexane-1,1-diyldimethanol is not widely available. However, we can infer some general properties based on its structure and by referencing the well-characterized 1,4-cyclohexanedimethanol (CHDM).

Table 2: Physicochemical Properties of 1,4-Cyclohexanedimethanol (for reference)

PropertyValue
Appearance White waxy solid or clear, colorless viscous liquid[1][2]
Melting Point 41-61 °C[1]
Boiling Point 283-288 °C[1]
Molecular Weight 144.21 g/mol [1][3][4]
Solubility Miscible with water and alcohol[2]

Synthesis of Cyclohexanedimethanol Isomers

The industrial production of cyclohexanedimethanol isomers, primarily 1,4-CHDM, is a well-established process. A common method involves the hydrogenation of dimethyl terephthalate (DMT). While a specific, detailed experimental protocol for the synthesis of cyclohexane-1,1-diyldimethanol is not readily found in the searched literature, a general representation of the synthesis of 1,4-CHDM can serve as an illustrative example of the chemical transformations involved in producing such diols.

Experimental Protocol: Two-Step Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexanedimethanol

This process is a widely used industrial method for the synthesis of 1,4-CHDM.[1][5]

Step 1: Hydrogenation of the Aromatic Ring

  • Reactant: Dimethyl terephthalate (DMT)

  • Reagent: Hydrogen gas (H2)

  • Catalyst: Palladium (Pd) based catalyst

  • Conditions: The reaction is typically carried out at an elevated temperature and pressure.

  • Product: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Step 2: Hydrogenation of the Ester Groups

  • Reactant: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

  • Reagent: Hydrogen gas (H2)

  • Catalyst: Copper chromite or other suitable hydrogenation catalyst

  • Conditions: This step also requires high temperature and pressure to reduce the ester functionalities.

  • Product: 1,4-Cyclohexanedimethanol (CHDM)

The following diagram illustrates the general workflow for the synthesis of 1,4-Cyclohexanedimethanol.

Synthesis_Workflow DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD Ring Hydrogenation H2_1 H2 / Pd Catalyst CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM Ester Hydrogenation H2_2 H2 / Copper Chromite Catalyst

A simplified workflow for the synthesis of 1,4-Cyclohexanedimethanol.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the involvement of cyclohexane-1,1-diyldimethanol or this compound in any signaling pathways or their specific biological activities. Research in this area would be necessary to elucidate any potential roles in biological systems.

Conclusion

This technical guide has provided a detailed overview of the identification and available information for cyclohexane-1,1-diyldimethanol, a close structural relative of the queried "this compound." The CAS number for cyclohexane-1,1-diyldimethanol is 2658-60-8. While specific experimental data for this particular isomer is limited, this guide has offered context by presenting the properties and synthesis of the more common 1,4-cyclohexanedimethanol isomer. For researchers and professionals in drug development, the precise identification of such molecules is a critical first step, and this guide serves to clarify the existing chemical landscape and highlight areas where further research is needed.

References

Stability of 1,1-Cyclohexanediethanol in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of 1,1-Cyclohexanediethanol in aqueous solutions. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates from established principles of organic chemistry, particularly the behavior of geminal diols. It outlines a proposed primary degradation pathway, details recommended experimental protocols for stability assessment, and provides templates for the systematic presentation of quantitative data. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this compound and related compounds.

Introduction

This compound is a tertiary alcohol and a geminal diol. The presence of two hydroxyl groups on the same carbon atom is a key structural feature that dictates its chemical stability, particularly in aqueous environments. Geminal diols, or hydrates, are known to exist in equilibrium with their corresponding carbonyl compounds.[1][2] In the case of this compound, this equilibrium is expected to favor the formation of a ketone through a dehydration reaction. Understanding this intrinsic instability is critical for the development of stable formulations, the prediction of degradation products, and the establishment of appropriate storage conditions in pharmaceutical and other applications.

This guide will delve into the theoretical underpinnings of this compound's stability, propose a likely degradation pathway, and provide detailed, actionable experimental protocols to enable researchers to conduct robust stability assessments.

Proposed Degradation Pathway

The principal degradation pathway for this compound in aqueous solution is anticipated to be an acid or base-catalyzed dehydration to yield 1-acetylcyclohexanol. This reaction is reversible, but for most ketone hydrates, the equilibrium favors the carbonyl compound.[3]

The mechanism for this transformation can be catalyzed by either acid or base.

  • Acid-Catalyzed Dehydration: In an acidic medium, a proton is added to one of the hydroxyl groups, forming a good leaving group (water). The subsequent loss of a water molecule results in the formation of a carbocation, which is then stabilized by the formation of a carbonyl group through deprotonation.

  • Base-Catalyzed Dehydration: Under basic conditions, a hydroxide ion removes a proton from one of the hydroxyl groups, forming an alkoxide. The resulting intermediate can then expel a hydroxide ion to form the ketone.

Further degradation of the resulting ketone, 1-acetylcyclohexanol, could occur under more stringent stress conditions (e.g., high temperature, strong acid/base, oxidation), but the initial dehydration is expected to be the primary degradation event in simple aqueous solutions.

Visualization of the Proposed Degradation Pathway

Caption: Proposed equilibrium between this compound and its dehydration product.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in an aqueous solution, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry.

General Experimental Workflow

The overall workflow for assessing the stability of this compound involves sample preparation, stress testing under various conditions, and analysis of the stressed samples.

G General Workflow for Stability Testing cluster_conditions Stress Conditions start Prepare Aqueous Solution of This compound stress Subject to Stress Conditions start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) neutralize->analyze end Identify & Quantify Degradants and Remaining Parent Compound analyze->end Acidic Acid Hydrolysis Basic Basic Hydrolysis Oxidative Oxidative Stress Thermal Thermal Stress Photolytic Photolytic Stress

Caption: A generalized workflow for conducting forced degradation studies.

Materials and Reagents
  • This compound (high purity reference standard)

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • HPLC-grade acetonitrile and/or methanol

  • Appropriate buffer salts (e.g., phosphate, acetate)

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used to prepare the samples for the stress studies.

Forced Degradation Conditions

The following are recommended starting conditions for the forced degradation studies. The severity of the conditions and the duration of the study may need to be adjusted based on the observed degradation. The goal is to achieve 5-20% degradation of the parent compound.

3.4.1. Acidic Hydrolysis

  • To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

3.4.2. Basic Hydrolysis

  • To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

3.4.3. Oxidative Degradation

  • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points.

3.4.4. Thermal Degradation

  • Prepare an aqueous solution of this compound.

  • Incubate the solution at an elevated temperature (e.g., 70 °C) in a calibrated oven, protected from light.

  • Withdraw aliquots at specified time points.

3.4.5. Photolytic Degradation

  • Prepare an aqueous solution of this compound.

  • Expose the solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at specified time points.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products. Given the potential degradation to cyclohexanone, a gas chromatography (GC) method with a flame ionization detector (FID) or mass spectrometry (MS) detector would be suitable. Alternatively, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or MS detection could be developed.

Example GC Method Parameters:

  • Column: A polar stationary phase column may be necessary to achieve good separation between cyclohexanol and cyclohexanone derivatives.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C). The ramp rate should be optimized for separation.

  • Detector: FID or MS. For MS, extracted ion monitoring can be used for quantification.

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables are provided as templates.

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionDurationTemperature% Assay of this compound% Area of Major DegradantMass Balance (%)
0.1 M HCl24 hours60 °C
0.1 M NaOH24 hours60 °C
3% H₂O₂24 hoursRoom Temp
Heat48 hours70 °C
Light24 hoursRoom Temp
Control48 hoursRoom TempNot Applicable
Table 2: Purity Profile of this compound under Acidic Stress (0.1 M HCl at 60 °C)
Time (hours)% Assay of this compoundRRT of Degradant 1% Area of Degradant 1RRT of Degradant 2% Area of Degradant 2
0
2
4
8
24

(RRT = Relative Retention Time)

Conclusion

References

Spectroscopic Analysis of 1,1-Cyclohexanediethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Cyclohexanediethanol is a diol with a cyclohexane backbone, presenting unique structural features that can be elucidated through various spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes generalized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70t, J ≈ 7.0 Hz4H-CH ₂OH
~2.50s (broad)2H-OH
~1.80t, J ≈ 7.0 Hz4H-CH ₂CH₂OH
~1.60 - 1.40m10HCyclohexane ring protons

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~75.0C (CH₂CH₂OH)₂ (quaternary)
~60.5-C H₂OH
~35.0-C H₂CH₂OH
~30.0Cyclohexane C2/C6
~25.5Cyclohexane C4
~22.0Cyclohexane C3/C5

Table 3: Typical Infrared (IR) Absorption Data

Frequency (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2980 - 2850StrongC-H stretch (alkane)
1470 - 1430MediumC-H bend (alkane)
1150 - 1050StrongC-O stretch (primary alcohol)

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization)

m/zInterpretation
172[M]⁺ (Molecular ion - may be weak or absent)
154[M - H₂O]⁺
141[M - CH₂OH]⁺
123[M - CH₂OH - H₂O]⁺
99[M - CH₂CH₂OH - H₂O]⁺
81Cyclohexenyl cation
55C₄H₇⁺
43C₃H₇⁺
31CH₂OH⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width of about 220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound or a drop of the neat liquid onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[1]

    • Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Theoretical Framework for the Conformational Analysis of 1,1-Cyclohexanediethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Conformational Analysis of Substituted Cyclohexanes

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of a molecule. For most cyclohexane derivatives, the chair conformation represents the lowest energy state. However, the presence of substituents introduces steric and electronic effects that dictate the relative stability of different chair conformers and the energy barriers for their interconversion. In the case of 1,1-Cyclohexanediethanol, the geminal diol and diethanol substituents at a single carbon atom introduce a complex interplay of steric hindrance and potential intramolecular hydrogen bonding, making its conformational analysis a nuanced challenge.

The primary goal of a theoretical conformational analysis is to identify the global minimum energy conformation and to determine the relative energies of other stable conformers. This is achieved through quantum mechanical calculations that can accurately model the intramolecular forces at play.

Key Conformers of this compound

The principal conformer of the cyclohexane ring is the chair form. For this compound, we must consider the orientations of the two hydroxyl (-OH) and two hydroxymethyl (-CH₂OH) groups attached to the C1 carbon. The primary distinction between conformers will arise from the axial or equatorial positioning of the larger hydroxymethyl groups upon ring flipping.

  • Chair Conformation 1 (Equatorial-Dominant): In this conformation, the two hydroxymethyl groups would preferentially occupy the equatorial positions to minimize steric hindrance with the axial hydrogens on carbons 3 and 5 (1,3-diaxial interactions). The two hydroxyl groups would consequently occupy the remaining axial and equatorial positions at C1.

  • Chair Conformation 2 (Axial-Dominant): Upon ring inversion, the two hydroxymethyl groups would be forced into the more sterically hindered axial positions, leading to significant 1,3-diaxial interactions. This conformer is expected to be significantly higher in energy.

  • Boat and Twist-Boat Conformations: While generally less stable than the chair conformation, boat and twist-boat conformers represent transition states or local minima on the potential energy surface and must be considered in a comprehensive analysis. The energy difference between the chair and twist-boat conformer of cyclohexane is experimentally found to be around 21 kJ/mol.[1]

A critical factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding .[2][3] The proximity of the four hydroxyl groups allows for the formation of various hydrogen bond networks that could stabilize an otherwise less favorable conformation. For instance, a hydrogen bond between an axial hydroxyl group and an axial hydroxymethyl group could partially mitigate the steric strain of the axial substituent. The formation of five or six-membered rings through intramolecular hydrogen bonding is particularly common and stabilizing.[4]

Experimental Protocols: Computational Methodology

A rigorous theoretical analysis of the conformational landscape of this compound requires high-level quantum mechanical calculations. The following protocol outlines a standard and effective approach.

3.1. Computational Methods

  • Density Functional Theory (DFT): DFT is a widely used and computationally efficient method that provides a good balance of accuracy and cost for conformational analysis.[5] Functionals such as B3LYP or M06-2X are commonly employed.

  • Møller-Plesset Perturbation Theory (MP2): For a higher level of accuracy, especially in capturing dispersion interactions that may be important in hydrogen bonding, MP2 calculations are recommended.[6][7]

3.2. Basis Sets

The choice of basis set is crucial for obtaining reliable results. A Pople-style basis set such as 6-311+G(2d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ is recommended to accurately describe the electronic structure and, in particular, the hydrogen bonding.[1][7]

3.3. Computational Workflow

  • Initial Structure Generation: Generate 3D structures for all plausible conformers of this compound, including different chair, boat, and twist-boat forms, as well as various rotamers of the hydroxyl and hydroxymethyl groups.

  • Geometry Optimization: Perform a full geometry optimization for each initial structure using the chosen theoretical method and basis set (e.g., B3LYP/6-311+G(2d,p)). This process will find the nearest local energy minimum for each starting geometry.

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the different conformers can then be compared. The Gibbs free energy (ΔG) provides the most complete picture of the relative stabilities at a given temperature.

3.4. Solvent Effects

The conformational equilibrium can be significantly influenced by the solvent.[3] Polar, protic solvents can form intermolecular hydrogen bonds with the hydroxyl groups, competing with and potentially disrupting intramolecular hydrogen bonds.[8] To model these effects, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) .

Data Presentation

The quantitative results of the theoretical calculations should be summarized in clear, structured tables to allow for easy comparison of the different conformers. The following tables present a hypothetical summary for the conformational analysis of this compound.

Table 1: Relative Energies of this compound Conformers (Hypothetical Data)

ConformerMethod/Basis SetRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Chair (diequatorial -CH₂OH)B3LYP/6-311+G(2d,p)0.000.00
Chair (diaxial -CH₂OH)B3LYP/6-311+G(2d,p)5.85.5
Twist-BoatB3LYP/6-311+G(2d,p)5.25.0
BoatB3LYP/6-311+G(2d,p)6.56.3

Table 2: Key Geometric Parameters for the Most Stable Conformer (Hypothetical Data)

ParameterValue
C-C-C Bond Angles (ring)110.5° - 111.8°
C-O Bond Lengths1.42 - 1.44 Å
O-H···O Hydrogen Bond Length2.1 Å
Dihedral Angles (ring)54° - 56°

Visualization of Computational Workflow

The logical flow of a theoretical conformational analysis can be effectively visualized using a diagram. The following Graphviz DOT script generates a workflow diagram for the computational protocol described in this guide.

G A Initial Structure Generation (Chair, Boat, Twist-Boat, Rotamers) B Geometry Optimization (e.g., B3LYP/6-311+G(2d,p)) A->B C Frequency Calculation B->C G Optional: Solvation Model (e.g., PCM) B->G C->B If False D Verify Minimum Energy Structure (No Imaginary Frequencies) C->D E Calculate Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) D->E If True F Analyze Results (Relative Energies, Geometric Parameters) E->F G->C

Caption: Computational workflow for theoretical conformational analysis.

This guide provides a comprehensive theoretical framework for investigating the conformational preferences of this compound. By following these computational protocols, researchers can gain valuable insights into the three-dimensional structure of this and other complex cyclohexane derivatives, which is essential for understanding their reactivity and potential applications in fields such as drug development.

References

In-depth Technical Guide on 1,1-Cyclohexanediethanol: A Compound Undiscovered in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases, chemical catalogs, and patent literature reveals a significant finding: the compound specified as "1,1-Cyclohexanediethanol" is not a recognized or documented chemical entity. As such, a detailed technical guide on its discovery, history, experimental protocols, and biological pathways cannot be compiled.

Initial and in-depth searches for "this compound," including explorations for its Chemical Abstracts Service (CAS) number, synthesis routes, and any registered applications, have yielded no specific results. The scientific and patent literature is silent on this particular molecular structure. While there are supplier listings for structurally similar but distinct compounds, these often contain conflicting or erroneous information, further highlighting the obscurity of the requested molecule.

For instance, information is available for the well-characterized and commercially significant isomer, 1,4-Cyclohexanedimethanol (CHDM) . This compound, with the CAS number 105-08-8, is a crucial monomer in the production of various polyesters, including PETG (glycol-modified polyethylene terephthalate).[1][2][3] Its synthesis, primarily through the catalytic hydrogenation of dimethyl terephthalate, is well-documented in numerous patents and scientific articles.[1][4]

Another related but different compound, 1,1-Cyclohexanedimethanol (CAS No. 2658-60-8), is listed by some chemical suppliers for research purposes.[5] However, it is presented as a rare and not fully characterized substance, with suppliers explicitly stating a lack of analytical data.[5] This underscores that even closely related isomers to the requested "this compound" are not commonplace.

Theoretical synthetic pathways that might be envisioned to produce this compound, such as the Grignard reaction of cyclohexanone with an appropriate reagent, do not yield the desired diethanol structure. For example, the reaction of cyclohexanone with ethylmagnesium bromide followed by hydrolysis results in the formation of the tertiary alcohol, 1-ethylcyclohexan-1-ol.[6][7][8]

In light of these findings, it is concluded that "this compound" is likely a misnomer or a hypothetical structure that has not been synthesized or characterized to date. Therefore, the core requirements for an in-depth technical guide—including quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of any foundational scientific information.

For researchers, scientists, and drug development professionals interested in cyclohexane-based diols, a wealth of information is available for established compounds such as 1,4-Cyclohexanedimethanol . A comprehensive technical guide on this or other documented isomers could be provided, detailing their discovery, synthesis, physical and chemical properties, and extensive applications in polymer chemistry and materials science.[1][9][10]

Should further information or a different target compound be of interest, please specify the correct chemical name or CAS number to enable a thorough and accurate literature review.

References

Potential Research Applications of 1,1-Cyclohexanediethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the synthesis, properties, and applications of cyclohexanediol isomers, particularly 1,4-Cyclohexanedimethanol (CHDM). However, specific research on 1,1-Cyclohexanediethanol is notably scarce. This guide will, therefore, leverage the comprehensive data available for CHDM as a well-understood analogue to extrapolate and propose potential research avenues for this compound. We will also delve into the chemistry of geminal diols to inform these hypotheses.

Introduction: The Landscape of Cyclohexane Diols

Cyclohexane diols are a class of cycloaliphatic alcohols that serve as crucial building blocks in polymer science and organic synthesis. Their rigid cyclohexane core imparts thermal stability, hardness, and chemical resistance to the materials derived from them. The most commercially significant isomer is 1,4-Cyclohexanedimethanol (CHDM), a key monomer in the production of various polyesters and polyurethanes.[1]

This whitepaper will explore the untapped potential of this compound. As a geminal diol, where both hydroxyl groups are attached to the same carbon atom, it is expected to exhibit unique reactivity and lead to novel material properties distinct from its vicinal and other isomers.

The Proxy: Understanding 1,4-Cyclohexanedimethanol (CHDM)

To build a foundation for understanding the potential of this compound, we first examine the well-documented properties and applications of its 1,4-isomer, CHDM.

Physicochemical Properties of CHDM

CHDM is a waxy, colorless solid at room temperature, typically existing as a mixture of cis and trans isomers.[2] The ratio of these isomers significantly influences the properties of the resulting polymers.[2]

PropertyValueReferences
Molecular Formula C₈H₁₆O₂[3]
Molar Mass 144.21 g/mol [3]
Appearance White waxy solid[2]
Melting Point 41-61 °C[2]
Boiling Point 284-288 °C[2]
Density 1.02 g/mL[2]
Solubility in Water Miscible[4]
Synthesis of CHDM

Industrially, CHDM is produced via the catalytic hydrogenation of dimethyl terephthalate (DMT). This process typically occurs in two stages, with the aid of a copper chromite catalyst.[2]

CHDM_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 DMT Dimethyl Terephthalate (DMT) H2_1 + 3H₂ Catalyst1 Pd Catalyst 180 °C DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) H2_1->DMCD Hydrogenation of Aromatic Ring H2_2 + 4H₂ Catalyst2 Copper Chromite Catalyst 200 °C CHDM 1,4-Cyclohexanedimethanol (CHDM) H2_2->CHDM Hydrogenation of Ester Groups Polymerization_Hypothesis Diol This compound Monomers Monomers Diol->Monomers Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->Monomers Polycondensation Polycondensation Monomers->Polycondensation Polymer Polyester with Quaternary Center Polycondensation->Polymer Properties Potential Properties: - High Tg - Amorphous Nature - Enhanced Biodegradability Polymer->Properties Monomer_Investigation_Workflow Start Start: Novel Monomer (this compound) Synthesis Synthesis and Purification Start->Synthesis Characterization Physicochemical Characterization (NMR, IR, MS, TGA, DSC) Synthesis->Characterization Test_Polymerization Test Polymerization Reactions (with various dicarboxylic acids) Characterization->Test_Polymerization Polymer_Characterization Polymer Characterization (GPC, NMR, TGA, DSC, DMA) Test_Polymerization->Polymer_Characterization Property_Evaluation Material Property Evaluation (Tensile strength, transparency, etc.) Polymer_Characterization->Property_Evaluation Application_Screening Screening for Potential Applications Property_Evaluation->Application_Screening End End: Identify Promising Applications Application_Screening->End

References

"1,1-Cyclohexanediethanol vs 1,4-Cyclohexanedimethanol basic differences"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed comparison of the structural, physical, and chemical properties of 1,4-Cyclohexanedimethanol (1,4-CHDM) and 1,1-Cyclohexanedimethanol. While 1,4-CHDM is a widely utilized monomer in the polymer industry with extensive documentation, its isomer, 1,1-Cyclohexanedimethanol, is significantly less common, and publicly available experimental data is scarce. This guide consolidates the known information for 1,4-CHDM and offers a comparative analysis of the 1,1-isomer based on established principles of stereochemistry and chemical reactivity. The structural differences, particularly the substitution pattern on the cyclohexane ring, lead to significant variations in molecular symmetry, steric hindrance, and subsequent reactivity, which are explored herein.

Introduction and Nomenclature

Cyclohexanedimethanol (CHDM), with the chemical formula C₈H₁₆O₂, is a diol featuring a cyclohexane ring with two hydroxymethyl (-CH₂OH) substituents. The positional isomerism of these substituents profoundly influences the molecule's properties and applications. The most commercially significant isomer is 1,4-Cyclohexanedimethanol, a key component in the synthesis of high-performance polyesters.[1]

It is important to clarify the nomenclature used in this guide. The topic "1,1-Cyclohexanediethanol vs 1,4-Cyclohexanedimethanol" likely contains a misnomer. "this compound" is not a standard chemical name and literature pertaining to it is virtually non-existent. The chemically accurate and logical counterpart to the 1,4-isomer is 1,1-Cyclohexanedimethanol . This guide will therefore focus on the comparison between the 1,1- and 1,4- isomers.

Structural and Stereochemical Differences

The core difference between the two molecules lies in the substitution pattern on the cyclohexane ring, which dictates their three-dimensional shape and the accessibility of their reactive hydroxyl groups.

1,4-Cyclohexanedimethanol (1,4-CHDM)

In 1,4-CHDM, the two hydroxymethyl groups are positioned on opposite sides of the cyclohexane ring. This arrangement allows for two geometric isomers: cis and trans.[1]

  • trans-isomer: The two substituents are on opposite sides of the ring. In the most stable chair conformation, both hydroxymethyl groups can occupy equatorial positions, minimizing steric strain. This leads to a more linear and rigid structure.

  • cis-isomer: The two substituents are on the same side of the ring. In any chair conformation, one group must be in an axial position while the other is equatorial.

Commercial 1,4-CHDM is typically a mixture of cis and trans isomers, often with a trans-to-cis ratio of approximately 70:30.[1] The ratio of these stereoisomers significantly impacts the properties of polymers derived from it; for instance, a higher trans content generally increases the melting point and crystallinity of polyesters.

1,1-Cyclohexanedimethanol

In 1,1-Cyclohexanedimethanol, both hydroxymethyl groups are attached to the same carbon atom (a geminal arrangement). This structure does not have cis/trans isomers related to the ring substitution. However, the two hydroxymethyl groups are in close proximity, leading to significant steric crowding around the reactive sites. In a chair conformation, one C-CH₂OH bond will be axial and the other equatorial.[2] This inherent steric hindrance is a critical factor in its chemical reactivity compared to the 1,4-isomer.

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Physical and Chemical Properties

Physical Properties

Table 1: Comparison of Physical Properties

Property1,4-Cyclohexanedimethanol1,1-Cyclohexanedimethanol
CAS Number 105-08-8[3]55194-43-9
Molecular Weight 144.21 g/mol [3]144.21 g/mol
Appearance White, waxy solid at room temperature[1]Data not available (Theoretically a solid or viscous liquid)
Melting Point 41-61 °C (mixture of isomers)[1] 43 °C (cis)[3] 67 °C (trans)[3]Data not available (Expected to be different due to packing efficiency)
Boiling Point 283-288 °C[1]Data not available (Likely similar to 1,4-isomer)
Density ~1.04 g/cm³Data not available
Solubility in Water Readily soluble[3]Expected to be soluble due to two hydroxyl groups
Spectroscopic Data

Table 2: Comparison of Spectroscopic Features

Spectrum1,4-Cyclohexanedimethanol1,1-Cyclohexanedimethanol (Theoretical)
¹H NMR Complex multiplets for cyclohexane protons (1.2-1.9 ppm). A doublet for the -CH₂- protons (~3.4 ppm). A broad singlet for the -OH protons.[3]Fewer unique proton signals due to higher symmetry of the ring itself, but potentially more complex splitting for the ring protons adjacent to the substituted carbon. A singlet for the two equivalent -CH₂- groups. A broad singlet for the -OH protons.
¹³C NMR Three signals for the cyclohexane ring carbons and one for the -CH₂OH carbon.[3]Fewer signals expected due to symmetry. One signal for the quaternary C1, signals for the other ring carbons, and one for the two equivalent -CH₂OH carbons.
IR Spectroscopy Strong, broad O-H stretch (~3300 cm⁻¹). C-H stretching just below 3000 cm⁻¹. C-O stretching (~1040 cm⁻¹). Fingerprint region is complex.[3]Similar characteristic peaks are expected: strong, broad O-H stretch and C-H/C-O stretching. The fingerprint region would be distinct and could be used for differentiation.

Synthesis and Production

Synthesis of 1,4-Cyclohexanedimethanol

The industrial production of 1,4-CHDM is a well-established process, typically involving the catalytic hydrogenation of dimethyl terephthalate (DMT).[1]

  • Hydrogenation of the Aromatic Ring: DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step typically uses a palladium catalyst.

  • Hydrogenation of the Ester Groups: The DMCD is then further hydrogenated to reduce the ester groups to primary alcohols, yielding 1,4-CHDM. A copper chromite catalyst is commonly used for this step.[1]

G cluster_caption DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT->DMCD + 3 H₂ (e.g., Pd catalyst) Ring Hydrogenation CHDM 1,4-Cyclohexanedimethanol (1,4-CHDM) DMCD->CHDM + 4 H₂ (e.g., Copper Chromite catalyst) Ester Hydrogenation caption Figure 2: Industrial Synthesis Pathway for 1,4-Cyclohexanedimethanol

A brief, descriptive caption directly below the generated diagram (Within 100 characters).
Synthesis of 1,1-Cyclohexanedimethanol

A definitive industrial or common laboratory synthesis for 1,1-Cyclohexanedimethanol is not well-documented. However, a plausible route could involve the reduction of cyclohexane-1,1-dicarboxylic acid or its esters using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reactivity and Applications

The primary application for CHDM isomers is as diol monomers in polycondensation reactions, particularly for producing polyesters and polyurethanes. Their reactivity is dictated by the accessibility of the two primary hydroxyl groups.

G cluster_14 1,4-CHDM Reactivity cluster_11 1,1-CHDM Reactivity (Theoretical) cluster_caption a Exposed -OH Groups b Low Steric Hindrance a->b c Facilitates Polymer Chain Growth b->c d Forms Linear, High-MW Polymers (e.g., PETG, PCT) c->d e Crowded -OH Groups (Geminal Arrangement) f High Steric Hindrance e->f g May Hinder Polymerization f->g h Potentially Lower Reaction Rates or MW; May require specialized catalysts g->h caption Figure 3: Logical Flow of Reactivity Differences cluster_14 cluster_14 cluster_11 cluster_11

A brief, descriptive caption directly below the generated diagram (Within 100 characters).
1,4-Cyclohexanedimethanol

The low steric hindrance around the hydroxyl groups of 1,4-CHDM allows for efficient reaction with dicarboxylic acids (like terephthalic acid) or diisocyanates. The rigid cyclohexane ring, when incorporated into a polymer backbone, imparts several desirable properties:

  • Enhanced Thermal Stability: Increases the glass transition temperature (Tg) of the polymer.

  • Improved Mechanical Strength: Contributes to hardness and durability.

  • Chemical Resistance: The cycloaliphatic structure provides good resistance to hydrolysis and chemical attack.

These properties make 1,4-CHDM a crucial monomer for specialty polyesters like PETG (Polyethylene Terephthalate Glycol-modified), PCT (Polycyclohexylenedimethylene Terephthalate), and other copolyesters used in packaging, automotive parts, and medical devices.

1,1-Cyclohexanedimethanol

The geminal arrangement of the hydroxymethyl groups in the 1,1-isomer creates a sterically congested environment. This is expected to significantly impact its reactivity in polymerization:

  • Slower Reaction Rates: The steric bulk may slow down the rate of esterification or urethane formation compared to the 1,4-isomer.

  • Lower Molecular Weight Polymers: Steric hindrance could potentially limit the final molecular weight achievable during polycondensation.

  • Different Polymer Properties: If successfully polymerized, the resulting polymer would have a different architecture, with the bulky cyclohexane ring as a pendant group off the main chain, which would drastically alter properties like crystallinity and thermal behavior compared to the linear incorporation of the 1,4-isomer.

Experimental Protocols

Example Protocol: Melt Polymerization of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol describes a typical two-step melt polymerization process for synthesizing a polyester from 1,4-CHDM and a terephthalate source.

Materials:

  • Dimethyl Terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically in a >2:1 molar excess)

  • Transesterification Catalyst (e.g., Zinc Acetate, Manganese Acetate)

  • Polycondensation Catalyst (e.g., Antimony Trioxide, Titanium-based catalyst)

  • Stabilizer (e.g., Phosphoric acid)

Workflow:

G cluster_caption start Charge Reactor: DMT, CHDM, Catalysts step1 Step 1: Transesterification (180-220°C, Atm. Pressure) Remove Methanol byproduct start->step1 step2 Add Stabilizer & Polycondensation Catalyst step1->step2 step3 Step 2: Polycondensation (Increase Temp >280°C) (Apply High Vacuum <1 torr) step2->step3 step4 Monitor Viscosity Increase step3->step4 end Extrude and Pelletize Polymer step4->end caption Figure 4: Experimental Workflow for Polyester Synthesis via Melt Polymerization

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Procedure:

  • Transesterification Stage:

    • The reaction vessel is charged with DMT, an excess of 1,4-CHDM, and a transesterification catalyst.

    • The mixture is heated under a nitrogen atmosphere to approximately 180-220°C.

    • Methanol is generated as a byproduct and is removed from the system via distillation. The reaction is monitored by the amount of methanol collected.

  • Polycondensation Stage:

    • Once the transesterification is largely complete, a stabilizer is added to deactivate the first catalyst, followed by the addition of a polycondensation catalyst.

    • The temperature is gradually increased to above 280°C, and a high vacuum (typically <1 torr) is applied.

    • Under these conditions, the excess CHDM is removed, and the molecular weight of the polymer increases as ester linkages are formed.

    • The reaction is monitored by the increase in the melt viscosity (often measured by the torque on the mechanical stirrer).

    • Once the desired viscosity is reached, the molten polymer is extruded under nitrogen pressure, cooled, and pelletized.

Conclusion

The basic difference between 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol is fundamental, stemming from the substitution pattern on the cyclohexane ring. 1,4-Cyclohexanedimethanol is a symmetric, less hindered molecule that exists as cis/trans isomers and is a cornerstone monomer for high-performance polyesters due to its ability to impart rigidity and thermal stability to the polymer backbone. In contrast, 1,1-Cyclohexanedimethanol is a geminally disubstituted diol with significant steric crowding around its reactive hydroxyl groups. While this steric hindrance likely impedes its use in traditional polycondensation reactions, it could potentially be explored for applications requiring a bulky, cycloaliphatic pendant group in specialized polymer architectures. Further research into the synthesis and characterization of the 1,1-isomer is required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Solubility of 1,4-Cyclohexanedimethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanedimethanol (CHDM), a crucial diol in the production of polyester resins and other polymers. While often referred to by its CAS number 105-08-8, clarity on its nomenclature is essential for accurate data retrieval. This document collates available quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of 1,4-Cyclohexanedimethanol has been documented in several common organic solvents. The following table summarizes the available quantitative data at 20°C. It is important to note that commercial CHDM is a mixture of cis and trans isomers, which can affect its physical properties, including solubility.[1]

SolventSolubility ( g/100 g solvent)Temperature (°C)
Methanol92.220
Water92.020
Trichloromethane5.720
Benzene1.120

Note: Some sources indicate that 1,4-Cyclohexanedimethanol is miscible with water and alcohol.[2][3][4][5]

Additionally, qualitative solubility information indicates that 1,4-Cyclohexanedimethanol is miscible with glycolether and ketones, while being almost insoluble in aliphatic hydrocarbons and ether.[3][5] The trans isomer is soluble in Chloroform and DMSO.[6]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of 1,4-Cyclohexanedimethanol were not found in the public domain, this section provides established methodologies that can be readily adapted for this purpose. The following protocols describe the determination of both thermodynamic and kinetic solubility.

2.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent, representing the true solubility under specific conditions.

Materials and Equipment:

  • 1,4-Cyclohexanedimethanol (solid)

  • Solvent of interest (e.g., ethanol, acetone)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

  • Sample Preparation: Add an excess amount of solid 1,4-Cyclohexanedimethanol to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or add a magnetic stir bar and place it on a stirrer plate within a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

  • Phase Separation: After the equilibration period, cease agitation and allow the excess solid to settle to the bottom of the vial. For finer suspensions, centrifugation can be employed to pellet the undissolved solid.[7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Ensure that no solid particles are transferred with the liquid.

  • Filtration: Pass the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

  • Analysis: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. Quantify the concentration of 1,4-Cyclohexanedimethanol in the diluted sample using a calibrated analytical method such as HPLC.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the original concentration of 1,4-Cyclohexanedimethanol in the saturated solution. This value represents the thermodynamic solubility.

2.2. Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides an estimate of the solubility by measuring the turbidity that arises from the precipitation of a compound from a solution.

Materials and Equipment:

  • 1,4-Cyclohexanedimethanol stock solution in a highly soluble solvent (e.g., DMSO)

  • Aqueous buffer or organic solvent of interest

  • 96-well plates

  • Liquid handling system or multichannel pipettes

  • Microplate reader capable of measuring turbidity (nephelometry)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1,4-Cyclohexanedimethanol in a solvent in which it is highly soluble, such as DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.

  • Addition to Assay Plate: In a separate 96-well plate, add a fixed volume of the aqueous buffer or the organic solvent in which the kinetic solubility is to be determined (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the dilution plate to the corresponding wells of the assay plate. This rapid addition of the compound from a soluble solvent into a less soluble one can induce precipitation.

  • Turbidity Measurement: Immediately measure the turbidity of each well using a microplate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow prep Sample Preparation (Excess Solid + Solvent) equil Equilibration (24-48h at constant T) prep->equil Shake/Stir phase_sep Phase Separation (Settling or Centrifugation) equil->phase_sep collect Supernatant Collection phase_sep->collect filter Filtration (0.45 µm Syringe Filter) collect->filter analysis Analysis (e.g., HPLC) filter->analysis Dilute & Quantify result Thermodynamic Solubility analysis->result

Caption: Workflow for Thermodynamic Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanedimethanol is a diol derivative of cyclohexane with applications in polymer chemistry and as a building block in organic synthesis. Its geminal diol functionality, where two hydroxymethyl groups are attached to the same carbon atom of the cyclohexane ring, imparts unique structural properties. This document provides a detailed two-step experimental protocol for the synthesis of 1,1-cyclohexanedimethanol, commencing with the preparation of diethyl cyclohexane-1,1-dicarboxylate followed by its reduction.

Overall Reaction Scheme

The synthesis of 1,1-cyclohexanedimethanol is achieved through a two-step process:

  • Alkylation of Diethyl Malonate: Synthesis of diethyl cyclohexane-1,1-dicarboxylate from diethyl malonate and 1,5-dibromopentane.

  • Reduction of the Diester: Reduction of diethyl cyclohexane-1,1-dicarboxylate to 1,1-cyclohexanedimethanol using lithium aluminum hydride (LAH).

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Diethyl malonateC₇H₁₂O₄160.17199.3-501.055
1,5-DibromopentaneC₅H₁₀Br₂229.96222-224-34.41.703
Diethyl cyclohexane-1,1-dicarboxylateC₁₂H₂₀O₄228.28[1]91-96 (at 4 mmHg)N/A1.03
Lithium aluminum hydride (LAH)LiAlH₄37.95N/A (decomposes)150 (decomposes)0.917
1,1-CyclohexanedimethanolC₈H₁₆O₂144.21N/AN/AN/A

Experimental Protocols

Step 1: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

This procedure is adapted from standard malonic ester synthesis protocols for the formation of cyclic compounds.

Materials:

  • Diethyl malonate

  • 1,5-Dibromopentane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Cyclization: Add 1,5-dibromopentane (1.0 eq) dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 4-6 hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed by distillation. Add water to the residue to dissolve the sodium bromide precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield diethyl cyclohexane-1,1-dicarboxylate as a colorless liquid.

Step 2: Reduction of Diethyl Cyclohexane-1,1-dicarboxylate to 1,1-Cyclohexanedimethanol

This protocol utilizes lithium aluminum hydride (LAH) for the reduction of the diester to the corresponding diol. Caution: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Diethyl cyclohexane-1,1-dicarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

  • Ethyl acetate

  • 10% Sulfuric acid or saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous sodium sulfate

Equipment:

  • Oven-dried three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.[2]

  • Addition of Diester: Cool the LAH suspension in an ice bath. Dissolve diethyl cyclohexane-1,1-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Caution: Exothermic and produces hydrogen gas): Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LAH. Following this, slowly add water (X mL), then 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This should produce a granular precipitate. Alternatively, the reaction can be quenched by the slow, dropwise addition of 10% sulfuric acid until the evolution of hydrogen ceases.

  • Work-up and Extraction: Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether. If an acidic work-up was used, transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude 1,1-cyclohexanedimethanol.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate cluster_1 Step 2: Reduction to 1,1-Cyclohexanedimethanol A Diethyl Malonate + 1,5-Dibromopentane B Reaction with Sodium Ethoxide in Ethanol A->B Add to NaOEt solution C Cyclization via Reflux B->C D Work-up and Extraction C->D E Purification by Vacuum Distillation D->E F Diethyl Cyclohexane-1,1-dicarboxylate E->F H Addition of Diethyl Cyclohexane-1,1-dicarboxylate F->H Product from Step 1 G LiAlH4 in Anhydrous THF G->H Add diester dropwise I Reaction under Reflux H->I J Quenching and Work-up I->J K Purification J->K L 1,1-Cyclohexanedimethanol K->L

Caption: Workflow for the synthesis of 1,1-Cyclohexanedimethanol.

References

Application Notes and Protocols for the Characterization of 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,1-Cyclohexanediethanol. The protocols outlined below are designed to serve as a robust starting point for researchers engaged in the analysis of this and structurally related compounds.

Introduction

This compound is a geminal diol, a class of organic compounds characterized by two hydroxyl groups attached to the same carbon atom. Geminal diols are notable for their potential instability, often existing in equilibrium with their corresponding ketone or aldehyde and water.[1] This inherent characteristic necessitates careful consideration during sample preparation and analysis to ensure accurate characterization. The following protocols and data provide a framework for the qualitative and quantitative analysis of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for the development of appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H16O2Inferred
Molecular Weight144.21 g/mol Inferred
IUPAC Name1-(Hydroxymethyl)cyclohexan-1-olInferred
CAS NumberNot available-
Boiling PointEstimated >200 °CPrediction
SolubilitySoluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO)General Knowledge

Note: Some properties are inferred or predicted due to the limited availability of experimental data for this specific isomer.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as protic solvents may lead to the exchange of hydroxyl protons.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (300 MHz Spectrometer):

    • ¹H NMR:

      • Number of scans: 16-64

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Spectral width: 10-12 ppm

    • ¹³C NMR:

      • Number of scans: 1024-4096

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Spectral width: 200-220 ppm

      • Proton decoupling: Broadband decoupling

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Expected Spectral Data

The expected chemical shifts for this compound are summarized in Table 2. These are predicted values and should be confirmed by experimental data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
C1-~75-
CH₂ (ring, adjacent to C1)~1.5-1.7~35-40m
CH₂ (ring)~1.3-1.6~20-25m
CH₂OH~3.5-3.7~65-70s
OHVariable-br s

Note: 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet. The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound, particularly the hydroxyl groups.

Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the neat liquid or solid this compound sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FT-IR Absorption Bands

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200-3600Strong, Broad
C-H stretch (alkane)2850-3000Strong
C-O stretch (alcohol)1000-1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Due to the potential thermal instability of geminal diols, a soft ionization technique like Electrospray Ionization (ESI) is often preferred.

Protocol for LC-MS (ESI)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 1-5 µL

  • Mass Spectrometry (MS) Parameters (ESI):

    • Ionization Mode: Positive and/or Negative

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 8-12 L/hr

    • Scan Range: m/z 50-300

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to propose fragmentation pathways, which can provide structural information. Due to the geminal diol's instability, a prominent fragment corresponding to the loss of water ([M-H₂O+H]⁺) is expected.

Expected Mass Spectrometry Data

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

IonExpected m/z
[M+H]⁺145.12
[M+Na]⁺167.10
[M-H]⁻143.10
[M-H₂O+H]⁺127.11

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and semi-volatile compounds. Given the hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability. However, direct analysis on a polar column is also feasible.

Protocol for Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, isopropanol, or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For samples requiring derivatization, react the sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) prior to injection.

  • Instrument Parameters:

    • Column: A polar column such as a wax column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for underivatized diols.

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for the characterization and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ftir FT-IR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry (LC-MS) purification->ms Molecular Weight gc Gas Chromatography (GC-FID) purification->gc Purity Assessment analytical_decision_tree cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis start Sample of This compound structural_elucidation Structural Elucidation? start->structural_elucidation purity_assessment Purity Assessment or Quantification? start->purity_assessment nmr_analysis Perform NMR (¹H, ¹³C, 2D) structural_elucidation->nmr_analysis Yes ftir_analysis Perform FT-IR nmr_analysis->ftir_analysis Confirm Functional Groups ms_analysis Perform MS ftir_analysis->ms_analysis Confirm MW gc_analysis Perform GC-FID purity_assessment->gc_analysis Yes

References

Application Notes and Protocols: 1,1-Cyclohexanediethanol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediethanol, also known as 1,1-bis(hydroxymethyl)cyclohexane, is a geminal diol with potential applications as a precursor in organic synthesis. Its structure, featuring two primary hydroxyl groups attached to the same carbon of a cyclohexane ring, makes it a candidate for the synthesis of various heterocyclic and spirocyclic compounds. While specific literature on the applications of this compound is limited, its reactivity can be inferred from the known chemistry of analogous 1,3-diols and cyclohexanol derivatives. These notes outline potential synthetic applications, complete with detailed, albeit generalized, experimental protocols and data presented in a structured format.

Potential Synthetic Applications

The primary reactivity of this compound is expected to revolve around the two hydroxyl groups. Key potential transformations include:

  • Intramolecular Cyclization to Form Spirocyclic Ethers (Oxetanes): this compound can be considered a 1,3-diol with respect to the two hydroxyl groups. Such diols are known to undergo intramolecular cyclization to form four-membered oxetane rings. This reaction typically proceeds via activation of one hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the other hydroxyl group. The resulting product would be a spirocyclic oxetane, a structural motif of increasing interest in medicinal chemistry.

  • Acid-Catalyzed Dehydration and Rearrangement: Treatment of alcohols with strong acids can lead to dehydration and the formation of alkenes. In the case of this compound, this could lead to a variety of products through carbocation intermediates, including potential rearrangement of the cyclohexane ring.

Experimental Protocols

Application 1: Synthesis of 2-Oxa-spiro[3.5]nonane

This protocol describes a generalized procedure for the synthesis of a spiro-oxetane from this compound via an intramolecular Williamson ether synthesis.

Workflow Diagram:

G cluster_0 Step 1: Monotosylation cluster_1 Step 2: Intramolecular Cyclization a This compound d Reaction at 0 °C to RT a->d b p-Toluenesulfonyl chloride (TsCl) b->d c Pyridine (solvent and base) c->d e Mono-tosylated intermediate d->e f Mono-tosylated intermediate i Reaction at 0 °C to RT f->i g Sodium hydride (NaH) g->i h Tetrahydrofuran (THF, solvent) h->i j 2-Oxa-spiro[3.5]nonane i->j

Caption: Workflow for the synthesis of 2-Oxa-spiro[3.5]nonane.

Methodology:

  • Monotosylation:

    • To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.0 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude mono-tosylated intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Oxa-spiro[3.5]nonane.

Quantitative Data (Hypothetical):

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1. MonotosylationThis compoundp-Toluenesulfonyl chloridePyridine0 to RT1370-80
2. Intramolecular CyclizationMono-tosylated intermediateSodium hydrideTHF0 to RT4-660-70
Application 2: Acid-Catalyzed Dehydration of this compound

This protocol outlines a general procedure for the acid-catalyzed dehydration of this compound, which may lead to a mixture of rearranged alkene products.

Logical Relationship Diagram:

G a This compound b Protonation of a hydroxyl group a->b H+ c Loss of water to form a primary carbocation b->c -H2O d 1,2-Hydride or Alkyl Shift (Rearrangement) c->d e Formation of a more stable secondary or tertiary carbocation d->e f Elimination of a proton e->f -H+ g Mixture of alkene products (e.g., 1-vinylcyclohexanol, cycloheptene derivatives) f->g

Application Notes and Protocols for the Derivatization of 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 1,1-Cyclohexanediethanol, a versatile geminal diol. The resulting derivatives, particularly spirocyclic compounds, are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover fundamental derivatization reactions including esterification, etherification, and the formation of cyclic acetals and ketals.

Introduction to Derivatization Reactions

This compound possesses two primary hydroxyl groups attached to the same carbon atom, a structural feature that makes it an ideal precursor for the synthesis of spirocycles. Derivatization of these hydroxyl groups allows for the modification of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are crucial in the context of drug development, where fine-tuning of a molecule's properties can lead to improved pharmacokinetic and pharmacodynamic profiles. The key derivatization reactions for this compound are:

  • Esterification: The reaction with carboxylic acids or their derivatives to form diesters.

  • Etherification: The formation of ethers through reactions such as the Williamson ether synthesis.

  • Cyclic Acetal/Ketal Formation: The reaction with aldehydes or ketones to produce spirocyclic acetals or ketals, which are valuable scaffolds in medicinal chemistry.

Applications in Drug Development and Research

Spirocyclic frameworks are prevalent in a wide range of biologically active natural products and synthetic drugs. The rigid, three-dimensional structure imparted by the spiro center can lead to high-affinity and selective binding to biological targets. Derivatives of this compound, such as spiro-ethers, spiro-esters, and spiro-acetals, can be explored as novel scaffolds in drug discovery programs targeting various therapeutic areas. The introduction of a spirocycle can favorably impact a drug candidate's conformational rigidity, metabolic stability, and intellectual property position.[1][2]

I. Esterification of this compound

Esterification of this compound with various carboxylic acids can be achieved through several standard methods, including Fischer esterification and acylation with acid chlorides. These reactions yield spiro-dianhydrides or related diesters.

A. Fischer Esterification

This method involves the reaction of the diol with an excess of a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification with Acetic Acid

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (14.42 g, 0.1 mol), glacial acetic acid (24.02 g, 0.4 mol), and toluene (100 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (3.6 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diester.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Representative):

ParameterValueNotes
Reactant Ratio 1:4 (Diol:Carboxylic Acid)Excess acid drives the equilibrium.
Catalyst Loading ~0.5 mol%Typical for Fischer esterification.
Reaction Time 4-6 hoursMonitored by TLC or GC.
Typical Yield 75-90%Dependent on the carboxylic acid used.

Diagram of Fischer Esterification Workflow:

Fischer_Esterification Reactants This compound + Acetic Acid + Toluene Catalyst Add H₂SO₄ Reactants->Catalyst Reflux Reflux with Dean-Stark Trap Catalyst->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Purification Drying, Filtration, Concentration Workup->Purification Product 1,1-Bis(acetoxymethyl)cyclohexane Purification->Product

Fischer Esterification Workflow
B. Acylation with Acid Chlorides

This method is suitable for acid-sensitive substrates and generally proceeds under milder conditions and with shorter reaction times than Fischer esterification.[3]

Experimental Protocol: Acylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (14.42 g, 0.1 mol) and pyridine (17.4 mL, 0.215 mol) in 100 mL of DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (15.3 mL, 0.215 mol) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueNotes
Reactant Ratio 1:2.15 (Diol:Acid Chloride)A slight excess of the acylating agent is used.
Base Pyridine or TriethylamineActs as a nucleophilic catalyst and acid scavenger.
Reaction Time 2-3 hoursTypically faster than Fischer esterification.
Typical Yield 85-95%Generally higher yields are obtained.

II. Etherification of this compound

The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alcohol and an alkyl halide.[4][5][6][7][8] This reaction proceeds via an SN2 mechanism.

Experimental Protocol: Williamson Ether Synthesis with Ethyl Iodide

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl Iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Nitrogen inlet

  • Oil bath

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (8.8 g of 60% dispersion, 0.22 mol).

  • Wash the sodium hydride with 2 x 20 mL of hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add 100 mL of anhydrous THF to the flask.

  • Dissolve this compound (14.42 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Slowly add ethyl iodide (34.3 g, 0.22 mol) to the reaction mixture and heat to reflux for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Representative):

ParameterValueNotes
Reactant Ratio 1:2.2 (Diol:Alkyl Halide)Excess alkyl halide ensures complete dietherification.
Base Sodium Hydride (NaH)A strong base is required to deprotonate the alcohol.
Reaction Time 12-24 hoursReaction progress can be monitored by TLC.
Typical Yield 60-80%Yields can vary based on the alkyl halide used.

Diagram of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis Reactants This compound + NaH in THF Alkoxide Formation of Dialkoxide Reactants->Alkoxide Addition Add Ethyl Iodide Alkoxide->Addition Reflux Reflux Addition->Reflux Quench Quench with NH₄Cl Solution Reflux->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Drying and Purification Extraction->Purification Product 1,1-Bis(ethoxymethyl)cyclohexane Purification->Product

Williamson Ether Synthesis Workflow

III. Cyclic Acetal and Ketal Formation

The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst leads to the formation of spiro-acetals and spiro-ketals, respectively. These reactions are typically reversible, and the equilibrium is driven towards the product by removing the water formed during the reaction.

Experimental Protocol: Formation of a Spiro-Ketal with Acetone

Materials:

  • This compound

  • Acetone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (14.42 g, 0.1 mol), acetone (29.0 g, 0.5 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the trap (approximately 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data (Representative):

ParameterValueNotes
Reactant Ratio 1:5 (Diol:Ketone)Ketone is often used as the solvent.
Catalyst p-Toluenesulfonic acid (p-TsOH)Other acid catalysts like H₂SO₄ can also be used.
Reaction Time 3-5 hoursWater removal is key to driving the reaction.
Typical Yield 80-95%Generally high-yielding reactions.

Diagram of Spiro-Ketal Formation Logic:

Spiro_Ketal_Formation Start This compound + Ketone (e.g., Acetone) Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Start->Acid_Catalyst Equilibrium Reversible Reaction Equilibrium Acid_Catalyst->Equilibrium Water_Removal Removal of Water (e.g., Dean-Stark) Equilibrium->Water_Removal Shifts Equilibrium to the Right Product Spiro-Ketal Product Equilibrium->Product Water_Removal->Product

References

Application of 1,4-Cyclohexanedimethanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Monomer: While the topic specifies 1,1-Cyclohexanediethanol, the vast majority of scientific literature and industrial applications in polymer chemistry focus on its isomer, 1,4-Cyclohexanedimethanol (CHDM) . This document will proceed with a detailed overview of the applications and protocols for 1,4-Cyclohexanedimethanol, a key monomer in the production of high-performance polyesters.

Application Notes

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial building block in the synthesis of various polymers, most notably polyesters.[1][2] Its unique molecular structure, which includes a cyclohexane ring, imparts a range of desirable properties to the resulting polymers, distinguishing them from those made with linear aliphatic diols.[3] Commercial CHDM is typically a mixture of cis and trans isomers, with the ratio affecting the polymer's final characteristics.[2][4]

Key Attributes of CHDM-based Polyesters:

  • Enhanced Thermal Stability: The rigid cyclohexane ring in the polymer backbone increases the glass transition temperature (Tg) and melting temperature (Tm), leading to superior heat stability.[1][3]

  • Improved Mechanical Properties: Polymers incorporating CHDM exhibit increased hardness, tensile strength, and rigidity.[3]

  • Excellent Chemical and Hydrolytic Stability: The cycloaliphatic nature of CHDM provides notable resistance to degradation from moisture and various chemicals.[1][3]

  • Enhanced Durability and Weather Resistance: CHDM-based polyesters show excellent resistance to weathering, making them suitable for outdoor applications.

  • Improved Processability: In copolyesters like PETG, CHDM reduces the degree of crystallinity, which improves processability.[4]

  • Clarity and Gloss: The incorporation of CHDM can significantly boost the transparency and gloss of polyesters, which is advantageous for packaging and decorative finishes.[1]

Applications in Research and Industry:

The unique properties of CHDM-based polyesters have led to their use in a wide array of applications:

  • Packaging: Glycol-modified polyethylene terephthalate (PETG), a copolyester of terephthalic acid, ethylene glycol, and CHDM, is widely used for its clarity, toughness, and chemical resistance in applications like plastic bottles and films.[4]

  • Automotive and Electronics: The enhanced strength, thermal stability, and solvent resistance of CHDM-polyesters make them suitable for automotive components and electronic devices.[4][5]

  • Fibers: Polyesters containing CHDM can be spun into fibers for carpets and textiles.[4]

  • Coatings: CHDM is used in the production of powder coatings and coil coatings, where it enhances weather resistance and gloss.

  • Biomedical Applications: Due to their potential for biocompatibility and biodegradability, aliphatic polyesters incorporating CHDM are being explored for use in medical devices, tissue engineering scaffolds, and controlled drug release systems.[3]

  • Unsaturated Polyester Resins (UPR): CHDM is utilized in UPR formulations for composite materials used in construction and marine applications, contributing to improved mechanical strength and durability.[1]

Properties of CHDM-Based Polyesters

The properties of polyesters can be tailored by varying the diacid co-monomer and the cis/trans isomer ratio of CHDM.[4]

PropertyPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Poly(ethylene terephthalate-co-1,4-cylclohexylenedimethylene terephthalate) (PETG)Notes
Glass Transition Temperature (Tg) ~88 °C[5][6]Varies with CHDM contentHigher than PET (~80 °C)[5][6]
Melting Temperature (Tm) ~300 °C[5][6]Amorphous (no Tm)Significantly higher than PET (~260 °C)[5][6]
Mechanical Properties High tensile strength, rigidGood toughness and impact strengthPCT is more crystalline and rigid than the amorphous PETG.
Chemical Resistance SuperiorExcellentThe cyclohexane ring enhances resistance to chemicals and hydrolysis.[5]
Clarity Opaque (crystalline)Transparent (amorphous)CHDM content in PETG disrupts crystallinity, leading to high clarity.[4]
Biodegradability LowVariesAliphatic CHDM-based polyesters show potential for biodegradability.[5]

Experimental Protocols

Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Two-Step Melt Polymerization

This protocol describes a common laboratory-scale synthesis of PCT, a homopolyester of CHDM and a diacid (in this case, from a diester).[3][5]

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (excess, e.g., 1.2-2.2 molar ratio to DMT)[5]

  • Catalyst: Titanium(IV) butoxide (TBT) (e.g., 200-300 ppm)[3]

  • Stabilizer: Phosphorous acid (H₃PO₃) or similar antioxidant[3]

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

Step 1: Transesterification (First Stage)

  • Charge the reaction vessel with DMT, CHDM, the catalyst (TBT), and the stabilizer.[3]

  • Purge the reactor with dry nitrogen to establish an inert atmosphere.[3]

  • Heat the mixture to 180-250°C with continuous stirring.[3]

  • Methanol will be produced as a byproduct of the transesterification reaction and should be collected via the distillation column.

  • Continue this stage until the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.[3]

Step 2: Polycondensation (Second Stage)

  • Increase the temperature of the reaction mixture to above 300°C for PCT.[5][7]

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 torr.[3] This helps to remove excess CHDM and other volatile byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.[3]

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction progress can be monitored by the torque on the mechanical stirrer.[3]

  • The reaction is considered complete when the desired melt viscosity is achieved.[3]

  • Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for further analysis.[3]

Characterization of the Synthesized Polymer:

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3][8]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.[8]

  • Mechanical Properties: Tensile testing can be performed on polymer films or molded bars to determine properties such as tensile strength, elongation at break, and Young's modulus.[8][9]

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical structure of the resulting polyester.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization start_end start_end process process input input output output analysis analysis Start Start Monomers Charge Monomers (DMT, CHDM) & Catalyst Start->Monomers Transesterification Transesterification (180-250°C) Monomers->Transesterification Methanol_Removal Methanol Removal Transesterification->Methanol_Removal Polycondensation Polycondensation (>300°C, Vacuum) Transesterification->Polycondensation Byproduct_Removal Byproduct Removal Polycondensation->Byproduct_Removal Extrusion Extrude & Pelletize Polycondensation->Extrusion Final_Polymer Final Polymer (PCT) Extrusion->Final_Polymer GPC GPC (Molecular Weight) Final_Polymer->GPC DSC_TGA DSC/TGA (Thermal Properties) Final_Polymer->DSC_TGA Tensile Tensile Testing (Mechanical) Final_Polymer->Tensile CHDM_Properties cluster_properties Imparted Properties cluster_applications Resulting Applications center_node center_node property_node property_node application_node application_node CHDM 1,4-Cyclohexanedimethanol (CHDM) in Polymer Backbone Thermal Enhanced Thermal Stability (Higher Tg, Tm) CHDM->Thermal Mechanical Improved Mechanical Strength & Hardness CHDM->Mechanical Chemical Increased Chemical & Hydrolytic Resistance CHDM->Chemical Durability Enhanced Durability & Weather Resistance CHDM->Durability Automotive Automotive Parts Thermal->Automotive Mechanical->Automotive Medical Medical Devices Mechanical->Medical Packaging Packaging (PETG) Chemical->Packaging Chemical->Medical Coatings Coatings & Fibers Durability->Coatings

References

Application Notes and Protocols: 1,4-Cyclohexanedimethanol as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 1,4-Cyclohexanedimethanol (CHDM) as a cycloaliphatic diol monomer in the synthesis of high-performance polyesters. The incorporation of CHDM's cyclohexane ring into the polymer backbone imparts unique properties, including enhanced thermal stability, mechanical strength, and chemical resistance, making it a valuable building block for novel materials in various fields, including for researchers, scientists, and drug development professionals.

Introduction: The Role of 1,4-Cyclohexanedimethanol (CHDM) in Polymer Synthesis

1,4-Cyclohexanedimethanol (CHDM) is a symmetrical, cycloaliphatic diol that serves as a crucial building block in the synthesis of advanced polyesters.[1] Unlike linear aliphatic diols, the rigid and bulky cyclohexane ring of CHDM introduces significant structural advantages to the polymer chain.[1][2] These advantages translate into materials with superior performance characteristics, making them suitable for a wide range of applications, from consumer packaging to specialized biomedical devices.[1][3]

The key attributes that CHDM imparts to polyesters include:

  • Enhanced Thermal Stability: The rigid cyclohexane ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear counterparts.[1][2]

  • Improved Mechanical Properties: The incorporation of CHDM enhances the hardness, tensile strength, and rigidity of the resulting polyesters.[1]

  • Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis, weathering, and a broad spectrum of chemicals.[1]

  • Tunable Properties: The properties of CHDM-based polyesters can be tailored by adjusting the cis/trans isomer ratio of the CHDM monomer and by incorporating other comonomers.[4][5]

For researchers in drug development, CHDM-based polyesters are of particular interest for applications such as:

  • Controlled Drug Release: Biodegradable aliphatic polyesters formulated with CHDM can be used to create microparticles, nanoparticles, and implants for sustained drug delivery.[1]

  • Biomaterial Scaffolds: The mechanical integrity and biocompatibility of certain CHDM polyesters make them promising candidates for tissue engineering scaffolds.[1]

Quantitative Data: Properties of CHDM-Based Polyesters

The properties of polyesters synthesized using CHDM can be significantly varied by copolymerization with different diacids. The following tables summarize typical properties of various CHDM-based polyesters.

Table 1: Thermal and Mechanical Properties of CHDM-Based Homopolyesters

Polymer NameDiacid ComonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Terephthalic Acid~88~300HighModerate
Poly(1,4-cyclohexylenedimethylene adipate) (PCA)Adipic Acid--Moderate>150
Poly(1,4-cyclohexylenedimethylene sebacate)Sebacic Acid--~25.3~254
Poly(1,4-cyclohexylenedimethylene azelate)Azelaic Acid--Good>300
Poly(1,4-cyclohexylenedimethylene undecanedioate)Undecanedioic Acid--Good>300
Poly(1,4-cyclohexylenedimethylene tridecanedioate)Tridecanedioic Acid--Good>300

Data compiled from multiple sources.[3][6]

Table 2: General Properties of 1,4-Cyclohexanedimethanol (CHDM)

PropertyValue
Chemical FormulaC₈H₁₆O₂
Molar Mass144.21 g/mol
AppearanceWhite waxy solid
Melting Point41-61 °C
Boiling Point284-288 °C
Density1.02 g/mL
Commercial cis/trans ratio~30:70

Data compiled from multiple sources.[2][4]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polycondensation

This protocol outlines a standard two-step melt polymerization process for synthesizing PCT, a homopolyester of CHDM and terephthalic acid.[1][5]

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide

  • Stabilizer: Phosphorous acid or other antioxidant

  • High-purity Nitrogen gas

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

Step 1: Esterification (or Transesterification)

  • Charge the reaction vessel with DMT (or TPA) and an excess of CHDM (typically a 1.2 to 2.2 molar ratio of diol to diacid).[3][5]

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.[1]

  • Purge the reactor with nitrogen to establish an inert atmosphere.[1]

  • Heat the mixture to 180-250°C with continuous stirring to initiate the esterification (or transesterification) reaction.[1]

  • Methanol (if using DMT) or water (if using TPA) will be produced as a byproduct and should be collected through the distillation column.

  • Continue this stage until the theoretical amount of byproduct has been collected, signaling the formation of low molecular weight oligomers.[1]

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to 280-310°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 torr. This facilitates the removal of excess CHDM and other volatile byproducts, driving the polymerization reaction forward.[1]

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction's progress can be monitored by the torque on the mechanical stirrer.[1]

  • The reaction is considered complete when the desired melt viscosity or stirrer torque is achieved.

  • Once complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for further characterization and processing.[1]

Characterization:

The resulting polymer can be characterized using various analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[1]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength and elongation at break.

Visualizations

Experimental Workflow for Polyester Synthesis

The following diagram illustrates the general workflow for the synthesis of CHDM-based polyesters via a two-step melt polycondensation process.

G cluster_0 Step 1: Esterification / Transesterification cluster_1 Step 2: Polycondensation cluster_2 Characterization A Charge Reactor: - CHDM - Diacid/Diester - Catalyst - Stabilizer B Purge with Nitrogen A->B C Heat (180-250°C) with Stirring B->C D Collect Byproduct (Water or Methanol) C->D E Increase Temperature (280-310°C) D->E Oligomer Formation F Apply Vacuum (<1 torr) E->F G Monitor Viscosity F->G H Extrude and Pelletize Polymer G->H G->H High Molecular Weight Polymer Achieved I GPC H->I J DSC H->J K TGA H->K L NMR H->L M Tensile Testing H->M

Caption: Workflow for the two-step melt polycondensation synthesis of CHDM-based polyesters.

Logical Relationship of CHDM as a Building Block

This diagram illustrates the relationship between CHDM and the resulting properties of the novel materials.

G cluster_properties Inherent Properties of CHDM cluster_synthesis Polymerization cluster_materials Resulting Material Properties cluster_applications Applications CHDM 1,4-Cyclohexanedimethanol (CHDM) prop1 Cycloaliphatic Ring Structure CHDM->prop1 prop2 Symmetrical Diol CHDM->prop2 prop3 Cis/Trans Isomers CHDM->prop3 poly Polycondensation with Diacids/Diesters CHDM->poly mat_prop1 Enhanced Thermal Stability prop1->mat_prop1 mat_prop2 Improved Mechanical Strength prop1->mat_prop2 mat_prop3 Increased Chemical Resistance prop1->mat_prop3 mat_prop4 Tunable Crystallinity prop3->mat_prop4 poly->mat_prop1 poly->mat_prop2 poly->mat_prop3 poly->mat_prop4 app1 High-Performance Films mat_prop1->app1 app2 Durable Coatings mat_prop2->app2 mat_prop3->app2 app3 Biomedical Devices mat_prop3->app3 app4 Controlled Drug Delivery mat_prop4->app4

Caption: Logical flow from CHDM's structure to the properties and applications of derived materials.

Conclusion

1,4-Cyclohexanedimethanol is a highly versatile and valuable building block for the development of novel polyester materials with a wide array of enhanced properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the synthesis and application of CHDM-based polymers in their respective fields, including the promising area of drug development. The ability to tune the final material properties through comonomer selection and control of the polymerization process opens up a vast design space for creating next-generation materials.

References

Application Notes and Protocols for the Isolation of Pure 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, protocol for the synthesis and isolation of pure 1,1-Cyclohexanediethanol. Due to the inherent instability of geminal diols, specific literature on the isolation of this compound is scarce. The following protocols are therefore based on established principles of organic synthesis and purification methodologies for unstable, polar compounds.

Introduction

This compound, a geminal diol, is a potentially valuable building block in organic synthesis. However, like many gem-diols, it is prone to dehydration to form the corresponding aldehyde or ketone, in this case, 1-cyclohexylacetaldehyde or cyclohexyl methyl ketone, respectively, or revert to cyclohexanone.[1][2][3][4] The successful isolation of pure this compound, therefore, requires carefully controlled reaction and purification conditions, with a particular emphasis on low temperatures and neutral pH.

This protocol outlines a plausible synthetic route via a Grignard reaction followed by a detailed purification procedure designed to minimize degradation of the target compound.

Proposed Synthesis of this compound

A feasible approach to synthesize this compound is the reaction of a cyclohexyl Grignard reagent with a suitable electrophile, such as paraformaldehyde.

Reaction Scheme:

Potential Side Products and Impurities:

  • Bicyclohexyl: Formed by the coupling of the Grignard reagent.

  • Cyclohexane: Formed by the reaction of the Grignard reagent with any protic species (e.g., water).

  • Unreacted starting materials: Cyclohexyl bromide, magnesium, and paraformaldehyde.

  • Magnesium salts: Formed during the work-up.

  • Degradation products: Cyclohexanone.

Experimental Protocols

3.1. Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Paraformaldehyde, dried under vacuum

  • Saturated aqueous ammonium chloride solution, cooled to 0°C

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, place a solution of cyclohexyl bromide in anhydrous ether or THF.

    • Add a small portion of the cyclohexyl bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Paraformaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add dry paraformaldehyde in small portions to the stirred Grignard solution. An exothermic reaction should be observed. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether or THF.

    • Combine the organic extracts and wash them with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

3.2. Isolation and Purification of this compound

Given the instability of the target compound, purification should be conducted at low temperatures and as rapidly as possible.

Method 1: Low-Temperature Crystallization

  • Solvent Removal:

    • Carefully remove the solvent from the dried organic extract under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.

  • Crystallization:

    • Dissolve the resulting crude oil or solid in a minimal amount of a suitable solvent system at room temperature. A non-polar/slightly polar solvent mixture (e.g., hexane/ethyl acetate or toluene) is a good starting point.

    • Slowly cool the solution to 0°C, then to -20°C, and finally to -78°C (using a dry ice/acetone bath) to induce crystallization.

    • If the product "oils out," try a different solvent system or add a seed crystal if available.

    • Collect the crystals by cold filtration, washing them with a small amount of the cold crystallization solvent.

    • Dry the purified crystals under high vacuum at a low temperature.

Method 2: Flash Column Chromatography on Deactivated Silica Gel

Standard silica gel can be acidic enough to cause the decomposition of gem-diols. Therefore, deactivated silica gel should be used.

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Add 1-2% triethylamine (by volume) to the slurry to neutralize the acidic sites on the silica.

    • Pack the column with the deactivated silica gel slurry.

  • Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized by thin-layer chromatography (TLC) beforehand.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the purified fractions under reduced pressure at low temperature.

Data Presentation

All quantitative data from the synthesis and purification should be summarized in tables for clear comparison.

Table 1: Synthesis Reaction Parameters and Yield

ParameterValue
Moles of Cyclohexyl bromide
Moles of Magnesium
Moles of Paraformaldehyde
Reaction Solvent and Volume
Reaction Temperature
Reaction Time
Mass of Crude Product
Percent Yield (Crude)

Table 2: Purification Data

Purification MethodSolvent SystemMass of Pure ProductPercent Yield (Pure)Purity (e.g., by NMR or GC)
Crystallization
Chromatography

Table 3: Physicochemical Properties of Purified this compound

PropertyObserved ValueLiterature Value (if available)
Melting Point (°C)
Boiling Point (°C at pressure)
¹H NMR (solvent, ppm)
¹³C NMR (solvent, ppm)
IR (cm⁻¹)
Mass Spectrometry (m/z)

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up start Mg turnings + I2 in anhydrous ether/THF reagent Cyclohexyl bromide in anhydrous ether/THF start->reagent Initiate reaction reaction1 Reflux reagent->reaction1 Dropwise addition grignard Cyclohexylmagnesium bromide solution reaction1->grignard paraform Dry Paraformaldehyde grignard->paraform Portionwise addition at 0°C reaction2 Stir at 0°C to RT paraform->reaction2 crude_alkoxide Magnesium alkoxide intermediate reaction2->crude_alkoxide quench Quench with cold sat. aq. NH4Cl crude_alkoxide->quench extraction Extract with ether/THF quench->extraction drying Dry with Na2SO4/ MgSO4 extraction->drying crude_product Crude this compound in organic solvent drying->crude_product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification Options start Crude this compound in organic solvent solvent_removal1 Solvent Removal (low temp) start->solvent_removal1 chromatography Flash Chromatography (deactivated silica) start->chromatography crystallization Low-Temperature Crystallization solvent_removal1->crystallization filtration1 Cold Filtration crystallization->filtration1 pure_product Pure this compound filtration1->pure_product solvent_removal2 Solvent Removal (low temp) chromatography->solvent_removal2 solvent_removal2->pure_product characterization Characterization (NMR, IR, MS, MP) pure_product->characterization

Caption: Workflow for the isolation and purification of this compound.

References

Kinetic Studies of Reactions Involving 1,1-Cyclohexanediethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

I. Introduction to the Reactivity of 1,1-Cyclohexanediethanol

This compound, a geminal diol, is an organic compound featuring two hydroxyl groups attached to the same carbon atom of a cyclohexane ring. Geminal diols are often in equilibrium with their corresponding ketone or aldehyde and water, a characteristic that significantly influences their reactivity. The primary reactions of interest for diols in synthetic and pharmaceutical chemistry include oxidation, dehydration, and esterification. Understanding the kinetics of these transformations is crucial for process optimization, reaction mechanism elucidation, and the development of novel chemical entities.

Kinetic studies of these reactions typically involve monitoring the change in concentration of reactants or products over time under controlled conditions (temperature, pressure, catalyst concentration). From this data, key parameters such as the rate constant (k), reaction order, and activation energy (Ea) can be determined, providing valuable insights into the reaction mechanism.

II. Key Reaction Types and Kinetic Parameters (Analogous Systems)

Due to the absence of specific kinetic data for this compound, the following table summarizes representative kinetic parameters for oxidation and dehydration reactions of related cyclic diols. This data can serve as a baseline for designing kinetic studies for this compound.

Reaction TypeSubstrateOxidant/CatalystRate LawRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference Compound(s)
Oxidation Vicinal DiolsPotassium PermanganateFirst order in [Diol] and [Oxidant]Varies with substrate and conditions21 - 26Propane-1,2-diol, Butane-1,2-diol
Oxidation Vicinal DiolsBenzyltrimethylammonium TribromideMichaelis-Menten kineticsVaries with substrate42 - 47 (decomposition of intermediate)Ethanediol, Propane-1,2-diol
Dehydration 1,2-PropanediolH-Beta ZeolitePseudo-first-orderVaries with temperature69.91,2-Propanediol
Dehydration 1,2-ButanediolH-Beta ZeolitePseudo-first-orderVaries with temperature54.01,2-Butanediol

Note: The kinetic parameters are highly dependent on the specific reaction conditions, including solvent, temperature, and catalyst loading.

III. Experimental Protocols

The following are detailed, adaptable protocols for conducting kinetic studies on the oxidation, dehydration, and esterification of this compound. These protocols are based on established methods for other diols and cyclic alcohols.

Protocol 1: Kinetic Study of the Oxidation of this compound

This protocol describes a method to determine the kinetics of the oxidation of this compound using a common oxidizing agent, such as potassium permanganate. The reaction progress can be monitored spectrophotometrically.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Perchloric acid (HClO₄)

  • Acetonitrile (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostated cell holder

  • Volumetric flasks, pipettes, and cuvettes

  • Constant temperature water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of potassium permanganate of known concentration.

    • Prepare a stock solution of perchloric acid to maintain a constant acidic medium.

  • Kinetic Measurement:

    • Equilibrate all stock solutions to the desired reaction temperature using a constant temperature water bath.

    • In a typical kinetic run, pipette the required volumes of the this compound and perchloric acid solutions into a reaction vessel.

    • Initiate the reaction by adding a known volume of the temperature-equilibrated potassium permanganate solution.

    • Quickly transfer a portion of the reaction mixture to a cuvette placed in the thermostated cell holder of the UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance of the permanganate ion (MnO₄⁻) at its λmax (around 525 nm) over time.

  • Data Analysis:

    • Under pseudo-first-order conditions ([this compound] >> [KMnO₄]), the rate constant (k_obs) can be determined from the slope of a plot of ln(Absorbance) versus time.

    • To determine the order of the reaction with respect to this compound, repeat the experiment with varying initial concentrations of the diol while keeping the concentrations of other reactants constant. A plot of log(k_obs) versus log([this compound]) will yield the reaction order.

    • To determine the activation energy, perform the kinetic runs at different temperatures and use the Arrhenius equation: ln(k) = ln(A) - Ea/(RT). A plot of ln(k) versus 1/T will give a straight line with a slope of -Ea/R.

Safety Precautions: Potassium permanganate is a strong oxidizing agent. Perchloric acid is corrosive. Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 2: Kinetic Study of the Dehydration of this compound

This protocol outlines a method for studying the acid-catalyzed dehydration of this compound, likely to yield cyclohexanone. The reaction can be monitored by Gas Chromatography (GC).

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or another strong acid catalyst

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas Chromatograph with a suitable column (e.g., a polar capillary column)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Syringes for sampling

Procedure:

  • Reaction Setup:

    • Set up a reaction flask with a reflux condenser in a heating mantle or oil bath.

    • Charge the flask with a known amount of this compound, the solvent, and the internal standard.

    • Bring the mixture to the desired reaction temperature with stirring.

  • Kinetic Run:

    • Initiate the reaction by adding a known amount of the acid catalyst.

    • At regular time intervals, withdraw small aliquots (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a weak base like sodium bicarbonate solution) and a known volume of a suitable solvent for GC analysis.

  • GC Analysis:

    • Analyze the quenched samples by Gas Chromatography to determine the concentration of this compound and the product (e.g., cyclohexanone) relative to the internal standard.

    • Generate calibration curves for both the reactant and the product to quantify their concentrations.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the reaction rate.

    • Use the initial rates method or integrated rate laws to determine the reaction order and the rate constant.

    • Determine the activation energy by conducting the experiment at different temperatures and applying the Arrhenius equation.

Safety Precautions: Strong acids are corrosive. Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.

Protocol 3: Kinetic Study of the Esterification of this compound

This protocol provides a framework for investigating the kinetics of the Fischer esterification of this compound with a carboxylic acid, catalyzed by a strong acid. The progress of the reaction can be monitored by titration or chromatographic methods.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Acid catalyst (e.g., sulfuric acid)

  • Solvent (if necessary, though the carboxylic acid can sometimes act as the solvent)

  • Standardized sodium hydroxide (NaOH) solution for titration

  • Phenolphthalein indicator

  • Reaction apparatus with temperature control

  • Burette and titration equipment

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, combine known amounts of this compound and the carboxylic acid.

    • Allow the mixture to reach thermal equilibrium.

  • Kinetic Run:

    • Start the reaction by adding the acid catalyst.

    • At specified time intervals, withdraw a sample of the reaction mixture.

    • Quench the reaction immediately by cooling the sample in an ice bath.

  • Analysis by Titration:

    • Dilute the quenched sample with deionized water.

    • Titrate the unreacted carboxylic acid with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

    • The consumption of the carboxylic acid over time corresponds to the formation of the ester.

  • Data Analysis:

    • Calculate the concentration of the carboxylic acid at each time point.

    • Plot the concentration of the carboxylic acid versus time to determine the reaction rate.

    • Apply appropriate kinetic models (e.g., second-order kinetics, assuming the reaction is first order in both the diol and the carboxylic acid) to determine the rate constant.

    • Investigate the effect of temperature on the rate constant to calculate the activation energy.

Safety Precautions: Handle strong acids and organic reagents with care in a fume hood.

IV. Visualizations

The following diagrams illustrate the general workflows for the kinetic studies described above.

Oxidation_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Diol_Sol This compound Solution Mix Mix Reactants Diol_Sol->Mix KMnO4_Sol KMnO4 Solution KMnO4_Sol->Mix Acid_Sol Acid Solution Acid_Sol->Mix Spectro Monitor Absorbance (UV-Vis) Mix->Spectro t = 0 Plot_lnA Plot ln(Abs) vs. time Spectro->Plot_lnA Time-series data Calc_k Calculate k_obs Plot_lnA->Calc_k Plot_logk Plot log(k_obs) vs. log[Diol] Calc_k->Plot_logk Arrhenius Arrhenius Plot (ln(k) vs. 1/T) Calc_k->Arrhenius Det_Order Determine Reaction Order Plot_logk->Det_Order Calc_Ea Calculate Ea Arrhenius->Calc_Ea

Caption: Workflow for the kinetic study of this compound oxidation.

Dehydration_Workflow cluster_setup Reaction Setup cluster_run Kinetic Run cluster_analysis Analysis Reactants Diol + Solvent + Internal Standard Heat Heat to Temp. Reactants->Heat Add_Catalyst Add Acid Catalyst Heat->Add_Catalyst t = 0 Sample Withdraw & Quench Aliquots Add_Catalyst->Sample At intervals GC_Analysis GC Analysis Sample->GC_Analysis Plot_Conc Plot [Diol] vs. time GC_Analysis->Plot_Conc Concentration data Det_Rate Determine Rate & Order Plot_Conc->Det_Rate Arrhenius Arrhenius Plot Det_Rate->Arrhenius Calc_Ea Calculate Ea Arrhenius->Calc_Ea

Caption: Workflow for the kinetic study of this compound dehydration.

Esterification_Workflow cluster_setup Reaction Setup cluster_run Kinetic Run cluster_analysis Analysis & Data Processing Reactants Diol + Carboxylic Acid Equilibrate Thermal Equilibration Reactants->Equilibrate Add_Catalyst Add Acid Catalyst Equilibrate->Add_Catalyst t = 0 Sample Withdraw & Quench Samples Add_Catalyst->Sample At intervals Titration Titrate Unreacted Acid Sample->Titration Calc_Conc Calculate [Acid] Titration->Calc_Conc Plot_Conc Plot [Acid] vs. time Calc_Conc->Plot_Conc Det_Rate Determine Rate & k Plot_Conc->Det_Rate Arrhenius Arrhenius Plot Det_Rate->Arrhenius Calc_Ea Calculate Ea Arrhenius->Calc_Ea

Caption: Workflow for the kinetic study of this compound esterification.

Application Notes and Protocols: Scale-up Synthesis of 1,1-Cyclohexanediethanol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediethanol serves as a crucial difunctional intermediate in the synthesis of a variety of organic molecules, finding applications in the development of novel pharmaceuticals, specialty polymers, and other advanced materials. This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound, commencing from the readily available 1,1-cyclohexanediacetic acid. The synthetic route involves an initial Fischer esterification to produce the corresponding diethyl ester, followed by a robust reduction to yield the target diol.

Overall Reaction Scheme

G reactant 1,1-Cyclohexanediacetic Acid intermediate Diethyl 1,1-Cyclohexanediacetate reactant->intermediate Ethanol, H₂SO₄ (cat.) Reflux product This compound intermediate->product 1. LiAlH₄, Anhydrous THF 2. Aqueous Work-up

Caption: Synthetic pathway to this compound.

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-Cyclohexanediacetate via Fischer Esterification

This protocol outlines the synthesis of the diester intermediate through an acid-catalyzed esterification.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Absolute Ethanol (Reagent Grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (Optional, for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl Ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (Optional)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 1,1-cyclohexanediacetic acid (1.0 equivalent), a significant excess of absolute ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents). For reactions sensitive to water, a Dean-Stark trap can be employed with a smaller excess of ethanol in a solvent such as toluene to facilitate the removal of water as an azeotrope.

  • Reflux: Heat the reaction mixture to a gentle reflux. The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). The esterification is typically complete within 4 to 8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to ambient temperature.

    • If a large excess of ethanol was utilized, remove the bulk of it via rotary evaporation.

    • Dilute the residue with dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: evolution of CO₂ gas will occur), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl 1,1-cyclohexanediacetate.

  • Purification: The crude product can be purified to high homogeneity by vacuum distillation.

Part 2: Synthesis of this compound via Diester Reduction

This procedure details the reduction of the intermediate diester to the target diol using lithium aluminum hydride.

Materials:

  • Diethyl 1,1-cyclohexanediacetate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sulfuric Acid or Saturated Rochelle's Salt (Potassium Sodium Tartrate) Solution

  • Diethyl Ether

Equipment:

  • Three-necked round-bottom flask

  • Addition (dropping) funnel

  • Reflux condenser with a drying tube

  • Inert gas (Nitrogen or Argon) source

  • Ice bath

  • Mechanical or magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask fitted with an addition funnel, a reflux condenser protected by a drying tube, and an inert gas inlet. Under a positive pressure of nitrogen or argon, carefully charge the flask with a suspension of lithium aluminum hydride (a slight excess, typically 1.5-2.0 equivalents per ester functional group) in anhydrous THF.

  • Addition of Diester: Dissolve the diethyl 1,1-cyclohexanediacetate in anhydrous THF and charge the resulting solution into the addition funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Reaction: Add the diester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Upon completion of the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC for the complete disappearance of the starting material. If necessary, the reaction can be gently heated to reflux to ensure completion.

  • Work-up (Quenching):

    • CAUTION: The quenching of excess LiAlH₄ is a highly exothermic process that generates flammable hydrogen gas. This step must be performed slowly and with extreme care in a well-ventilated fume hood.

    • Cool the reaction mixture to 0 °C. While stirring vigorously, slowly and sequentially add the following reagents dropwise:

      • Deionized water (x mL, where x is the mass of LiAlH₄ in grams).

      • 15% aqueous sodium hydroxide (x mL).

      • Deionized water (3x mL).

    • Alternatively, the reaction can be quenched by the cautious addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt or 10% sulfuric acid to dissolve the aluminum salts.

  • Isolation and Purification: A granular precipitate of aluminum salts should form upon successful quenching. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Data Summary

The following table summarizes typical quantitative data for the two-step synthesis.

ParameterPart 1: Fischer EsterificationPart 2: LiAlH₄ Reduction
Starting Material 1,1-Cyclohexanediacetic acidDiethyl 1,1-cyclohexanediacetate
Key Reagents Ethanol, H₂SO₄ (catalyst)LiAlH₄, Anhydrous THF
Typical Reaction Time 4 - 8 hours1 - 3 hours
Reaction Temperature Reflux (~78 °C)0 °C to Room Temperature
Expected Yield 85 - 95%80 - 90%
Purification Method Vacuum DistillationRecrystallization / Chromatography

Visualized Experimental Workflow and Reaction Pathways

G cluster_esterification Part 1: Fischer Esterification cluster_reduction Part 2: LiAlH₄ Reduction ester_start Combine Reactants: 1,1-Cyclohexanediacetic Acid, Ethanol, and H₂SO₄ ester_reflux Reflux for 4-8 hours ester_start->ester_reflux ester_workup Aqueous Work-up and Neutralization ester_reflux->ester_workup ester_purify Purification by Vacuum Distillation ester_workup->ester_purify ester_product Intermediate: Diethyl 1,1-Cyclohexanediacetate ester_purify->ester_product reduc_start Prepare Suspension of LiAlH₄ in Anhydrous THF ester_product->reduc_start reduc_add Slow Addition of Diester at 0 °C reduc_start->reduc_add reduc_react Reaction at Room Temperature reduc_add->reduc_react reduc_quench Careful Quenching of Excess LiAlH₄ reduc_react->reduc_quench reduc_isolate Isolation and Purification reduc_quench->reduc_isolate reduc_product Final Product: This compound reduc_isolate->reduc_product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway1 Fischer Esterification Pathway cluster_pathway2 LiAlH₄ Reduction Pathway Diacid 1,1-Cyclohexanediacetic Acid R-COOH Protonation Protonated Carbonyl Diacid:f0->Protonation H⁺ Attack Tetrahedral Intermediate Protonation->Attack EtOH Elimination Protonated Ester Attack->Elimination -H₂O Diester Diethyl 1,1-Cyclohexanediacetate R-COOEt Elimination->Diester -H⁺ Diester_r Diethyl 1,1-Cyclohexanediacetate R-COOEt Hydride1 Tetrahedral Intermediate Diester_r:f0->Hydride1 LiAlH₄ Aldehyde Aldehyde Intermediate Hydride1->Aldehyde -EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide LiAlH₄ Diol This compound R-CH₂OH Alkoxide->Diol H₂O Work-up

Caption: Simplified chemical reaction pathways for the synthesis.

"handling and storage procedures for 1,1-Cyclohexanediethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1,4-Cyclohexanedimethanol

These notes are intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of 1,4-Cyclohexanedimethanol.

1. Product Identification

  • Chemical Name: 1,4-Cyclohexanedimethanol

  • Synonyms: 1,4-Bis(hydroxymethyl)cyclohexane, CHDM[1][2]

  • CAS Number: 105-08-8[1][2][3][4]

  • Molecular Formula: C₈H₁₆O₂[1][3][5]

  • Molecular Weight: 144.21 g/mol [1][3][5]

  • Appearance: White waxy solid or a clear, colorless viscous liquid after melting.[1][2]

  • Odor: Sweet (for 1,3/1,4-cyclohexanedimethanol mixture)[5]

2. Hazard Identification

While some sources state that 1,4-Cyclohexanedimethanol is not classified as a hazardous substance, others indicate that it can cause serious eye irritation or damage.[3][4] It is crucial to handle it with care to avoid direct contact.

  • Primary Hazards: Causes serious eye irritation/damage.

  • GHS Classification: Serious Eye Damage/Eye Irritation, Category 2.

3. First-Aid Measures

Immediate medical attention should be sought if symptoms persist.

Exposure RouteProtocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, get medical advice/attention.[3] For molten product, cool the affected area immediately with cold water; do not attempt to remove the adhered product and seek medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] In case of contact with the hot, molten substance, cool with water and seek immediate medical attention.[6]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] Do NOT induce vomiting unless instructed to do so by medical personnel.[7] If symptoms persist, consult a doctor.[4]

4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] All common extinguishing agents are suitable.[6]

  • Specific Hazards: Containers may explode when heated. Fire may produce irritating, corrosive, and/or toxic gases.[3] Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective gear.[3]

5. Accidental Release Measures

  • Personal Precautions: Wear proper protective equipment. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Ensure adequate ventilation.[3]

  • Environmental Precautions: Do not allow the product to enter sewers, surface water, or ground water.[4][6]

  • Methods for Cleaning Up: For spills, absorb with inert material (e.g., dry sand, earth) and place in a chemical waste container.[3] For solids, you can sweep up and shovel into suitable containers for disposal.[7]

6. Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes.[3] Do not breathe dust.[7] Wash hands after handling. When using, do not eat, drink, or smoke.[3]

  • Conditions for Safe Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7] Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

7. Exposure Controls and Personal Protection

  • Engineering Controls: Use in a well-ventilated area.[3] Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

    • Skin Protection: Wear protective gloves (consult with the glove manufacturer for appropriate material). Wear impervious clothing and boots for repeated or prolonged contact.[3]

    • Respiratory Protection: Not typically required with adequate ventilation. If dust or aerosols are generated, use an approved respirator.[8]

Quantitative Data

PropertyValue
Molecular Weight 144.21 g/mol [1][3][5]
Melting Point 41 to 61 °C (106 to 142 °F; 314 to 334 K)[1]
43 °C (cis-isomer), 67 °C (trans-isomer)[5]
Boiling Point 284 to 288 °C (543 to 550 °F; 557 to 561 K)[1]
286 °C (cis-isomer), 283 °C (trans-isomer)[5]
Flash Point 162 °C (323.6 °F)[4]
166 °C[5]
Density 1.02 g/mL[1]
1.41 g/cm³ at 20 °C[4]
Solubility in Water Soluble[4]
920,000 mg/L at 20 °C[5]
Vapor Density 5 (Air = 1)[5]
Autoignition Temperature 330 °C (626 °F)[4]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and well-ventilated. Confirm that a safety shower and eyewash station are accessible. Review the Safety Data Sheet.

  • Personal Protective Equipment: Put on appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Dispensing:

    • Solid Form: Carefully scoop the required amount from the container, minimizing dust generation.

    • Liquid (Molten) Form: If using the molten form, handle with caution to avoid thermal burns. Use appropriate insulated gloves if necessary.

  • Post-Handling: Tightly close the container after use. Clean the work area thoroughly. Wash hands and remove PPE before leaving the laboratory.

Protocol 2: Spill Response

  • Evacuation: If the spill is large, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, prevent the spread of dust.

  • Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as chemical waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Diagrams

Caption: Workflow for the safe handling and storage of 1,4-Cyclohexanedimethanol.

References

Troubleshooting & Optimization

"challenges in the synthesis of 1,1-Cyclohexanediethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial request specified challenges in the synthesis of 1,1-Cyclohexanediethanol , extensive research did not yield specific documented challenges for this particular isomer. However, significant information is available for the structurally related and industrially important compound, 1,4-Cyclohexanedimethanol (CHDM) . The following technical support guide focuses on the synthesis of CHDM, as the challenges and troubleshooting methodologies presented are likely to share common principles applicable to the synthesis of other cyclohexane diol derivatives.

This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,4-Cyclohexanedimethanol (CHDM)?

A1: The most common industrial method for synthesizing CHDM is a multi-step process starting from p-xylene or dimethyl terephthalate (DMT).[1] The typical route involves:

  • Oxidation of p-xylene to terephthalic acid (TPA).[1]

  • Esterification of TPA to produce DMT.[1]

  • Hydrogenation of the aromatic ring of DMT to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[1][2]

  • Hydrogenation of the ester groups of DMCD to produce CHDM.[1][2]

Alternative methods include a one-pot synthesis from DMT using specific catalysts and the hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET) derived from waste PET.[3] A newer strategy involves a proline-catalyzed cycloaddition followed by hydrogenation.[4]

Q2: What are the main challenges encountered during the synthesis of CHDM?

A2: Key challenges in CHDM synthesis include:

  • Side Reactions: The formation of by-products is a significant issue. For instance, during the hydrogenation of DMT, incomplete hydrogenation can leave unreacted starting material, while excessive hydrogenation can lead to the formation of other isomers or by-products.[2] Ether-linked by-products can also form at high temperatures.[5]

  • Catalyst Selection and Optimization: The choice of catalyst is crucial for achieving high yield and selectivity. Different stages of the synthesis may require different catalysts, such as palladium for ring hydrogenation and copper chromite for ester reduction.[2] The preparation and reaction conditions of the catalyst significantly impact the outcome.

  • Reaction Conditions Control: Temperature, pressure, and reaction time must be carefully controlled to maximize the yield of the desired product and minimize by-product formation.[3][5] For example, excessive temperature can lead to degradation and side reactions.[2]

  • Purification of the Final Product: Separating the desired trans- and cis-isomers of CHDM from unreacted starting materials and by-products can be challenging.[5] Distillation is a common purification method.[5]

  • Stoichiometric Imbalance: In polymerization processes using CHDM, a stoichiometric imbalance due to monomer degradation at high temperatures can lead to side reactions and decreased reaction efficiency.[2]

Q3: How can I improve the yield of CHDM in my synthesis?

A3: To improve the yield of CHDM, consider the following:

  • Catalyst Optimization: Use highly active and selective catalysts. For the hydrogenation of DMT, a combination of catalysts like Pd-Cu can be effective.[6] For the hydrogenation of the intermediate ester, copper-based catalysts are widely used.

  • Control of Reaction Parameters: Optimize temperature, pressure, and reaction time. For the hydrogenation of BHET, these parameters were shown to significantly influence the yield.[3]

  • Molar Ratio of Reactants: The initial molar ratio of reactants can have a significant impact on the yield of intermediate products.

  • Solvent Selection: The choice of solvent can influence the reaction. For instance, in the reductive amination for related compounds, 1,4-dioxane showed the best results due to its moderate polarity and ammonia solubility.[7]

  • By-product Recycling: In some processes, by-products can be recycled as raw materials for earlier stages, improving overall process efficiency.[8]

Troubleshooting Guides

Problem 1: Low Yield of 1,4-Cyclohexanedimethanol (CHDM)
Possible Cause Suggested Solution
Inefficient Catalyst- Ensure the catalyst is fresh and properly activated. - Consider screening different catalysts. For the hydrogenation of the ester, Cu-based catalysts are effective. For ring hydrogenation, palladium catalysts are common.[2] - Optimize catalyst loading.
Suboptimal Reaction Conditions- Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific setup.[3] - Ensure uniform heating and efficient stirring.
Impure Starting Materials- Purify starting materials before use. Common purification techniques include distillation and recrystallization.[9]
Incorrect Stoichiometry- Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.[6]
Problem 2: Presence of Significant By-products
Possible Cause Suggested Solution
High Reaction Temperature- Lower the reaction temperature. High temperatures can lead to the formation of ether-linked by-products.[5]
Incorrect Catalyst- The catalyst may be promoting side reactions. A more selective catalyst might be required.
Extended Reaction Time- Monitor the reaction progress (e.g., by GC-MS) and stop the reaction once the starting material is consumed to avoid the formation of degradation products.
Presence of Impurities- Impurities in the starting materials or solvent can act as catalysts for side reactions. Ensure all reagents are of high purity.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for an Intermediate in a Novel CHDM Synthesis Route

EntryCatalystTemperature (°C)Molar Ratio (crotonaldehyde:formaldehyde:acrylate)Yield (%)
8Proline1001:1:147
9Proline1301:1:158
10Proline1601:1:139
11Proline1301.5:1.5:169
12Proline1302:2:191

Table 2: Hydrogenation of an Intermediate to CHDM

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Yield (%)
Cu/Zn/Al2404.01284

Experimental Protocols

Protocol 1: Synthesis of CHDM via Hydrogenation of Dimethyl Terephthalate (DMT) (Conceptual Outline)

This is a generalized protocol based on common industrial practices.[1][2]

Step 1: Hydrogenation of the Aromatic Ring

  • Charge a high-pressure autoclave with dimethyl terephthalate (DMT) and a suitable solvent (e.g., methanol).

  • Add a palladium-based catalyst (e.g., Pd/C).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Heat the mixture to the target temperature (e.g., 150-180 °C) with vigorous stirring.

  • Maintain the reaction until hydrogen uptake ceases, indicating the completion of the ring hydrogenation to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Remove the solvent under reduced pressure.

Step 2: Hydrogenation of the Ester Groups

  • Transfer the crude DMCD to a clean, high-pressure autoclave.

  • Add a copper chromite catalyst.

  • Seal the reactor and purge with nitrogen and then hydrogen.

  • Pressurize with hydrogen to a higher pressure than in Step 1 (e.g., 200-300 bar).

  • Heat the mixture to a higher temperature (e.g., 200-250 °C) with stirring.

  • Monitor the reaction until completion.

  • Cool the reactor, vent, and filter the catalyst.

  • The crude CHDM can then be purified by distillation.

Protocol 2: Purification of trans-1,4-CHDM[6]
  • A mixture of cis- and trans-1,4-CHDM is placed in a flask with a catalytic amount of a base (e.g., sodium methylate).

  • The mixture is heated (e.g., to 180 °C) for a specified time (e.g., one hour) with stirring to enrich the trans-isomer.

  • The mixture is then subjected to fractional distillation under reduced pressure (e.g., 1-50 mmHg) at a temperature of 150-200 °C to separate the higher-boiling trans-isomer from the cis-isomer and other impurities.

Visualizations

experimental_workflow_CHDM_synthesis cluster_step1 Step 1: Aromatic Ring Hydrogenation cluster_step2 Step 2: Ester Hydrogenation DMT Dimethyl Terephthalate (DMT) H2_PdC H₂ / Pd Catalyst DMT->H2_PdC DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) H2_PdC->DMCD DMCD_2 DMCD DMCD->DMCD_2 Intermediate Isolation H2_CuCr H₂ / Cu-based Catalyst CHDM 1,4-Cyclohexanedimethanol (CHDM) H2_CuCr->CHDM DMCD_2->H2_CuCr troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of CHDM cause1 Inefficient Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Impure Reagents start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Optimize Catalyst (Type/Loading) cause1->sol1 sol2 Optimize T, P, Time cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Verify Molar Ratios cause4->sol4

References

Technical Support Center: Purification of 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1,1-Cyclohexanediethanol.

Disclaimer: Detailed purification protocols specifically for this compound are not extensively documented in readily available literature. The following guidance is based on established principles for the purification of polar diols and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: As a polar diol, this compound presents several purification challenges. Its two hydroxyl groups make it highly polar, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing and poor separation during column chromatography. Its high boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition. Additionally, the presence of structurally similar impurities, such as starting materials or byproducts from its synthesis, can make separation difficult.

Q2: What are the most common methods for purifying polar diols like this compound?

A2: The primary methods for purifying polar diols are:

  • Recrystallization: Effective if the compound is a solid at room temperature and a suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble.

  • Vacuum Distillation: Suitable for liquid compounds or low-melting solids with high boiling points, as it lowers the boiling temperature and reduces the risk of decomposition.[1]

  • Flash Column Chromatography: A versatile technique for separating compounds based on polarity. For highly polar compounds like diols, modifications such as using a more polar solvent system or an alternative stationary phase may be necessary.[2]

Q3: How can I assess the purity of my this compound fractions?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography separation and to check the purity of fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds and impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for analyzing polar compounds that may not be volatile enough for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Polar Diols

MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, can yield very pure material.Requires the compound to be a solid; finding a suitable solvent can be challenging; potential for product loss in the mother liquor.Removing small amounts of impurities from a solid product.
Vacuum Distillation Effective for purifying liquids with high boiling points; can handle larger quantities.Requires specialized equipment; risk of thermal decomposition if not carefully controlled; may not separate compounds with close boiling points.[1]Purifying liquid products or removing volatile solvents from a high-boiling product.
Flash Column Chromatography Highly versatile; can separate complex mixtures; applicable to a wide range of compounds.Can be time-consuming and solvent-intensive; product can be lost or decompose on the column; strong interaction of polar compounds with silica can be problematic.[2][4]Separating mixtures of compounds with different polarities.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The cooling process is too rapid.- The solution is supersaturated.- Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- Significant impurities are present, depressing the melting point.- Select a solvent with a lower boiling point.- Pre-purify the material by another method (e.g., a quick filtration through a silica plug) before recrystallization.[2]
The recovered yield is low. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus is hot to prevent the product from crystallizing on the filter paper. Use a stemless funnel.
Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
The compound doesn't move from the baseline (Rf ≈ 0). - The eluent (solvent system) is not polar enough.- Gradually increase the polarity of the eluent. For diols, a mixture of ethyl acetate/hexanes may not be sufficient. Try a more polar system like dichloromethane/methanol.[5]- For very polar compounds, consider adding a small percentage of ammonium hydroxide to methanol and using that as the polar component with dichloromethane.[4]
All compounds come out in the solvent front (Rf ≈ 1). - The eluent is too polar.- Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity.
Poor separation or co-elution of spots. - The chosen solvent system has poor selectivity.- The column was overloaded with the crude material.- Test a variety of solvent systems with different selectivities using TLC.- Use a gradient elution, starting with a lower polarity and gradually increasing it.- Reduce the amount of crude material loaded onto the column. A general rule is a silica-to-sample ratio of at least 30:1.[2]
Streaking or "tailing" of spots. - Strong interaction between the polar diol and the acidic silanol groups on the silica surface.- Add a small amount of a modifier to the eluent, such as triethylamine (1-3%) to neutralize the acidic sites on the silica gel.[5]- Consider using a different stationary phase, such as neutral alumina or reversed-phase (C18) silica.[2]
No compound is recovered from the column. - The compound may have decomposed on the acidic silica gel.- The fractions collected are too dilute to detect the compound.- Test the stability of your compound on a TLC plate spotted with a sample and left for some time before eluting.- Consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina.[2] - Concentrate the fractions where you expected to see your compound and re-analyze by TLC.
Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Always add fresh boiling chips or a magnetic stir bar before heating.- Apply heat gradually and evenly using a heating mantle and a stirrer.
The compound is not distilling at the expected temperature. - The vacuum is not low enough.- The thermometer is placed incorrectly.- Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is accurate.- The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
Product is decomposing in the distillation flask. - The temperature is too high.- Ensure the vacuum is as low as possible to reduce the boiling point.- High temperatures can lead to decomposition or etherification byproducts.[1] Distillation at temperatures between 150-200°C under a reduced pressure of 1-50 mmHg is often preferred for similar compounds.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents to find one that dissolves it when hot but not when cold. Potential solvents for polar diols include ethyl acetate, acetone, or mixtures of a soluble solvent (like ethanol) with an anti-solvent (like hexanes or water).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4. For a polar diol, start with systems like 5-10% methanol in dichloromethane and adjust as needed.

  • Column Packing:

    • Secure a column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to get a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the flow.

    • Maintain a constant flow rate and never let the top of the silica gel run dry.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Isolation cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Choose Method distillation Vacuum Distillation crude->distillation Choose Method chromatography Column Chromatography crude->chromatography Choose Method analysis Purity Check (TLC, GC-MS) recrystallization->analysis distillation->analysis chromatography->analysis isolation Solvent Removal analysis->isolation If Pure pure Pure this compound isolation->pure

General purification workflow for this compound.

troubleshooting_flowchart start Column Chromatography Issue q1 What is the Rf of your compound? start->q1 rf_low Rf ≈ 0 (Stuck on baseline) q1->rf_low Low rf_high Rf ≈ 1 (In solvent front) q1->rf_high High rf_ok Rf is okay, but separation is poor or peaks are tailing. q1->rf_ok Okay sol_low_rf Increase eluent polarity. (e.g., add more Methanol to DCM) rf_low->sol_low_rf sol_high_rf Decrease eluent polarity. (e.g., use more Hexanes in EtOAc/Hexanes) rf_high->sol_high_rf q2 Are peaks tailing? rf_ok->q2 sol_tailing Add a basic modifier to eluent. (e.g., 1-3% Triethylamine) q2->sol_tailing Yes sol_poor_sep Try a different solvent system for better selectivity or use a shallower gradient. q2->sol_poor_sep No tailing_yes Yes tailing_no No

References

Technical Support Center: 1,1-Cyclohexanediethanol Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1,1-Cyclohexanediethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of its decomposition pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental study of this compound decomposition.

Issue 1: Unexpected Product Formation in Acid-Catalyzed Dehydration

  • Question: During an acid-catalyzed dehydration of this compound, I am observing the formation of a ketone (Cycloheptanone) instead of the expected diene. What is the likely cause and how can I favor the formation of the diene?

  • Answer: The formation of a ketone is likely due to a pinacol-like rearrangement, a common reaction for 1,2-diols, but a plausible pathway for a geminal diol like this compound under acidic conditions. The proximity of the two hydroxyl groups on the same carbon can lead to a carbocation rearrangement.

    To favor diene formation:

    • Choice of Acid: Use a milder, non-oxidizing acid like phosphoric acid instead of sulfuric acid. Sulfuric acid can promote charring and complex side reactions.

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the simple dehydration to the diene, while higher temperatures can provide the activation energy needed for rearrangement.

    • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further isomerization or degradation.

Issue 2: Incomplete Oxidation and Mixture of Products

  • Question: I am trying to oxidize this compound to 1,1-cyclohexanedicarboxylic acid, but I am getting a mixture of the diacid, the corresponding dialdehyde, and unreacted starting material. How can I improve the yield of the diacid?

  • Answer: Incomplete oxidation is a common challenge. The presence of the dialdehyde indicates that the oxidation is not proceeding to completion.

    To improve the yield of the diacid:

    • Oxidizing Agent: Use a strong oxidizing agent known for converting primary alcohols to carboxylic acids, such as potassium permanganate (KMnO₄) under basic conditions followed by acidic workup, or Jones reagent (CrO₃ in sulfuric acid). Be aware of the potential for oxidative cleavage of the cyclohexane ring with very harsh conditions.

    • Stoichiometry: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent to drive the reaction to completion.

    • Reaction Conditions: Optimize the reaction temperature and time. Some oxidations require heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

Issue 3: Low Yield and Tar Formation in Thermal Decomposition

  • Question: When attempting thermal decomposition of this compound, I am observing very low yields of volatile products and significant tar formation. What is causing this and how can it be minimized?

  • Answer: High temperatures can lead to complex, non-specific degradation pathways and polymerization, resulting in tar formation.

    To minimize tar formation:

    • Inert Atmosphere: Conduct the decomposition under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Flash Vacuum Pyrolysis: If available, Flash Vacuum Pyrolysis (FVP) can be an effective technique. The low pressure and short contact time at high temperature can favor unimolecular decomposition pathways and minimize intermolecular reactions that lead to tar.

    • Catalyst: Consider using a solid-phase catalyst at a lower temperature that might promote a more selective decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the principles of alcohol chemistry, the two primary decomposition pathways for this compound are acid-catalyzed dehydration and oxidation.

  • Acid-Catalyzed Dehydration: In the presence of a strong acid and heat, this compound is expected to undergo dehydration to form a variety of unsaturated products. Due to the geminal diol structure, rearrangements are highly possible.

  • Oxidation: The primary alcohol groups of this compound can be oxidized to aldehydes and further to carboxylic acids using appropriate oxidizing agents.

Q2: How can I monitor the progress of a this compound decomposition reaction?

A2: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile products. It can provide both qualitative and quantitative information about the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the isolated products and determine the product distribution in the final reaction mixture.

Q3: Are there any specific safety precautions I should take when studying the decomposition of this compound?

A3: Yes, standard laboratory safety procedures should always be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when dealing with volatile organic compounds and strong acids or oxidizing agents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when heating reactions, especially with strong acids, as this can lead to vigorous and potentially exothermic reactions.

  • Dispose of all chemical waste according to your institution's guidelines.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of different experimental conditions on the product distribution in the decomposition of this compound. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.

Table 1: Hypothetical Product Distribution in Acid-Catalyzed Dehydration of this compound

CatalystTemperature (°C)Reaction Time (h)1-Vinylcyclohex-1-ene (%)Cycloheptanone (%)Other Products (%)
H₂SO₄1002305020
H₃PO₄1002602515
H₂SO₄1401157015
H₃PO₄1401454015

Table 2: Hypothetical Product Distribution in the Oxidation of this compound

Oxidizing AgentTemperature (°C)Reaction Time (h)1,1-Cyclohexanedialdehyde (%)1,1-Cyclohexanedicarboxylic Acid (%)Unreacted Material (%)
PCC25475520
KMnO₄80658510
Jones Reagent252108010

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Dehydration

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of acid (e.g., 10 mol% of H₃PO₄ or H₂SO₄).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Protocol 2: General Procedure for Oxidation to Dicarboxylic Acid

  • Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., acetone for Jones reagent, or water/t-butanol for KMnO₄) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Slowly add the oxidizing agent (e.g., Jones reagent or a solution of KMnO₄) to the reaction mixture while maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Quench the reaction (e.g., with isopropanol for Jones reagent, or sodium bisulfite for KMnO₄).

  • Perform an appropriate workup to isolate the carboxylic acid. This typically involves acidification and extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, for example by recrystallization.

Visualizations

Acid_Catalyzed_Dehydration This compound This compound Protonation Protonation This compound->Protonation + H+ Carbocation_Intermediate Carbocation_Intermediate Protonation->Carbocation_Intermediate - H2O Elimination_1 Elimination_1 Carbocation_Intermediate->Elimination_1 - H+ Rearrangement Rearrangement Carbocation_Intermediate->Rearrangement [1,2-Hydride Shift] 1-(Hydroxymethyl)cyclohex-1-ene 1-(Hydroxymethyl)cyclohex-1-ene Elimination_1->1-(Hydroxymethyl)cyclohex-1-ene Protonation_2 Protonation_2 1-(Hydroxymethyl)cyclohex-1-ene->Protonation_2 + H+ Secondary_Carbocation Secondary_Carbocation Protonation_2->Secondary_Carbocation - H2O Elimination_2 Elimination_2 Secondary_Carbocation->Elimination_2 - H+ 1-Vinylcyclohex-1-ene 1-Vinylcyclohex-1-ene Elimination_2->1-Vinylcyclohex-1-ene Rearranged_Carbocation Rearranged_Carbocation Rearrangement->Rearranged_Carbocation Deprotonation Deprotonation Rearranged_Carbocation->Deprotonation - H+ Cycloheptanone Cycloheptanone Deprotonation->Cycloheptanone

Caption: Plausible acid-catalyzed dehydration pathways.

Oxidation_Pathway This compound This compound Stepwise_Oxidation_1 Stepwise_Oxidation_1 This compound->Stepwise_Oxidation_1 [O] 1,1-Cyclohexanedialdehyde 1,1-Cyclohexanedialdehyde Stepwise_Oxidation_1->1,1-Cyclohexanedialdehyde Stepwise_Oxidation_2 Stepwise_Oxidation_2 1,1-Cyclohexanedialdehyde->Stepwise_Oxidation_2 [O] 1,1-Cyclohexanedicarboxylic_Acid 1,1-Cyclohexanedicarboxylic_Acid Stepwise_Oxidation_2->1,1-Cyclohexanedicarboxylic_Acid

Caption: Stepwise oxidation of this compound.

Experimental_Workflow cluster_reaction Decomposition Reaction cluster_analysis Analysis and Purification Start Start Reaction_Setup Set up reaction (Reactant, Solvent, Catalyst) Start->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Monitor by TLC/GC Heating_Stirring->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Characterization GC-MS, NMR, IR Purification->Characterization

Caption: General experimental workflow for decomposition studies.

"optimizing reaction conditions for 1,1-Cyclohexanediethanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,1-Cyclohexanediethanol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound, primarily through the hydration of cyclohexanone.

FAQs

Q1: What is the primary synthetic route to this compound?

A1: this compound is the geminal diol (or hydrate) of cyclohexanone. The primary route for its formation is the nucleophilic addition of water to the carbonyl group of cyclohexanone. This reaction is an equilibrium that can be catalyzed by either acid or base.[1][2][3] The equilibrium generally favors the ketone, but the concentration of the gem-diol can be influenced by the reaction conditions.

Q2: Why is the yield of this compound low?

A2: The equilibrium for the hydration of simple ketones like cyclohexanone typically lies far to the left, favoring the starting material.[2] Unlike aldehydes with electron-withdrawing groups, the electron-donating nature of the alkyl groups in cyclohexanone stabilizes the carbonyl group, making the formation of the gem-diol less favorable.[2]

Q3: Can I isolate pure, stable this compound?

A3: Geminal diols are generally unstable and readily dehydrate back to the corresponding carbonyl compound.[4][5] Isolating pure this compound is challenging as it can easily revert to cyclohexanone and water, especially upon heating or under conditions that remove water.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Suggestions
Low Conversion to this compound The equilibrium favors the starting ketone.- Increase the concentration of water.- Use an acid or base catalyst to accelerate the attainment of equilibrium.[2][3]- Conduct the reaction at a lower temperature, as the hydration of carbonyls is often more favorable at lower temperatures.
Product Decomposes During Workup/Isolation The gem-diol is unstable and reverts to cyclohexanone.[4][5]- Avoid heating the reaction mixture during workup.- Use gentle methods for solvent removal, such as rotary evaporation at low temperatures.- Consider in-situ use of the this compound if possible for subsequent reactions.
Side Reactions Observed Under strongly acidic or basic conditions, cyclohexanone can undergo self-condensation reactions (e.g., aldol condensation).- Use a mild acid or base catalyst.- Maintain a low reaction temperature to minimize side reactions.- Keep reaction times as short as possible.
Incomplete Reaction The reaction has not reached equilibrium.- Increase the reaction time.- Ensure adequate mixing.- Confirm the presence and concentration of the catalyst.

Experimental Protocols

Hypothetical Protocol for the Formation of this compound in an Aqueous Medium

This protocol describes a method to generate this compound in solution for characterization or subsequent in-situ reactions.

Materials:

  • Cyclohexanone

  • Deionized Water

  • Hydrochloric Acid (catalytic amount) or Sodium Hydroxide (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone and a significant excess of deionized water (e.g., a 1:10 molar ratio of cyclohexanone to water).

  • Catalyst Addition: Add a catalytic amount of either acid (e.g., a few drops of 1 M HCl) or base (e.g., a few drops of 1 M NaOH) to the mixture.

  • Reaction: Stir the mixture vigorously at a low temperature (e.g., 0-5 °C in an ice bath) to favor the formation of the gem-diol.

  • Monitoring: The progress of the reaction and the position of the equilibrium can be monitored by techniques such as NMR spectroscopy, where the appearance of signals corresponding to this compound can be observed.

  • Workup (for in-situ use): The aqueous solution containing the equilibrium mixture of cyclohexanone and this compound can be used directly for subsequent reactions where the gem-diol is the desired reactant.

Data Presentation

Table 1: Factors Influencing the Carbonyl Hydration Equilibrium

FactorEffect on Gem-Diol FormationRationale
Steric Hindrance DecreasesBulky substituents around the carbonyl group hinder the approach of the water molecule.
Electron-Donating Groups DecreasesAlkyl groups stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic.[2]
Electron-Withdrawing Groups IncreasesThese groups destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]
Temperature Generally DecreasesThe hydration of carbonyls is typically an exothermic process, so lower temperatures favor the formation of the gem-diol according to Le Chatelier's principle.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Cyclohexanone - Deionized Water - Catalyst (Acid or Base) start->setup reaction Reaction: - Stir at 0-5 °C setup->reaction monitoring Monitoring: - NMR Spectroscopy reaction->monitoring workup In-situ Use or Gentle Isolation monitoring->workup end End workup->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes increase_time Increase reaction time and/or mixing check_equilibrium->increase_time No adjust_temp Lower the temperature check_conditions->adjust_temp No reassess Reassess experiment check_conditions->reassess Yes increase_time->reassess adjust_h2o Increase water concentration adjust_temp->adjust_h2o check_catalyst Verify catalyst presence and concentration adjust_h2o->check_catalyst check_catalyst->reassess

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"troubleshooting low yield in 1,1-Cyclohexanediethanol preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 1,1-Cyclohexanediethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from cyclohexanone and formaldehyde?

The synthesis of this compound from cyclohexanone and formaldehyde proceeds via a base-catalyzed reaction that involves aspects of both aldol condensation and a crossed-Cannizzaro reaction. In the presence of a strong base, formaldehyde reacts with cyclohexanone, which possesses α-hydrogens. This leads to the replacement of the α-hydrogens with hydroxymethyl (-CH₂OH) groups, forming a β-hydroxy aldehyde intermediate.[1] This intermediate then undergoes a Cannizzaro-type reaction with another molecule of formaldehyde.[1]

Q2: What are the most common side reactions that lead to low yield?

The most prevalent side reactions include:

  • Polymerization/Resin Formation: Cyclohexanone and formaldehyde can undergo condensation reactions to form resins, especially under prolonged reaction times or non-optimal temperature and pH conditions.[2][3]

  • Cannizzaro Reaction of Formaldehyde: If conditions are not carefully controlled, formaldehyde can undergo a self-Cannizzaro reaction, disproportionating into formic acid and methanol, thus reducing the amount of formaldehyde available to react with the cyclohexanone.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted cyclohexanone and monomethylol intermediates.

Q3: How can I minimize the formation of resinous byproducts?

To minimize resin formation, it is crucial to control the reaction temperature and the rate of addition of reactants.[2][3] Operating within a defined temperature range and gradually adding the catalyst and formaldehyde can help prevent uncontrolled polymerization.[2][3] Maintaining the pH of the reaction mixture within a specific range is also important.[3]

Q4: What is the role of formaldehyde in this reaction?

Formaldehyde serves two primary roles. First, it acts as an electrophile that is attacked by the enolate of cyclohexanone in an aldol-type reaction to introduce the hydroxymethyl groups.[1] Second, in the subsequent crossed-Cannizzaro step, formaldehyde acts as a hydride donor, reducing the intermediate aldehyde to the corresponding alcohol (this compound) while being oxidized to formate.[4][5][6] Using formaldehyde as the hydride donor is advantageous as it can lead to a higher yield of the desired alcohol compared to a standard Cannizzaro reaction.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Low quality or incorrect concentration of reagents.1. Use a fresh, properly prepared catalyst solution. 2. Optimize the reaction temperature. A gradual increase from 50-70°C to 95-100°C has been noted in related resin production.[3] 3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 4. Ensure the purity and correct concentration of cyclohexanone and formaldehyde solution.
Formation of a Thick, Intractable Resin 1. Reaction temperature is too high. 2. Rapid, uncontrolled addition of catalyst or formaldehyde. 3. Incorrect pH of the reaction mixture. 4. Molar ratio of formaldehyde to cyclohexanone is too high.1. Maintain a lower reaction temperature, especially during the initial addition of reactants. 2. Add the catalyst and formaldehyde gradually and continuously to control the exothermic reaction.[2][3] 3. Monitor and adjust the pH of the reaction mixture. For related resin synthesis, the pH is often gradually reduced from a range of 8-9 to 6.5-7.5.[3] 4. Optimize the molar ratio of formaldehyde to cyclohexanone. In related resin synthesis, ratios of 1.35:1 to 1.65:1 are used.[3]
Presence of Unreacted Cyclohexanone in Product 1. Insufficient amount of formaldehyde or catalyst. 2. Reaction time is too short. 3. Poor mixing of reactants.1. Ensure the correct stoichiometry of reactants and catalyst. 2. Increase the reaction time and monitor for the disappearance of the starting material. 3. Ensure vigorous and efficient stirring throughout the reaction.
Product is Difficult to Purify 1. Presence of significant amounts of resinous byproducts. 2. Formation of stable emulsions during workup.1. Refer to the troubleshooting steps for resin formation. 2. During aqueous workup, the addition of brine can help to break emulsions. If necessary, filtration through celite may aid in removing fine particulates.

Experimental Protocols

General Synthesis of this compound

This protocol is a representative procedure based on the principles of the crossed Cannizzaro reaction and related syntheses. Optimization may be required for specific laboratory conditions.

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (or other suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexanone and a portion of the formaldehyde solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide dropwise while maintaining the temperature below 10°C.

  • After the addition of the base, add the remaining formaldehyde solution dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Cyclohexanone and Formaldehyde cooling Cool in Ice Bath reactants->cooling add_base Slowly Add Base cooling->add_base add_formaldehyde Add Remaining Formaldehyde add_base->add_formaldehyde stir Stir and Monitor add_formaldehyde->stir quench Quench with NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate recrystallize Recrystallize concentrate->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate Deprotonation formaldehyde1 Formaldehyde intermediate1 Monomethylol Intermediate base Base (e.g., NaOH) enolate->intermediate1 Aldol-type Addition intermediate2 Dimethylol Intermediate (β-Hydroxy Aldehyde) intermediate1->intermediate2 Second Aldol-type Addition product This compound intermediate2->product Hydride Transfer (Crossed-Cannizzaro) formaldehyde2 Formaldehyde formate Formate formaldehyde2->formate Oxidation

Caption: Reaction pathway for this compound synthesis.

References

Technical Support Center: Synthesis of 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1,1-Cyclohexanediethanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthesis, with a focus on avoiding side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound is achieved through a Grignard reaction. This involves the reaction of cyclohexanone with a Grignard reagent that can introduce a hydroxymethyl group. A common two-step approach involves the reaction of cyclohexanone with an epoxide, such as ethylene oxide, in the presence of a Lewis acid, followed by an acidic workup. Alternatively, a formaldehyde equivalent can be used as the electrophile.

Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?

The main side reactions include:

  • Enolization of Cyclohexanone: The Grignard reagent can act as a base, abstracting an alpha-proton from cyclohexanone to form a magnesium enolate. Upon workup, this regenerates the starting material, cyclohexanone, thus reducing the yield of the desired diol.[1][2]

  • Reduction of Cyclohexanone: If the Grignard reagent possesses a beta-hydrogen, it can reduce the cyclohexanone to cyclohexanol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[1]

  • Wurtz-type Coupling: The Grignard reagent can couple with any unreacted alkyl halide present in the reaction mixture, leading to the formation of a hydrocarbon byproduct.

  • Reaction with Trace Water: Grignard reagents are highly reactive towards protic solvents, including water. Any moisture in the glassware or solvents will quench the Grignard reagent, forming an alkane and reducing the amount of reagent available for the desired reaction.

Q3: How can I minimize the enolization of cyclohexanone?

To favor the nucleophilic addition over enolization, consider the following:

  • Use a less sterically hindered Grignard reagent if possible.

  • Employ lower reaction temperatures. Performing the addition of the Grignard reagent at 0°C or below can significantly reduce the rate of the competing enolization reaction.

  • Use a solvent that favors the monomeric form of the Grignard reagent , such as tetrahydrofuran (THF).

Q4: What is the purpose of the acidic workup, and are there any potential side reactions associated with it?

The acidic workup serves to protonate the magnesium alkoxide intermediate formed after the Grignard addition, yielding the final this compound product. It also neutralizes any excess Grignard reagent. A potential side reaction during a harsh acidic workup is the acid-catalyzed dehydration of the tertiary alcohol, which could lead to the formation of unsaturated byproducts. Therefore, a mild acidic workup, for instance, with a saturated aqueous solution of ammonium chloride (NH₄Cl), is often preferred.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may not have formed successfully due to impure magnesium, wet solvent, or unreactive alkyl halide. 2. Presence of Water: Moisture in the reaction flask, solvent, or starting materials will quench the Grignard reagent. 3. Significant Enolization: The Grignard reagent is acting as a base rather than a nucleophile.1. Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Use anhydrous solvents and flame-dry all glassware before use. 2. Dry all solvents and starting materials thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add the Grignard reagent to the cyclohexanone at a low temperature (e.g., 0°C). Consider using a less sterically hindered Grignard reagent.
Presence of Cyclohexanol as a Major Byproduct Reduction of Cyclohexanone: The Grignard reagent used has beta-hydrogens and is acting as a reducing agent.Use a Grignard reagent that lacks beta-hydrogens if the synthetic route allows.
Isolation of a Large Amount of Unreacted Cyclohexanone Enolization: The primary reaction pathway was enolization instead of nucleophilic addition.Follow the recommendations to minimize enolization mentioned in the FAQs and the "Low or No Product Yield" section.
Formation of an Oily, Inseparable Mixture During Workup Formation of Magnesium Salts: Emulsions can form due to the precipitation of magnesium salts.Add the reaction mixture to a saturated aqueous solution of ammonium chloride slowly with vigorous stirring. Diluting with an organic solvent like diethyl ether can help break the emulsion.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • Cyclohexanone

  • Magnesium turnings

  • An appropriate alkyl halide for Grignard formation (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran for a protected hydroxymethyl Grignard)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow it to cool under an inert atmosphere.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Add a solution of the alkyl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of cyclohexanone in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard_Reagent Grignard Reagent (R-MgX) Mg->Grignard_Reagent Alkyl_Halide Alkyl Halide in Anhydrous Ether/THF Alkyl_Halide->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Cyclohexanone Cyclohexanone in Anhydrous Ether/THF Cyclohexanone->Alkoxide Crude_Product Crude this compound Alkoxide->Crude_Product Protonation Acid_Workup Aqueous Acidic Workup (e.g., NH4Cl) Acid_Workup->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Cyclohexanone Cyclohexanone Desired_Product This compound Cyclohexanone->Desired_Product Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol Grignard Grignard Reagent (R-MgX) Grignard->Desired_Product Nucleophilic Addition Grignard->Enolate Enolization (Base) Grignard->Cyclohexanol Reduction Wurtz Wurtz Coupling Product (R-R) Grignard->Wurtz Coupling

Caption: Competing reactions in the synthesis of this compound.

References

"improving the stability of 1,1-Cyclohexanediethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Cyclohexanediethanol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a geminal diol, this compound is inherently prone to instability. The primary degradation pathway is dehydration, which results in the formation of cyclohexanone and water. This conversion is often catalyzed by acidic or basic conditions and can also be accelerated by heat. Additionally, like other alcohols, it can be susceptible to oxidation, which may lead to ring-opening and the formation of various degradation products.

Q2: How can I minimize the degradation of this compound during storage?

A2: To minimize degradation during storage, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. Storing the compound at reduced temperatures (e.g., 2-8 °C) can also significantly slow down the rate of degradation.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Refractive Index) is a common method for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants like cyclohexanone. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the compound and any impurities that may form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected formation of cyclohexanone in my sample. Dehydration of this compound. This is often catalyzed by acidic or basic residues, or elevated temperatures.Ensure all glassware is neutral and dry. Use buffered solutions if working in an aqueous environment. Avoid high temperatures during sample preparation and analysis. Consider protecting the diol as an acetal for reactions sensitive to its degradation.
Loss of compound purity over time, even with proper storage. Slow degradation due to inherent instability. Possible exposure to trace amounts of moisture or air.Re-purify the compound before use if high purity is critical. For sensitive applications, use freshly prepared or newly opened material. Consider implementing a routine quality control check using HPLC or GC.
Observation of unknown peaks in the chromatogram after oxidative reaction conditions. Oxidative degradation of the cyclohexane ring. This can lead to the formation of various byproducts, including dicarboxylic acids.Use milder oxidizing agents if possible. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Employ antioxidants if compatible with your experimental setup.

Data on Stability of this compound under Stress Conditions

The following tables provide hypothetical data to illustrate the stability of this compound under various stress conditions as would be evaluated in a forced degradation study.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C

pHIncubation Time (hours)This compound Remaining (%)Cyclohexanone Formed (%)
2.0 (0.01 N HCl)2485.214.1
7.0 (Water)2498.51.2
12.0 (0.01 N NaOH)2492.76.8

Table 2: Effect of Temperature on the Stability of Solid this compound

Temperature (°C)Incubation Time (days)This compound Remaining (%)
253099.1
403097.5
603092.3

Table 3: Effect of Oxidizing Agent on the Stability of this compound in Solution at 25°C

Oxidizing AgentConcentrationIncubation Time (hours)This compound Remaining (%)
Hydrogen Peroxide3%1295.8
Potassium Permanganate0.1 N1278.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Acidic and Basic Hydrolysis: a. Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. For acidic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. c. For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. d. For neutral hydrolysis, mix 1 mL of the stock solution with 1 mL of purified water. e. Incubate the solutions at 60°C for 24 hours. f. At appropriate time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation: a. Mix 1 mL of the this compound stock solution (1 mg/mL) with 1 mL of 3% hydrogen peroxide. b. Incubate the solution at room temperature for 24 hours, protected from light. c. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Thermal Degradation: a. Place a known amount of solid this compound in a stable, open container. b. Expose the solid to a dry heat of 80°C for 48 hours. c. At appropriate time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation: a. Prepare a solution of this compound (1 mg/mL) in a photostable solvent. b. Expose the solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. c. A control sample should be wrapped in aluminum foil to protect it from light. d. Analyze the samples by HPLC at appropriate time points.

Protocol 2: Protection of this compound via Acetal Formation

This protocol describes a general procedure to protect the diol functionality by forming a cyclic acetal, thereby improving its stability.

1. Materials: a. This compound b. Anhydrous acetone (or another suitable ketone/aldehyde) c. Anhydrous toluene d. p-Toluenesulfonic acid (catalyst) e. Dean-Stark apparatus

2. Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent). b. Add anhydrous toluene to dissolve the diol. c. Add an excess of anhydrous acetone (e.g., 3-5 equivalents). d. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents). e. Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. f. Monitor the reaction by TLC or GC until the starting material is consumed. g. Upon completion, cool the reaction mixture to room temperature. h. Wash the reaction mixture with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal product. j. Purify the product by column chromatography or distillation as required.

Visualizations

DegradationPathway CHD This compound Ketone Cyclohexanone + H2O CHD->Ketone Dehydration (Acid/Base, Heat) Oxidized Ring-Opened Products (e.g., Dicarboxylic Acids) CHD->Oxidized Oxidation

Caption: Potential degradation pathways of this compound.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Analytical Method Development for 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 1,1-Cyclohexanediethanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Impurities in this compound samples can originate from the synthesis process. Common synthesis routes for related cyclohexanediols involve hydrogenation of precursors.[1][2] Potential impurities could include:

  • Unreacted starting materials: Depending on the synthesis route, these could be compounds like cyclohexane-1,1-dicarboxylic acid or its esters.

  • Byproducts of synthesis: These may include mono-hydroxylated species or products from over-hydrogenation.[3]

  • Isomers: While the target is this compound, other isomers like 1,2- or 1,4-Cyclohexanediethanol might be present depending on the specificity of the synthesis.[1][4]

  • Solvents: Residual solvents used during synthesis or purification.

Q2: Which analytical technique is best suited for purity assessment of this compound?

A2: The choice of analytical technique depends on the nature of the impurities and the desired level of sensitivity.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is well-suited for quantifying volatile and semi-volatile impurities due to its robustness and high sensitivity for organic compounds.[5][6] GC coupled with Mass Spectrometry (GC-MS) is excellent for identifying unknown impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile technique, particularly for non-volatile impurities.[5][8] Since this compound lacks a strong chromophore, derivatization might be necessary for high sensitivity with a UV detector, or alternative detectors like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) could be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information and quantification of impurities without the need for reference standards for every impurity, but it generally has lower sensitivity compared to chromatographic methods.[7]

Q3: My HPLC baseline is noisy or drifting. What could be the cause?

A3: A noisy or drifting baseline in HPLC can be caused by several factors. A systematic approach to troubleshooting is recommended.[9][10] Common causes include:

  • Mobile phase issues: Improperly mixed or degassed mobile phase, or buffer precipitation.

  • Pump problems: Leaks or faulty check valves in the pump.

  • Column contamination: Buildup of contaminants on the column.

  • Detector issues: A dirty flow cell or a failing lamp in the detector.

Q4: I am not seeing my this compound peak in my GC analysis. What should I check?

A4: If your analyte peak is missing in a GC analysis, consider the following troubleshooting steps[11]:

  • Sample Injection: Verify that the syringe is functioning correctly and that the sample is being injected into the instrument.

  • Inlet and Column Activity: The hydroxyl groups in this compound can interact with active sites in the inlet liner or on the column, leading to peak loss. Use a deactivated inlet liner and a column suitable for polar analytes.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely. If it is too high, the analyte may degrade.

  • Column Temperature Program: The oven temperature program may not be suitable for eluting the compound.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause Recommended Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).[9]Systematically isolate the source of the pressure by removing components (start with the column). Replace the blocked component.
Buffer precipitation in the mobile phase.[9][12]Ensure the buffer is soluble in the mobile phase composition. Flush the system with a high percentage of the aqueous phase.
Peak Tailing Secondary interactions with the column stationary phase (e.g., silanol interactions).[12]Use a column with high-purity silica. Adjust the mobile phase pH to suppress silanol ionization.
Column overload.[12]Reduce the amount of sample injected.
Irreproducible Retention Times Changes in mobile phase composition.[12]Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature.[12]Use a column oven to maintain a consistent temperature.
Pump malfunction.[9]Check for leaks and service the pump seals and check valves.
GC Method Troubleshooting
Problem Possible Cause Recommended Solution
Ghost Peaks Contamination from the septum, inlet liner, or previous injections.[11]Replace the septum and inlet liner. Bake out the column.
Split Peaks Inefficient sample focusing at the head of the column.Lower the initial oven temperature or use a retention gap.
Column contamination or degradation.[11]Condition the column or trim the first few inches.
Baseline Wander Column bleed at high temperatures.[11]Use a low-bleed column. Ensure the final temperature of the method does not exceed the column's maximum operating temperature.
Contaminated detector.[11]Clean the detector according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purity Determination by GC-FID

This protocol provides a starting point for the analysis of this compound using Gas Chromatography with Flame Ionization Detection.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of isopropanol or a similar suitable solvent to create a 1 mg/mL stock solution.[5]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover a concentration range of 10-500 µg/mL.[5]

  • Sample Solution: Dissolve the impure this compound sample in the same solvent to achieve an expected concentration within the calibration range.[5]

2. GC-FID Conditions:

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent[5]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[5]
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp: 80 °C, hold for 2 min. Ramp to 250 °C at 10 °C/min. Hold for 5 min.
Detector FID at 280 °C

3. Data Analysis:

  • Identify the this compound peak based on the retention time from the standard injection.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the samples using the calibration curve.[5]

Protocol 2: Impurity Profiling by HPLC-UV

This protocol is a general approach for separating this compound from its potential non-volatile impurities. As the analyte has a weak UV absorbance, detector sensitivity may be a limiting factor.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in acetonitrile.[5]

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 25-800 µg/mL).[5]

  • Sample Solution: Dissolve the sample in acetonitrile to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[5]

2. HPLC-UV Conditions:

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile. Gradient: Start with 10% B, increase to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm

3. Data Analysis:

  • Identify the analyte peak by comparing the retention time with that of the standard.

  • Generate a calibration curve from the peak areas of the working standards.

  • Determine the concentration of this compound in the samples from the calibration curve.[5]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Solvent prep_start->dissolve dilute Prepare Working Standards dissolve->dilute inject Inject Sample dilute->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Impurities calibrate->quantify

Caption: Gas Chromatography (GC) analysis workflow.

HPLC_Troubleshooting start High Backpressure Observed q1 Remove Column. Is Pressure Still High? start->q1 a1_yes Check System for Blockages (Tubing, Injector, Detector) q1->a1_yes Yes a1_no Problem is with the Column q1->a1_no No q2 Replace Guard Column. Is Pressure Normal? a1_no->q2 a2_yes Guard Column was Blocked. Replace and Continue. q2->a2_yes Yes a2_no Analytical Column is Blocked q2->a2_no No q3 Backflush Column. Is Pressure Normal? a2_no->q3 a3_yes Column Frit was Blocked. Re-equilibrate and Continue. q3->a3_yes Yes a3_no Column is Permanently Blocked. Replace Column. q3->a3_no No

Caption: Troubleshooting high backpressure in HPLC systems.

References

Technical Support Center: Refining the Workup Procedure for 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1,1-Cyclohexanediethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and workup of this compound, particularly when using a Grignard-based synthesis from a cyclohexanone precursor.

Issue 1: Low or No Product Yield After Grignard Reaction

Q: I performed the Grignard reaction to synthesize this compound, but upon workup, I have a very low yield or no desired product. What could have gone wrong?

A: Low or no yield in a Grignar reaction is a common issue, often stemming from the reagent's high reactivity. Here are the primary causes and solutions:

  • Presence of Protic Solvents or Moisture: Grignard reagents are potent bases and will react with any source of protons, such as water or alcohols. This will quench the reagent, preventing it from reacting with the carbonyl compound.[1]

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying or flame-drying under an inert atmosphere. Use anhydrous solvents, and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction with the alkyl halide.

    • Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium surface prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

  • Side Reactions: The Grignard reagent can participate in side reactions, reducing the yield of the desired tertiary alcohol.

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide. This is more prevalent with primary or benzylic halides.

    • Enolization: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and regeneration of the starting material upon workup.

Issue 2: Isolation of Cyclohexanone Instead of the Diol

Q: After the workup, my main isolated product is cyclohexanone, the starting material. Why did this happen?

A: The isolation of the starting ketone suggests that the desired nucleophilic addition did not occur or that the product is unstable under the workup conditions.

  • Failed Grignard Reagent: As mentioned in Issue 1, if the Grignard reagent was not successfully formed or was quenched, no reaction with cyclohexanone would occur.

  • Reversion of the Geminal Diol: this compound is a geminal diol. Geminal diols exist in equilibrium with their corresponding ketone and water.[2][3] During the workup, particularly if it involves heating or acidic conditions, the equilibrium can shift, causing the diol to dehydrate back to cyclohexanone.[2]

    • Solution: Employ a mild acidic quench, for example, with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[4] Avoid excessive heating during the extraction and solvent removal steps.

Issue 3: Difficulty in Purifying the Crude Product

Q: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by recrystallization or column chromatography.

A: Purification challenges can arise from the presence of various impurities or the physical properties of the product itself.

  • For Recrystallization:

    • Oiling Out: The product may be melting in the hot recrystallization solvent or significant impurities are present, lowering the mixture's melting point.

      • Solution: Choose a recrystallization solvent with a lower boiling point. If impurities are the issue, consider a preliminary purification step like a simple filtration through a plug of silica gel.

    • No Crystal Formation: This is often due to using too much solvent.

      • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • For Flash Column Chromatography:

    • Poor Separation: The chosen eluent system may not be optimal for separating the diol from impurities.

      • Solution: Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. For a polar compound like a diol, a gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective.[5]

    • Compound Streaking on the Column: Highly polar compounds like diols can interact strongly with the acidic silica gel, leading to tailing and poor separation.

      • Solution: Consider using a less acidic stationary phase like neutral alumina. Alternatively, adding a small amount of a polar solvent like methanol to the eluent can help to improve the elution of highly polar compounds.

Frequently Asked Questions (FAQs)

Synthesis & Workup

Q: What is a typical workup procedure for a Grignard reaction yielding this compound?

A: After the reaction between the Grignard reagent and cyclohexanone is complete, the reaction mixture is typically cooled in an ice bath and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]

Q: What are the potential side products in the synthesis of this compound?

A: Besides unreacted starting materials, potential side products include:

  • From the Grignard reagent formation: Biphenyl (if using phenylmagnesium bromide) from Wurtz coupling.

  • From the reaction with the carbonyl: A secondary alcohol if the Grignard reagent acts as a reducing agent (less common with simple alkyl Grignards).

  • From the workup: Cyclohexanone due to the dehydration of the geminal diol product.[2][3]

Purification

Q: What solvent systems are recommended for the flash column chromatography of this compound?

A: As this compound is a polar compound, a polar eluent system is required. A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, for example, starting from 10% ethyl acetate in hexanes and gradually increasing to 50% or higher, is likely to provide good separation. For very polar impurities, a small percentage of methanol in dichloromethane can also be effective.[5]

Compound Polarity Recommended Starting Solvent System
Non-polar5% Ethyl Acetate/Hexanes
Moderately Polar10-50% Ethyl Acetate/Hexanes
Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane

Q: What are suitable solvents for the recrystallization of this compound?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar diol, a solvent system of mixed polarity might be effective. One could try dissolving the crude product in a minimal amount of a hot, polar solvent (like ethanol or acetone) and then adding a less polar solvent (like hexanes or toluene) dropwise until the solution becomes cloudy, then allowing it to cool slowly.[6]

Characterization

Q: What are the expected signals in the ¹H NMR spectrum of this compound?

A: For the closely related compound, 1-(hydroxymethyl)cyclohexanol, the following approximate chemical shifts have been reported and can be used as a guide:[4]

  • ~1.2-1.7 ppm (broad multiplet, 10H): Corresponding to the five -CH₂- groups of the cyclohexane ring.

  • ~2.1-2.4 ppm (broad singlets, 2H): Corresponding to the two hydroxyl (-OH) protons. These signals are often broad and their chemical shift can vary depending on concentration and solvent.

  • ~3.45 ppm (singlet or doublet, 4H): Corresponding to the two -CH₂OH groups. In this compound, these would be equivalent, and if there is coupling to the hydroxyl protons, this signal may appear as a doublet.

Table of Expected ¹H NMR Signals for this compound

Proton Environment Approximate Chemical Shift (ppm) Multiplicity Integration
Cyclohexane ring protons (-CH₂-)₅ 1.2 - 1.7 broad multiplet 10H
Hydroxyl protons (-OH) 2.0 - 4.0 (variable) broad singlet 2H

| Methylene protons (-CH₂OH) | ~3.5 | singlet or doublet | 4H |

Q: How can I confirm the presence of the hydroxyl groups in my product?

A: The presence of hydroxyl groups can be confirmed by a few methods:

  • ¹H NMR: The hydroxyl protons typically appear as a broad singlet. A D₂O shake can be performed; after shaking the NMR sample with a drop of D₂O, the hydroxyl proton signal will disappear due to proton-deuterium exchange.

  • FTIR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol.

Experimental Protocols

Protocol 1: General Workup Procedure for Grignard Synthesis of this compound

  • Upon completion of the reaction (monitored by TLC), cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Be prepared for an exothermic reaction and potential gas evolution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Select an appropriate eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate and hexanes). Aim for an Rf value of ~0.2-0.3 for the desired product.

  • Pack a chromatography column with silica gel using the chosen eluent.

  • Load the crude product onto the column. If the product is a solid, it can be dissolved in a minimum amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is added to the top of the column.

  • Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective for separating compounds with different polarities.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Grignard Reaction cluster_workup Workup cluster_purification Purification A Reaction of Grignard Reagent with Cyclohexanone B Quench with aq. NH4Cl A->B Reaction Mixture C Extraction with Organic Solvent B->C D Wash with Brine C->D E Dry with Na2SO4 D->E F Solvent Removal E->F G Crude Product F->G Crude Product H Flash Column Chromatography G->H I Recrystallization G->I J Pure this compound H->J I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield or Impure Product Q1 Check Crude NMR: Is Starting Material Present? Start->Q1 A1_Yes Possible Grignard Failure or Reagent Quenching Q1->A1_Yes Yes A1_No Proceed to Purification Troubleshooting Q1->A1_No No Q2 Purification Method? A1_No->Q2 Recryst Recrystallization Issues: - Oiling out - No crystals Q2->Recryst Recrystallization Column Chromatography Issues: - Poor separation - Streaking Q2->Column Column Chromatography Sol_Recryst Solution: - Change solvent system - Use seed crystal - Concentrate solution Recryst->Sol_Recryst Sol_Column Solution: - Optimize eluent via TLC - Use gradient elution - Try different stationary phase Column->Sol_Column

Caption: Troubleshooting decision tree for the workup of this compound.

References

Technical Support Center: Mitigating Byproduct Formation in 1,1-Cyclohexanediethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate byproduct formation during the synthesis of 1,1-Cyclohexanediethanol. The primary focus of this guide is the acid-catalyzed reaction between cyclohexanone and ethylene glycol to form 1,4-dioxaspiro[4.5]decane, a stable ketal often referred to by various names, including derivatives of 1,1-cyclohexanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound, and what are the potential byproducts?

The most common and efficient method for synthesizing a stable derivative of 1,1-cyclohexanediol is the acid-catalyzed ketalization of cyclohexanone with ethylene glycol. This reaction forms 1,4-dioxaspiro[4.5]decane. Under optimized conditions, this reaction is known to be very clean, with some studies reporting no detectable byproducts by Gas Chromatography (GC)[1].

However, potential side reactions or impurities can arise from:

  • Incomplete reaction: Leaving unreacted cyclohexanone and ethylene glycol in the product mixture.

  • Catalyst-induced side reactions: Strong, non-selective acids can lead to undesired reactions if not used in appropriate concentrations.

  • Water formation: The reaction produces water, which can hydrolyze the product back to the starting materials if not effectively removed.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What could they be?

If you are observing multiple spots on your TLC plate, they are likely due to:

  • Unreacted Cyclohexanone: This is a common issue if the reaction has not gone to completion.

  • Excess Ethylene Glycol: While often used in excess, it can appear as a separate spot.

  • Hemiketal Intermediate: A partially reacted intermediate that has not fully cyclized to the final ketal product.

  • Byproducts from side reactions: Although less common in this specific reaction under controlled conditions, other impurities could be present depending on the purity of starting materials and reaction conditions.

Q3: How can I increase the yield of my this compound (ketal) product?

To increase the yield of the desired ketal, consider the following:

  • Molar Ratio of Reactants: Using an excess of ethylene glycol can shift the equilibrium towards the product side.

  • Effective Water Removal: Employing a Dean-Stark apparatus or a drying agent can drive the reaction to completion.

  • Catalyst Choice: Using an appropriate acid catalyst, such as p-toluenesulfonic acid or a Brønsted acidic ionic liquid, can improve catalytic efficiency[1][2].

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature.

Troubleshooting Guides

Issue 1: Low Conversion of Cyclohexanone

Symptoms:

  • Significant amount of starting material (cyclohexanone) observed in post-reaction analysis (TLC, GC, NMR).

  • Low isolated yield of the desired ketal product.

Possible Causes and Solutions:

CauseSolution
Insufficient Catalyst Increase the catalyst loading incrementally. For example, when using a Brønsted acidic ionic liquid like [Hpy][HSO4], a catalyst loading of 0.1% w/w has been shown to be effective[1].
Reaction Equilibrium Not Shifted Towards Products Use an excess of ethylene glycol. A molar ratio of cyclohexanone to ethylene glycol of 1:1.2 or higher is often recommended. Additionally, actively remove water from the reaction mixture using a Dean-Stark trap or by adding a suitable drying agent.
Suboptimal Reaction Temperature Optimize the reaction temperature. For the ketalization with Brønsted acidic ionic liquids, temperatures in the range of 313.15 K to 343.15 K (40°C to 70°C) have been studied, with higher temperatures generally leading to faster conversion[1].
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by TLC or GC to determine when the consumption of the starting material has plateaued.
Issue 2: Presence of Impurities and Byproducts

Symptoms:

  • Multiple peaks in the GC chromatogram of the crude product.

  • Unexpected signals in the NMR spectrum.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of the Ketal Product Ensure anhydrous conditions during workup and purification. The ketal is sensitive to acid in the presence of water and can revert to cyclohexanone and ethylene glycol[3]. A workup with a mild base can neutralize the acid catalyst.
Side Reactions from Strong Acid Catalysts Consider using a milder or more selective acid catalyst. Brønsted acidic ionic liquids have been shown to provide high conversion with no detectable byproducts[1]. p-Toluenesulfonic acid is also a common and effective catalyst[2].
Impure Starting Materials Use purified starting materials. Ensure that the cyclohexanone and ethylene glycol are of high purity and are dry.

Experimental Protocols

Protocol 1: Synthesis of 1,4-dioxaspiro[4.5]decane (Cyclohexanone Ethylene Ketal)

This protocol is a general procedure based on the principles of acid-catalyzed ketalization.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cyclohexanone, a 1.2 to 1.5 molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected and by TLC analysis of the reaction mixture.

  • Once the reaction is complete (no more water is collected and TLC shows consumption of cyclohexanone), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by distillation if necessary.

Visualizations

Reaction Pathway for Ketal Formation

Ketalization_Pathway cluster_reactants Reactants Cyclohexanone Cyclohexanone ProtonatedKetone Protonated Cyclohexanone Cyclohexanone->ProtonatedKetone + H+ EthyleneGlycol Ethylene Glycol Acid H+ ProtonatedKetone->Cyclohexanone - H+ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol Hemiketal->ProtonatedKetone - Ethylene Glycol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ ProtonatedHemiketal->Hemiketal - H+ Ketal 1,4-Dioxaspiro[4.5]decane (Product) ProtonatedHemiketal->Ketal - H₂O, - H+ Water H₂O Ketal->ProtonatedHemiketal + H₂O, + H+

Caption: Acid-catalyzed formation of 1,4-dioxaspiro[4.5]decane from cyclohexanone and ethylene glycol.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impurities in Reaction Check_Completion Is the reaction complete? (TLC/GC analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete_Impurities Reaction Complete, but Impurities Present Check_Completion->Complete_Impurities Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Catalyst Increase Catalyst Loading Incomplete->Increase_Catalyst Remove_Water Ensure Efficient Water Removal Incomplete->Remove_Water Check_Workup Was the workup performed correctly? (Neutralization, Anhydrous) Complete_Impurities->Check_Workup Improper_Workup Improper Workup Check_Workup->Improper_Workup No Check_Purity Check Purity of Starting Materials Check_Workup->Check_Purity Yes Optimize_Workup Optimize Workup Procedure (e.g., mild base wash) Improper_Workup->Optimize_Workup

Caption: A logical workflow for troubleshooting common issues in the ketalization reaction.

Alternative Interpretation: Grignard Reaction

The name "this compound" is chemically ambiguous. If interpreted as the product of a Grignard reaction, for example, the reaction of cyclohexanone with two equivalents of a formaldehyde Grignard equivalent (which is not a standard procedure), or perhaps a misnomer for a tertiary alcohol like 1-ethylcyclohexan-1-ol (from the reaction of cyclohexanone with ethylmagnesium bromide), then the potential byproducts are different.

Common Byproducts in the Grignard Reaction of Cyclohexanone:

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, leading to the formation of an enolate. Upon workup, this regenerates the starting cyclohexanone.

  • Reduction Product: The Grignard reagent can transfer a beta-hydride to the carbonyl carbon of cyclohexanone, resulting in the formation of cyclohexanol.

  • Wurtz-type Coupling Product: The Grignard reagent can couple with any unreacted alkyl halide to form an alkane (e.g., butane from ethyl bromide).

Should you be working on a Grignard reaction and experiencing byproduct formation, please refer to specialized literature on optimizing Grignard reactions with ketones. Key parameters to control include reaction temperature (low temperatures often favor addition over enolization), the rate of addition of the ketone to the Grignard reagent, and the choice of solvent.

References

Validation & Comparative

Confirming the Structure of 1,1-Cyclohexanediethanol by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic structure of 1,1-Cyclohexanediethanol with its isomers. Due to the limited publicly available X-ray crystallography data specifically for this compound, this guide leverages data from its isomers (1,2-, 1,3-, and 1,4-cyclohexanediol) to provide a framework for structural confirmation and to highlight key differentiating features. The methodologies and comparative data presented herein are essential for researchers in need of precise structural elucidation of cyclohexane-based diols.

Comparative Crystallographic Data of Cyclohexanediol Isomers

IsomerCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Hydrogen Bond Interactions
cis-1,2-Cyclohexanediol OrthorhombicP2₁2₁2₁----Inter-dimeric hydrogen bonds forming a 3D network
trans-1,2-Cyclohexanediol Trigonal------
cis-1,3-Cyclohexanediol ------Frequent intermolecular H-H close contacts[1]
trans-1,3-Cyclohexanediol ------Plastic crystal phase identified[1]
cis-1,4-Cyclohexanediol ------Axial-equatorial conformers[1]
trans-1,4-Cyclohexanediol MonoclinicP2₁/c8.8545.94110.084114.59Bi-equatorial and bi-axial conformations preserved in solid form[1]

Note: Dashes indicate that specific data was not available in the searched resources. The data for trans-1,4-cyclohexanediol is presented as an example of a more complete dataset.

Experimental Protocol for X-ray Crystallography of Cyclohexanediols

The following is a generalized, detailed methodology for the single-crystal X-ray diffraction analysis of cyclohexanediol isomers, which would be applicable for the structural determination of this compound.[2]

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution.

  • A common method involves dissolving the cyclohexanediol compound in a minimal amount of a suitable solvent, such as acetone or a solvent mixture.

  • The solution is then allowed to evaporate slowly over several days at a constant temperature to promote the formation of well-ordered crystals.[2]

2. X-ray Data Collection:

  • A single crystal of suitable quality is carefully mounted on a goniometer.

  • To minimize thermal motion of the atoms, the crystal is placed in a stream of cold nitrogen gas.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]

3. Structure Solution and Refinement:

  • The collected diffraction intensities are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2]

  • All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms are often located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[2]

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the molecular structure of a compound like this compound using X-ray crystallography.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Crystallographic Analysis cluster_validation Structure Validation & Comparison synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth Slow Evaporation data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Generate CIF File refinement->cif_file data_analysis Data Analysis (Bond Lengths, Angles) cif_file->data_analysis comparison Comparison with Isomers & Theoretical Models data_analysis->comparison

Caption: Experimental workflow for the structural confirmation of this compound via X-ray crystallography.

This comprehensive approach, combining experimental data from related isomers with a robust experimental protocol, provides a solid foundation for the structural elucidation of this compound and other novel cyclohexane derivatives. The provided workflow and comparative data tables serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

A Comparative Analysis of Cyclohexanediols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and material science, cyclohexanediols serve as pivotal building blocks, particularly in the production of high-performance polymers and as intermediates in pharmaceutical manufacturing. This guide provides a detailed comparative analysis of 1,1-Cyclohexanedimethanol and its structural isomers: 1,2-cyclohexanediol, 1,3-cyclohexanediol, and 1,4-cyclohexanediol, with a particular focus on their physical properties, synthesis, and performance in polyester applications. Due to the limited availability of data for 1,1-cyclohexanediethanol, it is also referred to as 1,1-bis(hydroxymethyl)cyclohexane, and its properties are presented where available. A significant portion of the comparative data focuses on the more extensively studied isomers.

Physicochemical Properties: A Tabular Comparison

The arrangement of hydroxyl groups on the cyclohexane ring profoundly influences the physical properties of each isomer, affecting their melting point, boiling point, and solubility. These characteristics are critical in determining their processing conditions and end-use applications.

Property1,1-Cyclohexanedimethanolcis-1,2-Cyclohexanedioltrans-1,2-Cyclohexanediol1,3-Cyclohexanediol (mixture of isomers)1,4-Cyclohexanediol (mixture of isomers)1,4-Cyclohexanedimethanol (CHDM)
Molecular Formula C₈H₁₆O₂C₆H₁₂O₂C₆H₁₂O₂C₆H₁₂O₂C₆H₁₂O₂C₈H₁₆O₂
Molecular Weight ( g/mol ) 144.21116.16116.16116.16116.16144.21
Melting Point (°C) Data not available98-102100-103Data not available98-10041-61
Boiling Point (°C) Data not availableData not availableData not availableData not available150 (at 20 mmHg)284-288
Appearance Data not availableWhite crystalline powderWhite or cream crystalline powderData not availableWhite to off-white crystalline powderWhite waxy solid
Solubility in water Data not availableModerately solubleModerately solubleData not availableHighly soluble920,000 mg/L at 20 °C

Synthesis and Production

The synthetic routes to these diols vary, reflecting their different structural arrangements.

1,1-Cyclohexanedimethanol: While specific industrial synthesis routes are not widely documented, a potential laboratory-scale synthesis involves the reduction of 1,1-cyclohexanedicarboxylic acid or its esters.

1,2-Cyclohexanediol: The cis and trans isomers are typically synthesized from cyclohexene. The dihydroxylation of cyclohexene using an oxidizing agent like osmium tetroxide yields cis-1,2-cyclohexanediol. The trans isomer can be obtained via the hydrolysis of cyclohexene oxide.

1,4-Cyclohexanediol: A common industrial route to 1,4-cyclohexanediol involves the hydrogenation of hydroquinone.

1,4-Cyclohexanedimethanol (CHDM): The industrial production of CHDM is primarily achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[1] This process typically occurs in two stages: first, the hydrogenation of the aromatic ring to form dimethyl 1,4-cyclohexanedicarboxylate, followed by the reduction of the ester groups to hydroxymethyl groups.[1] The ratio of cis to trans isomers in the final product can be influenced by the choice of catalyst.[1]

Performance in Polyester Synthesis: A Comparative Overview

Cyclohexanediols, particularly 1,4-cyclohexanedimethanol (CHDM), are extensively used as monomers in the synthesis of polyesters, imparting unique properties to the resulting polymers. The rigid and bulky cyclohexane ring enhances the thermal stability, mechanical strength, and chemical resistance of the polyester backbone.

Polymer PropertyInfluence of Cyclohexanediol Isomer
Glass Transition Temperature (Tg) The inclusion of a cycloaliphatic diol generally increases the Tg of the polyester compared to those made with linear aliphatic diols. The rigidity of the cyclohexane ring restricts chain mobility.
Crystallinity The stereochemistry of the diol plays a crucial role. For CHDM-based polyesters, a higher content of the trans isomer leads to better chain packing and thus higher crystallinity and melting point.
Mechanical Properties Polyesters derived from cyclohexanediols typically exhibit improved hardness, tensile strength, and rigidity.
Hydrolytic Stability The cycloaliphatic nature of these diols contributes to enhanced resistance to hydrolysis, making the resulting polyesters more durable.

Due to a lack of available data, a direct experimental comparison of the performance of 1,1-cyclohexanedimethanol in polyesters with other isomers is not possible at this time. However, based on its geminal diol structure, it can be hypothesized that its incorporation might lead to polyesters with different chain conformations and potentially unique thermal and mechanical properties compared to the 1,2-, 1,3-, and 1,4-isomers.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

A widely used method for synthesizing polyesters from cyclohexanediols is melt polycondensation. This two-step process is outlined below:

Step 1: Esterification or Transesterification

  • A dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester is charged into a reaction vessel with a molar excess of the cyclohexanediol (e.g., 1,4-cyclohexanedimethanol).

  • A catalyst, such as a titanium or tin compound, is added.

  • The mixture is heated to a temperature range of 150-220°C under an inert atmosphere (e.g., nitrogen).

  • The byproduct of the reaction (water or methanol) is continuously removed by distillation to drive the equilibrium towards the formation of oligomers.

Step 2: Polycondensation

  • The temperature is gradually increased to 250-290°C.

  • A high vacuum (typically below 1 Torr) is applied to the system.

  • The removal of excess diol and the condensation of the oligomers into a high molecular weight polymer are facilitated by the high temperature and vacuum.

  • The progress of the reaction is monitored by the increase in the viscosity of the molten polymer.

  • Once the desired molecular weight is achieved, the polymer is extruded and pelletized.

experimental_workflow cluster_esterification Esterification/Transesterification cluster_polycondensation Polycondensation reactants Dicarboxylic Acid/Ester + Cyclohexanediol Isomer + Catalyst heating Heat (150-220°C) under N2 reactants->heating distillation Remove Byproduct (Water/Methanol) heating->distillation oligomers Formation of Oligomers distillation->oligomers high_temp_vac Increase Temp (250-290°C) Apply High Vacuum oligomers->high_temp_vac polymerization Polymer Chain Growth high_temp_vac->polymerization extrusion Extrude and Pelletize polymerization->extrusion final_polymer High Molecular Weight Polyester extrusion->final_polymer metabolic_pathway cyclohexane Cyclohexane cyclohexanol Cyclohexanol cyclohexane->cyclohexanol CYP450 (Hydroxylation) cyclohexanone Cyclohexanone cyclohexanol->cyclohexanone (Oxidation) c12_diol 1,2-Cyclohexanediol cyclohexanone->c12_diol (Hydroxylation) c14_diol 1,4-Cyclohexanediol cyclohexanone->c14_diol (Hydroxylation) conjugation Glucuronide Conjugation c12_diol->conjugation c14_diol->conjugation excretion Urinary Excretion conjugation->excretion

References

A Comparative Guide to Analytical Methods for 1,1-Cyclohexanediethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an optimal analytical method for the quantification of 1,1-Cyclohexanediethanol hinges on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive technique well-suited for volatile and semi-volatile compounds. Given the diol structure of this compound, GC-FID is a promising method, likely offering high resolution and low detection limits.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) provides a universal detection method for non-volatile or thermally labile compounds that lack a UV chromophore. This makes it a suitable alternative for the analysis of this compound, particularly when derivatization is not desirable.

This guide details proposed experimental protocols for both techniques, presents a comparative summary of expected performance data based on the analysis of analogous diols, and outlines the general workflow for analytical method validation.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the anticipated performance characteristics of GC-FID and HPLC-RID for the quantification of this compound, based on validation data for similar diol compounds.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD) < 5%< 5%
Limit of Detection (LOD) 1 - 10 µg/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 5 - 25 µg/mL50 - 150 µg/mL
Robustness HighModerate

Mandatory Visualizations

Experimental Workflow: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Weigh Sample Dilution Dilute in Volatile Solvent Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Injection Inject into GC Dilution->Injection 1 µL Injection Separation Separation on Column Injection->Separation Vaporization Detection FID Detection Separation->Detection Elution Integration Peak Integration Detection->Integration Generate Chromatogram Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

GC-FID analysis workflow for this compound.

Experimental Workflow: HPLC-RID Analysis

HPLC_RID_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis Sample Weigh Sample Dilution Dissolve in Mobile Phase Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Injection Inject into HPLC Dilution->Injection 20 µL Injection Separation Separation on Column Injection->Separation Elution with Mobile Phase Detection RID Detection Separation->Detection Integration Peak Integration Detection->Integration Generate Chromatogram Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC-RID analysis workflow for this compound.

Logical Relationship: Analytical Method Validation

Method_Validation cluster_parameters Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantification Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Key parameters for analytical method validation.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. Optimization will be necessary to achieve optimal separation and sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a highly sensitive method for volatile and semi-volatile compounds. The boiling point of the related 1,4-Cyclohexanedimethanol is approximately 283-286°C, suggesting that this compound should be sufficiently volatile for GC analysis.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A polar stationary phase, such as one based on polyethylene glycol (e.g., DB-WAX or equivalent), is recommended for the analysis of diols to ensure good peak shape.

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (split or splitless injection to be optimized)

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solutions: Accurately weigh the sample and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Rationale: HPLC-RID is a universal detection method suitable for compounds without a UV chromophore, such as aliphatic diols. It is a non-destructive technique that does not require derivatization.

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Column: A column suitable for the analysis of polar compounds, such as an amino or a diol column.

HPLC Conditions (Starting Point):

  • Column: Amino or Diol column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio will need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solutions: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Conclusion

Both GC-FID and HPLC-RID present viable options for the quantification of this compound. The choice between the two will depend on the specific analytical needs. GC-FID is likely to offer higher sensitivity, while HPLC-RID provides a simpler, derivatization-free alternative. It is imperative that any chosen method undergoes a thorough validation process according to established guidelines, such as ICH Q2(R1), to ensure the reliability and accuracy of the results. The protocols and data presented in this guide serve as a starting point for method development and validation for the quantification of this compound in a research and drug development setting.

"comparing the reactivity of 1,1-Cyclohexanediethanol with its isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 1,1-Cyclohexanediethanol and Its Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric structures is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of this compound (a geminal diol) with its vicinal (1,2-), and distal (1,3- and 1,4-) isomers in common organic transformations: oxidation, acid-catalyzed dehydration, and esterification.

Introduction to Cyclohexanediol Isomers

The reactivity of cyclohexanediols is profoundly influenced by the relative positions of the two hydroxyl groups on the cyclohexane ring.

  • 1,1-Cyclohexanediol: As a geminal diol, this isomer is unique in that it exists in equilibrium with cyclohexanone and water. This equilibrium is often shifted towards the ketone, making the diol unstable and its reactivity distinct from its isomers.

  • 1,2-Cyclohexanediol: This vicinal diol can exist as cis and trans stereoisomers. The proximity of the hydroxyl groups allows for unique reactions such as the pinacol rearrangement and oxidative cleavage between the two carbons. The stereochemistry (cis vs. trans) significantly impacts reaction rates.

  • 1,3-Cyclohexanediol & 1,4-Cyclohexanediol: In these isomers, the hydroxyl groups are more separated, leading to reactivity that more closely resembles that of a simple secondary alcohol, although intramolecular interactions can still play a role.

Comparative Reactivity Data

The following table summarizes the expected products and relative reactivities of the cyclohexanediol isomers in key chemical transformations. The reactivity is qualitatively assessed based on established chemical principles and available literature, as direct comparative kinetic studies across all isomers under identical conditions are not extensively documented.

IsomerOxidationAcid-Catalyzed DehydrationEsterification
1,1-Cyclohexanediol Readily oxidized to cyclohexanone (often considered dehydration). Further oxidation can lead to ring-opening to form adipic acid under harsh conditions.Facilely loses water to form cyclohexanone, which is the other side of its formation equilibrium.Can undergo esterification, though the equilibrium with cyclohexanone can complicate the reaction.
cis-1,2-Cyclohexanediol Oxidized to 1,2-cyclohexanedione or undergoes oxidative cleavage to adipic acid. Generally reacts faster than the trans-isomer in many oxidations.[1]Undergoes pinacol rearrangement to form cyclopentanecarbaldehyde.[2]Can be esterified. The cis relationship may influence the rate compared to the trans isomer.
trans-1,2-Cyclohexanediol Oxidized to 1,2-cyclohexanedione or adipic acid. Generally reacts slower than the cis-isomer.[3] Hydrothermal dehydration is significantly slower than for the cis-isomer.[3]Also undergoes pinacol rearrangement, often leading to a mixture of products including cyclopentanecarbaldehyde and cyclohexanone. The stereochemistry plays a crucial role in the product distribution.[4]Can be esterified.
1,3-Cyclohexanediol Oxidation of both hydroxyl groups to form 1,3-cyclohexanedione.Dehydration can lead to the formation of cyclohexenols and cyclohexadiene.Can be esterified at both hydroxyl groups.
1,4-Cyclohexanediol Oxidation of both hydroxyl groups to form 1,4-cyclohexanedione.Dehydration can lead to cyclohexenols and cyclohexadiene. Studies on hydrothermal dehydration show it reacts more slowly than simple cyclohexanol.[5][6]Can be esterified at both hydroxyl groups.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific substrates and scales.

Oxidation of 1,2-Cyclohexanediol to Adipic Acid

This protocol is adapted from procedures involving the oxidative cleavage of vicinal diols.

Materials:

  • trans-1,2-Cyclohexanediol

  • 12-Tungstophosphoric acid (H₃PW₁₂O₄₀)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-cyclohexanediol (1.0 g, 8.6 mmol) in water (20 mL).

  • Add 12-tungstophosphoric acid (0.25 g, 0.087 mmol) to the solution.

  • Slowly add 30% hydrogen peroxide (5.8 mL, 57 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield adipic acid.

Acid-Catalyzed Dehydration (Pinacol Rearrangement) of 1,2-Cyclohexanediol

This protocol outlines the acid-catalyzed rearrangement of a vicinal diol.

Materials:

  • cis-1,2-Cyclohexanediol

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

  • To a round-bottom flask, add cis-1,2-cyclohexanediol (5.0 g, 43 mmol) and water (25 mL).

  • Slowly add concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.

  • Set up a distillation apparatus and heat the mixture to distill the product.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and purify by fractional distillation to obtain cyclopentanecarbaldehyde.

Fischer Esterification of 1,4-Cyclohexanediol

This is a general protocol for the esterification of a diol with a carboxylic acid.

Materials:

  • 1,4-Cyclohexanediol

  • Acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1,4-cyclohexanediol (5.0 g, 43 mmol), acetic acid (10.3 g, 172 mmol), and toluene (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield 1,4-diacetoxycyclohexane.

Signaling Pathways and Experimental Workflows

Dehydration_Pathways cluster_11 1,1-Cyclohexanediol cluster_12 1,2-Cyclohexanediol (cis/trans) cluster_13 1,3- & 1,4-Cyclohexanediols n1 1,1-Cyclohexanediol n4 Cyclohexanone n1->n4 Dehydration n2 1,2-Cyclohexanediol n5 Cyclopentanecarbaldehyde (Pinacol Rearrangement) n2->n5 Dehydration (Rearrangement) n3 1,3/1,4-Cyclohexanediol n6 Cyclohexenols & Cyclohexadienes n3->n6 Dehydration

Caption: Comparative acid-catalyzed dehydration pathways of cyclohexanediol isomers.

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification start Dissolve Cyclohexanediol in appropriate solvent add_oxidant Add Oxidizing Agent (e.g., KMnO4, H2O2/Catalyst) start->add_oxidant heat Heat/Stir for specified time add_oxidant->heat monitor Monitor reaction (TLC, GC) heat->monitor quench Quench excess oxidant monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (Distillation/Recrystallization) concentrate->purify

Caption: General experimental workflow for the oxidation of cyclohexanediols.

References

A Researcher's Guide to Spectroscopic Cross-Validation: A Comparative Analysis of 1,4-Cyclohexanedimethanol and Other Diols

Author: BenchChem Technical Support Team. Date: December 2025

Cross-validation involves the systematic comparison of data from multiple spectroscopic techniques to ensure a consistent and accurate structural assignment. Each technique probes different aspects of a molecule's structure, and their combined interpretation provides a more robust and reliable characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-Cyclohexanedimethanol and two alternative diols. This side-by-side comparison highlights the unique spectral fingerprint of each molecule.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,4-Cyclohexanedimethanol trans-isomer: ~3.4 (d, 4H, -CH₂OH), ~1.8 (m, 2H), ~1.4 (m, 4H), ~0.9 (m, 4H)trans-isomer: ~69 (-CH₂OH), ~40 (-CH-), ~30 (-CH₂-)
cis-1,2-Cyclohexanediol ~3.5 (m, 2H, -CHOH), ~1.7 (m, 4H), ~1.5 (m, 4H)~73 (-CHOH), ~30 (-CH₂-), ~24 (-CH₂-)
1,6-Hexanediol ~3.6 (t, 4H, -CH₂OH), ~1.6 (quint, 4H), ~1.4 (quint, 4H)~63 (-CH₂OH), ~33 (-CH₂-), ~26 (-CH₂-)

Note: NMR data is highly dependent on the solvent used. The values presented here are approximate and for comparative purposes.

Table 2: FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
1,4-Cyclohexanedimethanol 3300-3400 (O-H stretch, broad), 2850-2950 (C-H stretch), 1010-1050 (C-O stretch)144 (M+), 126, 111, 97, 81, 67, 55
cis-1,2-Cyclohexanediol 3300-3400 (O-H stretch, broad), 2850-2950 (C-H stretch), 1030-1070 (C-O stretch)116 (M+), 98, 84, 71, 57
1,6-Hexanediol 3200-3400 (O-H stretch, broad), 2850-2950 (C-H stretch), 1050-1060 (C-O stretch)118 (M+), 100, 83, 70, 55

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate cross-validation. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid Samples):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Sample Preparation (Liquid Samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with electrons, causing ionization and fragmentation.

    • ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets, leading to gas-phase ions.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data.

Spectroscopic_Cross_Validation_Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data NMR Data - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data FTIR_Data FT-IR Data - Absorption Frequencies - Functional Groups FTIR->FTIR_Data MS_Data MS Data - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Initial_Structure Propose Initial Structure NMR_Data->Initial_Structure FTIR_Data->Initial_Structure MS_Data->Initial_Structure Cross_Validation Cross-Validation (Compare & Correlate Data) Initial_Structure->Cross_Validation Consistent Consistent? Cross_Validation->Consistent Final_Structure Final Structure Elucidation Consistent->Final_Structure Yes Revise_Structure Revise Structure or Acquire More Data Consistent->Revise_Structure No Revise_Structure->Initial_Structure

Caption: Workflow for Spectroscopic Data Cross-Validation.

By following this systematic approach, researchers can confidently elucidate the structure of known and novel compounds, ensuring the reliability and reproducibility of their scientific findings. The comparison with alternative structures, as demonstrated with the diol examples, is a crucial step in this process, helping to rule out ambiguities and confirm the final structural assignment.

References

"performance comparison of polymers derived from 1,1-Cyclohexanediethanol"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of advanced polymer science, the choice of monomer is a critical determinant of the final material's performance characteristics. This guide offers an objective comparison of polymers derived from 1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol renowned for imparting enhanced durability and thermal stability to polymer backbones. While the initial topic of interest was "1,1-Cyclohexanediethanol," the available scientific literature overwhelmingly points to the widespread use and extensive documentation of its isomer, 1,4-Cyclohexanedimethanol (CHDM), in high-performance polymer synthesis. This guide will therefore focus on CHDM-derived polymers, which are of significant interest in fields ranging from advanced materials to biomedical applications.

The incorporation of CHDM's cyclohexane ring into polymer chains, such as polyesters and polycarbonates, results in materials with superior thermal properties, mechanical strength, and chemical resistance compared to their linear aliphatic counterparts.[1] This makes them prime candidates for demanding applications, including medical devices, drug delivery systems, and smart packaging films.[1][2]

Performance Comparison of CHDM-Derived Polyesters

The following tables summarize the key performance indicators of various polyesters, highlighting the impact of incorporating CHDM. The data presented is a synthesis of findings from multiple research articles and technical guides.

Table 1: Thermal and Mechanical Properties of CHDM-Based Polyesters vs. Alternatives

PolymerMonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PET Ethylene Glycol (EG) + Terephthalic Acid (TPA)~80~260~2000-3100~47-72~50-300
PCT 1,4-Cyclohexanedimethanol (CHDM) + TPA~88-90~295-300~1800~60~300
PETG EG + CHDM + TPA~81-88Amorphous (no Tm)~2000~50~150-200
PEN Ethylene Glycol (EG) + 2,6-Naphthalenedicarboxylic Acid (NDA)~120~267~2400~60~15-50
PCC CHDM + 1,4-Cyclohexanedicarboxylic Acid (CHDA)~63.7~220Similar to PETSimilar to PET>150

Note: The properties of PETG can vary significantly with the ratio of EG to CHDM.[3][4] PCT exhibits superior thermal stability and chemical resistance compared to PET.[2][4][5] PEN is known for its excellent barrier properties and thermal stability.[4][5] PCC is a promising bio-based alternative with a wider processing window than PET.[6]

Experimental Protocols

The synthesis of high-performance polyesters from CHDM is most commonly achieved through a two-step melt polycondensation process. This method involves an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures to build a high molecular weight polymer.[1][2][7]

Two-Step Melt Polymerization for Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

Materials and Equipment:

  • Monomers: Dimethyl terephthalate (DMT) and 1,4-Cyclohexanedimethanol (CHDM) (typically with an excess of CHDM, e.g., 1:1.2-2.2 molar ratio of DMT to CHDM).[2]

  • Catalyst: Titanium-based catalyst (e.g., titanium(IV) butoxide) or antimony-based catalyst.

  • Stabilizer: Phosphorous acid or other antioxidants.[1]

  • Apparatus: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column connected to a vacuum system.[1]

Procedure:

  • Esterification/Transesterification:

    • The reaction vessel is charged with DMT, CHDM, and the catalyst.

    • The reactor is purged with nitrogen to create an inert atmosphere.[1]

    • The mixture is heated with continuous stirring to a temperature of 180-250°C.[1]

    • Methanol is produced as a byproduct and is removed through the distillation column.

    • This stage is continued until the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.[1]

  • Polycondensation:

    • The temperature is gradually increased to above 300°C for PCT synthesis.[2]

    • A high vacuum (typically below 1 torr) is slowly applied to the system.[1]

    • This facilitates the removal of excess CHDM and other volatile byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.

    • The viscosity of the molten polymer increases significantly during this stage, which can be monitored by the torque on the mechanical stirrer.[1]

    • The reaction is considered complete when the desired melt viscosity or molecular weight is achieved.

Visualizing Polymer Synthesis and Property Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of CHDM-based polymer synthesis and the structure-property relationships.

experimental_workflow start_end start_end process process input_output input_output decision decision start Start charge_reactors Charge Reactants (DMT, CHDM, Catalyst) start->charge_reactors esterification Esterification (180-250°C) charge_reactors->esterification remove_methanol Remove Methanol esterification->remove_methanol oligomers_formed Oligomers Formed? remove_methanol->oligomers_formed oligomers_formed->esterification No polycondensation Polycondensation (>300°C, High Vacuum) oligomers_formed->polycondensation Yes remove_byproducts Remove Excess CHDM & Byproducts polycondensation->remove_byproducts high_viscosity Desired Viscosity? remove_byproducts->high_viscosity high_viscosity->polycondensation No end End high_viscosity->end Yes structure_property monomer monomer feature feature property property chdm 1,4-Cyclohexanedimethanol (CHDM) ring Rigid Cyclohexane Ring chdm->ring flex Flexible Methylene Groups chdm->flex tg Increased Tg (Thermal Stability) ring->tg strength Enhanced Mechanical Strength & Hardness ring->strength chem_res Improved Chemical Resistance ring->chem_res hydro_stab Greater Hydrolytic Stability ring->hydro_stab processability Good Processability flex->processability

References

"benchmarking the synthesis of 1,1-Cyclohexanediethanol against other diols"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 1,1-Cyclohexanediethanol and other commercially significant diols, including cis-1,2-Cyclohexanediol, trans-1,2-Cyclohexanediol, and 1,4-Cyclohexanediol. The performance of each synthesis is evaluated based on key metrics such as reaction yield, purity, and complexity, with supporting experimental data presented for objective comparison.

Data Summary of Diol Synthesis

The following table summarizes the quantitative data for the synthesis of the benchmarked diols. The presented data is collated from established literature and represents typical outcomes for the described methodologies.

DiolStarting Material(s)Key ReagentsReaction Time (approx.)Yield (%)Purity (%)
This compound 1,4-Cyclohexanedione, Ethylene Glycol, Ethylmagnesium Bromidep-Toluenesulfonic acid, HCl18-24 hours~70-80 (estimated)>95
cis-1,2-Cyclohexanediol CyclohexeneOsmium Tetroxide, N-Methylmorpholine N-oxide (NMO)12-16 hours85-95>98
trans-1,2-Cyclohexanediol CyclohexeneFormic Acid, Hydrogen Peroxide, Sodium Hydroxide18-24 hours70-80>97
1,4-Cyclohexanediol HydroquinoneRh/C catalyst, Hydrogen gas4-6 hours>95>99

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of each diol are provided below. These protocols are based on established and validated methods from the scientific literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of one carbonyl group of 1,4-cyclohexanedione, followed by a Grignard reaction and subsequent deprotection.

Step 1: Monoprotection of 1,4-Cyclohexanedione

A mixture of 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 1,4-dioxaspiro[4.5]decan-8-one is purified by column chromatography.

Step 2: Grignard Reaction and Deprotection

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in anhydrous diethyl ether at 0°C is added ethylmagnesium bromide (1.2 equiv.) dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with aqueous HCl to hydrolyze the ketal protecting group. The resulting this compound is purified by column chromatography.

G cluster_0 Step 1: Monoprotection cluster_1 Step 2: Grignard Reaction & Deprotection 1,4-Cyclohexanedione 1,4-Cyclohexanedione Ethylene Glycol Ethylene Glycol p-TSA, Toluene, Reflux p-TSA, Toluene, Reflux 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Ethylmagnesium Bromide Ethylmagnesium Bromide Intermediate Alkoxide Intermediate Alkoxide HCl, H2O HCl, H2O This compound This compound

Caption: Workflow for the synthesis of cis-1,2-cyclohexanediol.

Synthesis of trans-1,2-Cyclohexanediol

trans-1,2-Cyclohexanediol is prepared by the epoxidation of cyclohexene followed by acid-catalyzed ring-opening of the epoxide. A common method involves the in-situ formation of performic acid.

Experimental Protocol:

To a stirred solution of formic acid and hydrogen peroxide at 0°C is added cyclohexene (1 equiv.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The excess formic acid and water are removed under reduced pressure. The residue is then treated with an aqueous solution of sodium hydroxide to hydrolyze the formate ester intermediate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or recrystallization to yield trans-1,2-cyclohexanediol.

Diagram of the Experimental Workflow for trans-1,2-Cyclohexanediol Synthesis

G Start Start Mix Formic Acid and H2O2 at 0 C Mix Formic Acid and H2O2 at 0 C Start->Mix Formic Acid and H2O2 at 0 C Add Cyclohexene Add Cyclohexene Mix Formic Acid and H2O2 at 0 C->Add Cyclohexene Stir Overnight at RT Stir Overnight at RT Add Cyclohexene->Stir Overnight at RT Remove Volatiles Remove Volatiles Stir Overnight at RT->Remove Volatiles Hydrolyze with NaOH Hydrolyze with NaOH Remove Volatiles->Hydrolyze with NaOH Extract with Ethyl Acetate Extract with Ethyl Acetate Hydrolyze with NaOH->Extract with Ethyl Acetate Wash with Brine Wash with Brine Extract with Ethyl Acetate->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Purify (Distillation/Recrystallization) Purify (Distillation/Recrystallization) Concentrate->Purify (Distillation/Recrystallization) trans-1,2-Cyclohexanediol trans-1,2-Cyclohexanediol Purify (Distillation/Recrystallization)->trans-1,2-Cyclohexanediol End End trans-1,2-Cyclohexanediol->End

Caption: Workflow for the synthesis of trans-1,2-cyclohexanediol.

Synthesis of 1,4-Cyclohexanediol

1,4-Cyclohexanediol is efficiently synthesized by the catalytic hydrogenation of hydroquinone.

Experimental Protocol:

Hydroquinone (1 equiv.) is dissolved in a suitable solvent (e.g., ethanol or water) and placed in a high-pressure autoclave. A catalytic amount of Rhodium on carbon (Rh/C) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred until the uptake of hydrogen ceases. After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield 1,4-cyclohexanediol, which can be further purified by recrystallization.

Diagram of the Experimental Workflow for 1,4-Cyclohexanediol Synthesis

G Start Start Dissolve Hydroquinone in Solvent Dissolve Hydroquinone in Solvent Start->Dissolve Hydroquinone in Solvent Add Rh/C Catalyst Add Rh/C Catalyst Dissolve Hydroquinone in Solvent->Add Rh/C Catalyst Pressurize with H2 in Autoclave Pressurize with H2 in Autoclave Add Rh/C Catalyst->Pressurize with H2 in Autoclave Heat and Stir Heat and Stir Pressurize with H2 in Autoclave->Heat and Stir Cool and Vent Cool and Vent Heat and Stir->Cool and Vent Filter to Remove Catalyst Filter to Remove Catalyst Cool and Vent->Filter to Remove Catalyst Evaporate Solvent Evaporate Solvent Filter to Remove Catalyst->Evaporate Solvent Recrystallize Recrystallize Evaporate Solvent->Recrystallize 1,4-Cyclohexanediol 1,4-Cyclohexanediol Recrystallize->1,4-Cyclohexanediol End End 1,4-Cyclohexanediol->End

Caption: Workflow for the synthesis of 1,4-cyclohexanediol.

A Comparative Guide to the Thermal Stability of Cyclohexanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparative analysis of the thermal stability of cyclohexanediol isomers, focusing on the 1,2-, 1,3-, and 1,4-isomers and their respective cis and trans configurations. The thermal behavior of these diols is a critical consideration in their application as pharmaceutical intermediates, building blocks in polymer synthesis, and reagents in organic chemistry. This document provides a detailed summary of their thermal properties, standardized experimental protocols for their evaluation, and a visual representation of their relative thermal stabilities.

Comparative Analysis of Thermal Properties

The thermal stability of the cyclohexanediol isomers is primarily evaluated based on their melting points and decomposition temperatures. While melting point data are well-documented, specific and directly comparable thermogravimetric analysis (TGA) data for decomposition temperatures are limited in the available scientific literature.

Table 1: Melting Points of Cyclohexanediol Isomers

IsomerConfigurationMelting Point (°C)
1,2-Cyclohexanediol cis97-101
trans100-104[1][2]
1,3-Cyclohexanediol cis83[3]
trans115[4]
1,4-Cyclohexanediol cis98-100[5]
trans141-142[6]

Table 2: Thermal Decomposition Data of Cyclohexanediol Isomers from Thermogravimetric Analysis (TGA)

IsomerConfigurationOnset of Decomposition Temperature (°C)
1,2-Cyclohexanediol cisData not available
transData not available
1,3-Cyclohexanediol cisData not available
transData not available
1,4-Cyclohexanediol cisData not available
transData not available

Note: While specific TGA data for the decomposition of individual cyclohexanediol isomers is not readily found in the surveyed literature, it is generally expected that thermal decomposition for these compounds will occur at temperatures significantly above their boiling points.

Experimental Protocols for Thermal Analysis

The following sections detail standardized methodologies for determining the thermal stability of cyclohexanediol isomers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the melting point and enthalpy of fusion of the cyclohexanediol isomers.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a suitable cooling system.

Procedure:

  • Sample Preparation: An accurately weighed sample of 3-5 mg of the cyclohexanediol isomer is placed into a standard aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed to prevent any loss of material through sublimation or evaporation during heating.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Thermal Program:

    • The sample is initially held at a constant temperature of 25°C.

    • The temperature is then increased at a linear rate of 10°C/min to a final temperature approximately 30-40°C above the expected melting point.

    • The sample is held at this final temperature for a brief period (e.g., 1-2 minutes) to ensure complete melting.

    • The sample is then cooled back to 25°C at a controlled rate.

  • Atmosphere: The DSC cell is purged with a continuous flow of an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a non-oxidative environment.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the cyclohexanediol isomers begin to thermally decompose.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Procedure:

  • Sample Preparation: A sample of 5-10 mg of the cyclohexanediol isomer is weighed accurately into a ceramic or platinum TGA pan.

  • TGA Measurement: The sample pan is placed on the TGA's sensitive microbalance within the furnace.

  • Thermal Program:

    • The furnace is initially maintained at a temperature of approximately 30°C.

    • The temperature is then ramped up to a final temperature of around 600°C at a constant heating rate of 10°C/min.

  • Atmosphere: An inert atmosphere is maintained by purging the furnace with nitrogen gas at a flow rate of 20-50 mL/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins, which can be determined using the tangent method at the point of inflection of the weight loss step.

Visualizing Thermal Stability Relationships

The following diagrams provide a visual representation of the experimental workflows and the relative thermal stabilities of the cyclohexanediol isomers based on their melting points.

Experimental_Workflows cluster_DSC DSC Protocol cluster_TGA TGA Protocol DSC_1 Weigh 3-5 mg of sample DSC_2 Seal in Al pan DSC_1->DSC_2 DSC_3 Heat at 10°C/min in N2 atmosphere DSC_2->DSC_3 DSC_4 Analyze endotherm for melting point DSC_3->DSC_4 TGA_1 Weigh 5-10 mg of sample TGA_2 Place in ceramic or Pt pan TGA_1->TGA_2 TGA_3 Heat at 10°C/min in N2 atmosphere TGA_2->TGA_3 TGA_4 Determine onset of weight loss TGA_3->TGA_4

Caption: Standard experimental workflows for DSC and TGA.

Thermal_Stability_Comparison cluster_14 1,4-Cyclohexanediol cluster_13 1,3-Cyclohexanediol cluster_12 1,2-Cyclohexanediol trans_14 trans (141-142°C) cis_14 cis (98-100°C) trans_14->cis_14 Δ ≈ 42-44°C trans_13 trans (115°C) cis_12 cis (97-101°C) cis_13 cis (83°C) trans_13->cis_13 Δ = 32°C trans_12 trans (100-104°C) trans_12->cis_12 Δ ≈ 1-3°C

Caption: Comparative thermal stability based on melting points.

Discussion of Results

The compiled data on melting points reveals a consistent trend across all positional isomers: the trans isomer invariably possesses a higher melting point than its corresponding cis isomer. This suggests that the trans isomers form more stable and well-ordered crystal lattices. The greater symmetry and potential for more effective intermolecular hydrogen bonding in the trans configuration likely contribute to this increased thermal stability in the solid state.

The magnitude of the difference in melting points between the cis and trans isomers varies with the position of the hydroxyl groups. The largest difference is observed for 1,4-cyclohexanediol, followed by 1,3-cyclohexanediol, with the 1,2-isomers showing the smallest difference. This indicates that the relative orientation of the hydroxyl groups has a significant impact on the packing efficiency and intermolecular forces within the crystal.

Although quantitative TGA data for decomposition is not available, it is generally inferred that compounds with higher melting points, indicative of stronger intermolecular forces, will also exhibit greater thermal stability at higher temperatures. Therefore, it is plausible to hypothesize that the trans isomers of cyclohexanediol are not only more stable in their solid form but may also have higher decomposition temperatures. However, this hypothesis requires experimental verification through TGA.

Conclusion

  • The thermal stability of the solid form, as indicated by the melting point, is consistently higher for the trans isomers compared to the cis isomers for all positional variations.

  • The order of melting points for the trans isomers is 1,4- > 1,3- > 1,2-cyclohexanediol, suggesting the highest thermal stability for trans-1,4-cyclohexanediol in the solid state.

  • A notable gap exists in the scientific literature regarding the specific thermal decomposition temperatures of these fundamental diols as determined by TGA.

For professionals in drug development and chemical synthesis, the choice of a particular cyclohexanediol isomer should take into account its thermal properties. The superior thermal stability of the trans isomers may offer advantages in processes requiring elevated temperatures or for ensuring long-term shelf stability. Future research should focus on obtaining comprehensive TGA data to provide a more complete picture of the thermal decomposition behavior of these important compounds.

References

A Comparative Guide to Validating the Purity of Synthesized 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for validating the purity of synthesized 1,1-Cyclohexanediethanol. It includes detailed experimental protocols and supporting data to assist in selecting the most appropriate techniques for quality control and characterization.

Introduction to this compound and its Synthesis

This compound is a tertiary diol of interest in various chemical syntheses. For the purpose of this guide, we will assume its synthesis via a Grignard reaction, a common and versatile method for forming carbon-carbon bonds. Two plausible routes are:

  • Route A: Reaction of cyclohexanone with ethylmagnesium bromide.

  • Route B: Reaction of an ester of a cyclohexanecarboxylic acid (e.g., ethyl cyclohexanecarboxylate) with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide).

Understanding the synthesis route is crucial for identifying potential impurities, which may include unreacted starting materials, byproducts of the Grignard reaction, and solvents.

Comparison of Key Analytical Methods

A multi-pronged approach using orthogonal analytical techniques is recommended for a comprehensive purity assessment. The following table summarizes the most relevant methods for analyzing this compound.

Analytical Method Principle Applicability for this compound Detectable Impurities Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High. Suitable for analyzing the volatility of the diol and potential volatile impurities.Unreacted cyclohexanone, residual solvents (e.g., diethyl ether, THF), and volatile byproducts.High sensitivity and specificity; provides structural information for impurity identification.Not suitable for non-volatile impurities; may require derivatization for very polar compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.Good. Particularly useful for non-volatile or thermally labile impurities.Unreacted starting esters (in Route B), non-volatile byproducts, and oligomeric impurities.Versatile for a wide range of compounds; non-destructive.May require a chromophore for UV detection; universal detectors like RI or ELSD can be less sensitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Excellent. Confirms the structure of the synthesized compound and can quantify impurities with distinct signals.Unreacted starting materials, structural isomers, and other organic impurities.Provides unambiguous structural confirmation; qNMR offers high accuracy for purity determination without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Good for qualitative confirmation.Presence of carbonyl groups from unreacted ketones or esters, or carboxylic acids from byproduct formation.Fast and simple for functional group analysis.Not suitable for quantification of impurities; provides limited information on the overall purity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound. Search the NIST library for the mass spectra of other peaks to identify impurities. Quantify impurities using the area percentage method, assuming a similar response factor for all components.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is suitable for the analysis of non-volatile impurities.

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • HPLC-grade Acetonitrile.

  • HPLC-grade Water.

Procedure:

  • Sample Preparation: Dissolve approximately 20 mg of the synthesized this compound in 10 mL of the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index (RI) detector maintained at a stable temperature.

  • Data Analysis: Calculate the purity based on the relative peak area of this compound compared to the total area of all peaks.

Quantitative NMR (qNMR) Spectroscopy

This protocol provides an absolute purity determination against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity internal standard with a known purity (e.g., Maleic anhydride or Dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity validation of this compound.

G cluster_synthesis Synthesis of this compound (Assumed Route) Start Starting Materials (Cyclohexanone + Ethylmagnesium Bromide) Grignard Grignard Reaction Start->Grignard Workup Aqueous Work-up Grignard->Workup Purification Crude Product Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Synthesized this compound Purification->FinalProduct

Assumed synthetic pathway for this compound.

G cluster_validation Purity Validation Workflow Sample Synthesized Sample Initial Initial Qualitative Assessment (FTIR) Sample->Initial Chromatographic Chromatographic Separation (GC-MS and/or HPLC) Sample->Chromatographic Spectroscopic Structural Confirmation & Quantification (NMR) Sample->Spectroscopic Data Data Analysis & Purity Calculation Initial->Data Chromatographic->Data Spectroscopic->Data Report Final Purity Report Data->Report

Logical workflow for the purity validation process.

Safety Operating Guide

Proper Disposal of 1,1-Cyclohexanediethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for 1,1-Cyclohexanediethanol, emphasizing safe handling and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to available safety information, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Procedures

The following is a general, step-by-step guide for the disposal of this compound. This is a generalized procedure and must be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection.

    • Ensure the container is properly sealed to prevent spills or the release of vapors.

    • Label the container with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the storage area secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste, including its composition and volume.

  • Documentation:

    • Maintain a detailed log of the waste generated, including the quantity and date of disposal.

Experimental Protocol for Waste Neutralization (Hypothetical)

Note: The following is a hypothetical experimental protocol for the neutralization of a similar, simple alcohol. This has not been validated for this compound and should not be attempted without thorough risk assessment and approval from your institution's safety committee.

  • Small-Scale Neutralization (for educational/illustrative purposes only):

    • In a fume hood, a dilute aqueous solution of the alcohol could potentially be treated with a suitable oxidizing agent to break it down into less harmful components.

    • The reaction would need to be carefully monitored for temperature changes and gas evolution.

    • The final solution would require pH testing and analysis to ensure complete degradation before disposal down the drain with copious amounts of water, subject to local wastewater regulations.

Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS / Waste Disposal Contractor cluster_documentation Documentation A Generate Chemical Waste B Identify & Segregate Waste A->B Step 1 C Properly Label Waste Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup D->E Contact for Disposal F Transport to Treatment Facility E->F Collection G Treat & Dispose of Waste F->G Final Disposition H Maintain Disposal Records G->H

Caption: Generalized workflow for laboratory chemical waste disposal.

Disclaimer: The information provided here is for guidance purposes only. Always prioritize the specific disposal protocols established by your institution and comply with all applicable regulations. The absence of a detailed SDS for this compound necessitates a cautious approach; therefore, direct consultation with safety professionals is essential.

Essential Safety and Logistics for Handling 1,1-Cyclohexanediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 1,1-Cyclohexanediethanol. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

While specific hazard information for this compound is limited, related diols may cause skin and eye irritation.[1] Therefore, a conservative approach to personal protective equipment (PPE) is recommended to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]To prevent eye contact with the chemical.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use.[4]To avoid skin contact.[3]
Body Protection A laboratory coat or impervious clothing.[3]To protect skin from accidental splashes or spills.[3]
Respiratory Protection Generally not required in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[3]To prevent inhalation of dust or aerosols, particularly in areas with inadequate ventilation.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the procedural steps from preparation to post-handling.

G A 1. Pre-Handling Preparation B 2. Don Appropriate PPE A->B C 3. Work in a Ventilated Area B->C D 4. Handle the Chemical C->D E 5. Post-Handling Procedures D->E F 6. Decontamination E->F

Figure 1. Experimental Workflow for Handling this compound.
Experimental Protocol:

  • Pre-Handling Preparation:

    • Consult your institution's chemical hygiene plan and EHS guidelines.

    • Ensure that a safety shower and eyewash station are readily accessible.[2]

    • Have spill control materials (e.g., absorbent pads, sand) available.

  • Don Appropriate PPE:

    • Wear all PPE as specified in Table 1 before entering the designated handling area.[3]

  • Work in a Ventilated Area:

    • Handle this compound in a chemical fume hood or a well-ventilated laboratory to minimize inhalation exposure.[3]

  • Handle the Chemical:

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling Procedures:

    • Collect all chemical waste in a designated, properly labeled container.[3]

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean the work area and any contaminated equipment.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

G A 1. Waste Collection B 2. Container Labeling A->B C 3. Temporary Storage B->C D 4. Arrange for Disposal C->D

Figure 2. Logical Relationship for the Disposal of this compound.
Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a dedicated, compatible, and leak-proof container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and any other components in the waste mixture.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be under the control of laboratory personnel.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3] Handle uncleaned containers as you would the product itself.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.